C18G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C98H179N25O21 |
|---|---|
Poids moléculaire |
2043.6 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C98H179N25O21/c1-56(2)47-73(84(130)107-54-81(126)127)117-88(134)69(32-18-25-43-102)110-85(131)66(29-15-22-40-99)109-83(129)63(14)108-98(144)80(55-124)123-91(137)72(35-21-28-46-105)114-93(139)76(50-59(7)8)121-96(142)78(52-61(11)12)118-89(135)70(33-19-26-44-103)111-86(132)67(30-16-23-41-100)113-92(138)75(49-58(5)6)120-95(141)77(51-60(9)10)119-90(136)71(34-20-27-45-104)112-87(133)68(31-17-24-42-101)115-97(143)79(53-64-36-38-65(125)39-37-64)122-94(140)74(48-57(3)4)116-82(128)62(13)106/h36-39,56-63,66-80,124-125H,15-35,40-55,99-106H2,1-14H3,(H,107,130)(H,108,144)(H,109,129)(H,110,131)(H,111,132)(H,112,133)(H,113,138)(H,114,139)(H,115,143)(H,116,128)(H,117,134)(H,118,135)(H,119,136)(H,120,141)(H,121,142)(H,122,140)(H,123,137)(H,126,127)/t62-,63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-/m0/s1 |
Clé InChI |
CHSBEXQMNKHZIZ-HBTDCBMGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Profile of C18G: A Technical Guide to a Promising Antimicrobial Peptide
Introduction: In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. Among the most promising candidates are antimicrobial peptides (AMPs), components of the innate immune system that exhibit broad-spectrum activity against a wide range of pathogens. This technical guide provides an in-depth overview of C18G, a synthetic antimicrobial peptide that has garnered significant interest for its potent activity and potential for therapeutic development.
Genesis and Structural Characteristics of this compound
This compound is a synthetic, 18-amino acid cationic peptide derived from the C-terminal region of human platelet factor IV.[1][2] Its design was optimized to enhance its antimicrobial properties. The peptide is characterized by a high net positive charge and an amphipathic structure, which are crucial for its interaction with and disruption of microbial membranes.[2][3] When interacting with bacterial membranes, this compound adopts an α-helical secondary structure. This conformation facilitates the segregation of its hydrophobic and cationic residues, a key feature for its mechanism of action.[3]
Mechanism of Action: Membrane Disruption and Beyond
The primary antimicrobial mechanism of this compound involves the permeabilization and disruption of bacterial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3][4]
Upon reaching the membrane, this compound inserts into the lipid bilayer, leading to the formation of transient pores or a "carpet-like" disruption, which ultimately causes leakage of intracellular contents and cell death.[1][3]
Beyond direct membrane damage, this compound has also been shown to interact with intracellular signaling pathways. Notably, it can stimulate the PhoQ/PhoP two-component signaling system in some Gram-negative bacteria.[5] This system is involved in sensing environmental stress, including the presence of antimicrobial peptides, and regulating virulence gene expression.[1][6]
Signaling Pathway of this compound Interaction with the PhoQ/PhoP System
Caption: Interaction of this compound with the bacterial PhoQ/PhoP two-component signaling system.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs has been quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (µM) of this compound and Analogs
| Peptide | S. aureus (MIC) | B. subtilis (MIC) | E. coli (MIC) | P. aeruginosa (MIC) | S. aureus (MBC) | B. subtilis (MBC) | E. coli (MBC) | P. aeruginosa (MBC) |
|---|---|---|---|---|---|---|---|---|
| This compound | 7.5 | 3.75 | 7.5 | 15 | 15 | 7.5 | 15 | 30 |
| This compound-Arg | 7.5 | 3.75 | 7.5 | 15 | 15 | 7.5 | 15 | 30 |
| This compound-His | >60 | 30 | 7.5 | >60 | >60 | >60 | 15 | >60 |
| This compound-Orn | 7.5 | 3.75 | 7.5 | 15 | 15 | 7.5 | 15 | 30 |
| This compound-Dap | 30 | 3.75 | 15 | 15 | 60 | 7.5 | 30 | 30 |
Data compiled from literature.[2] Variations may exist based on specific experimental conditions.
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is assessing the toxicity of a compound to host cells. For antimicrobial peptides, this is often evaluated through cytotoxicity assays against mammalian cell lines and hemolysis assays using red blood cells. This compound has demonstrated a degree of selectivity for bacterial cells over mammalian cells.[2]
Table 2: Hemolytic Activity of this compound and Analogs
| Peptide | Hemolysis (%) at 15 µM |
|---|---|
| This compound | ~9% |
| This compound-Arg | <5% |
| This compound-His | <5% |
| This compound-Orn | <5% |
| This compound-Dap | <5% |
Data represents the approximate percentage of hemolysis of human red blood cells at a peptide concentration of 15 µM.[2]
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).
Caption: General workflow for solid-phase peptide synthesis of this compound.
Protocol Outline:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a base, typically piperidine in DMF.
-
Coupling of Subsequent Amino Acids: The next Fmoc-protected amino acid is activated (e.g., with HBTU/DIEA) and coupled to the deprotected N-terminus.
-
Wash Steps: The resin is washed thoroughly after each deprotection and coupling step to remove excess reagents and byproducts.
-
Repeat: Steps 3-5 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.[4][7][8]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Protocol Outline:
-
Bacterial Culture: A fresh overnight culture of the test bacterium is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: The peptide is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration that shows no visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is plated onto agar plates. After incubation, the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC.[9]
Hemolysis Assay
Protocol Outline:
-
Erythrocyte Preparation: Fresh red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a specific concentration (e.g., 2% v/v).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide in a microtiter plate at 37°C for a defined period (e.g., 1 hour).
-
Controls: Positive (100% hemolysis, e.g., Triton X-100) and negative (0% hemolysis, PBS) controls are included.
-
Centrifugation: The plate is centrifuged to pellet intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 415 nm or 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.[2][10][11]
Membrane Permeabilization Assays
Outer Membrane Permeabilization (NPN Uptake Assay for Gram-negative bacteria):
-
Bacterial cells are washed and resuspended in a buffer.
-
The fluorescent probe 1-N-phenylnaphthylamine (NPN) is added. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments.
-
The baseline fluorescence is measured.
-
The peptide is added, and the increase in fluorescence is monitored over time. An increase in fluorescence indicates that the peptide has disrupted the outer membrane, allowing NPN to enter the hydrophobic interior of the membrane.[9]
Inner Membrane Permeabilization (ONPG Assay for Gram-negative bacteria):
-
Bacterial cells expressing β-galactosidase are grown in the presence of an inducer.
-
The cells are washed and resuspended in a buffer containing o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
The peptide is added. If the inner membrane is permeabilized, β-galactosidase will leak out and hydrolyze ONPG, producing a yellow-colored product (o-nitrophenol).
-
The increase in absorbance at 420 nm is measured over time.[9][12]
In Vivo Efficacy
While in vitro data is promising, the translation of these findings to in vivo models is a critical step in drug development. Studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in a physiological context. Although specific in vivo data for this compound is limited in the readily available literature, the general approach involves inducing a bacterial infection in an animal model (e.g., a murine sepsis or wound infection model) and then administering the peptide to assess its ability to reduce the bacterial burden and improve survival.[13][14][15]
Future Perspectives
This compound represents a promising scaffold for the development of new antimicrobial agents. Its potent and broad-spectrum activity, coupled with a degree of selectivity for bacterial cells, makes it an attractive candidate for further investigation. Future research will likely focus on:
-
Optimizing the therapeutic index: Modifying the peptide sequence to further enhance its antimicrobial activity while minimizing its toxicity to host cells.
-
Improving stability and delivery: Addressing potential challenges such as susceptibility to proteases and developing effective formulations for in vivo delivery.
-
Investigating mechanisms of resistance: Understanding how bacteria might develop resistance to this compound to inform the long-term therapeutic strategy.
-
Combination therapies: Exploring the synergistic effects of this compound with conventional antibiotics to combat multidrug-resistant infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitory mechanism of a small protein reveals its role in antimicrobial peptide sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Signal-specific temporal response by the Salmonella PhoP/PhoQ regulatory system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feedback Inhibition in the PhoQ/PhoP Signaling System by a Membrane Peptide | PLOS Genetics [journals.plos.org]
- 7. rsc.org [rsc.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
C18G Peptide: A Technical Guide for Researchers
An In-depth Examination of the Synthetic Antimicrobial Peptide C18G, Its Mechanism of Action, and Experimental Evaluation
Abstract
This compound is a synthetic, 18-amino acid cationic antimicrobial peptide (AMP) derived from the C-terminal fragment of human platelet factor IV.[1][2] It exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1][3] This technical guide provides a comprehensive overview of the this compound peptide, including its amino acid sequence, mechanism of action, and detailed protocols for its experimental evaluation. Quantitative data from key assays are summarized, and signaling pathways and experimental workflows are visualized to support researchers in drug development and related scientific fields.
This compound Peptide: Core Properties
Amino Acid Sequence
The primary structure of the this compound peptide is as follows:
Sequence: Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-Leu-Gly[2]
Short Form: ALYKKLLKKLLKSAKKLG[2]
This sequence is characterized by a high proportion of cationic (Lysine) and hydrophobic (Leucine) residues, which are crucial for its antimicrobial activity.[1] The peptide has a net charge of +8, contributing to its initial electrostatic interaction with negatively charged bacterial membranes.[4]
Mechanism of Action
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. This process can be broadly categorized into two key mechanisms: membrane permeabilization and interaction with bacterial signaling systems.
Membrane Permeabilization
Upon encountering a bacterial cell, the cationic this compound peptide is electrostatically attracted to the anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Following this initial binding, the peptide undergoes a conformational change, adopting an α-helical structure.[1][4] This amphipathic helix orients itself with its hydrophobic face inserting into the lipid bilayer, while the hydrophilic, cationic face remains associated with the phospholipid head groups.[1] This insertion disrupts the integrity of the membrane, leading to the formation of transient pores or channels.[1] The resulting leakage of intracellular contents and dissipation of the membrane potential ultimately leads to bacterial cell death.[4]
Interaction with the PhoPQ Two-Component System
In addition to direct membrane disruption, this compound can also modulate bacterial signaling pathways. It has been shown to be a potent activator of the PhoPQ two-component sensing system in bacteria like Salmonella.[4][5] The PhoPQ system is typically involved in sensing environmental cues such as low magnesium levels.[5][6] this compound is thought to activate PhoQ, the sensor kinase of the system, by displacing Mg2+ from its binding site or by directly interacting with the sensor's periplasmic domain.[7] Activation of PhoQ leads to the phosphorylation of the response regulator PhoP, which in turn modulates the expression of a large set of genes involved in virulence and resistance to antimicrobial peptides.[5][6]
Figure 1: this compound activation of the PhoPQ signaling pathway.
Quantitative Data Summary
The antimicrobial and hemolytic activities of this compound have been evaluated in numerous studies. The following tables summarize key quantitative data.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Varies (e.g., 4-8) | [1][8] |
| Pseudomonas aeruginosa | Varies (e.g., 2-4) | [1] |
| Staphylococcus aureus | Varies (e.g., 4-8) | [1] |
| Bacillus subtilis | Varies (e.g., 2-4) | [1] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Table 2: Hemolytic Activity of this compound.
| Peptide | Concentration (µM) | Hemolysis (%) | Reference |
| This compound | Up to 150 | <10 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism. A modified broth microdilution method is commonly used for cationic peptides.[9]
Materials:
-
Sterile 96-well polypropylene microtiter plates[9]
-
Mueller-Hinton Broth (MHB)[9]
-
Bacterial culture in logarithmic growth phase
-
This compound peptide stock solution
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[9]
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare serial dilutions of the this compound peptide in 0.01% acetic acid with 0.2% BSA in the 96-well plate.
-
Dilute the overnight bacterial culture in fresh MHB to a concentration of approximately 5 x 10^5 CFU/mL.[10]
-
Add an equal volume of the bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.[9]
-
Determine the MIC by measuring the optical density at 600 nm (OD600). The MIC is the lowest peptide concentration that shows no visible growth.[10]
Hemolysis Assay
This assay assesses the toxicity of the peptide towards mammalian cells by measuring the lysis of red blood cells (RBCs).
Materials:
-
Fresh red blood cells (e.g., human, sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound peptide stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis[11]
-
PBS as a negative control (0% hemolysis)
-
96-well microtiter plate
-
Centrifuge
-
Spectrophotometer (microplate reader)
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 1-2% (v/v) in PBS.
-
Prepare serial dilutions of the this compound peptide in PBS in the 96-well plate.
-
Add the RBC suspension to each well.
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 1 hour.[11]
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414 nm or 540 nm.[11]
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in different environments (e.g., aqueous solution vs. membrane-mimicking environments).[12][13]
Materials:
-
CD Spectrometer
-
Quartz cuvette (e.g., 1 mm path length)
-
This compound peptide solution (0.1-0.2 mg/mL)
-
Buffer (e.g., PBS)
-
Membrane-mimicking environment (e.g., sodium dodecyl sulfate (SDS) micelles, lipid vesicles)
Procedure:
-
Record a baseline spectrum of the buffer or membrane-mimicking solution.
-
Add the this compound peptide to the cuvette and record the CD spectrum, typically from 190 to 250 nm.[14]
-
Subtract the baseline spectrum from the peptide spectrum.
-
Analyze the resulting spectrum for characteristic signatures of secondary structures: α-helices typically show negative bands at ~208 and ~222 nm and a positive band at ~192 nm.
Fluorescence Spectroscopy for Membrane Binding
This technique utilizes the intrinsic fluorescence of tryptophan (if present) or extrinsic fluorescent probes to monitor the binding of the peptide to lipid vesicles.
Materials:
-
Fluorometer
-
Quartz cuvette
-
This compound peptide solution (if it contains a fluorescent amino acid or is labeled)
-
Lipid vesicles (e.g., large unilamellar vesicles - LUVs) of desired composition
-
Buffer (e.g., PBS)
Procedure:
-
Prepare LUVs by extrusion.
-
Place the peptide solution in the cuvette and measure its initial fluorescence emission spectrum.
-
Titrate the peptide solution with increasing concentrations of the lipid vesicle suspension.
-
After each addition, allow the sample to equilibrate and then record the fluorescence emission spectrum.
-
Analyze the changes in fluorescence intensity and/or the shift in the emission maximum (blue shift upon membrane insertion) to determine the binding affinity.[15]
Figure 2: General experimental workflow for this compound evaluation.
Conclusion
The this compound peptide represents a promising candidate in the development of new antimicrobial agents. Its dual mechanism of action, involving both direct membrane permeabilization and modulation of bacterial signaling, makes it an interesting subject for further research. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for scientists and researchers working on the characterization and development of this compound and other novel antimicrobial peptides.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal-specific temporal response by the Salmonella PhoP/PhoQ regulatory system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How the PhoP/PhoQ System Controls Virulence and Mg2+ Homeostasis: Lessons in Signal Transduction, Pathogenesis, Physiology, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The inhibitory mechanism of a small protein reveals its role in antimicrobial peptide sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
C18G Peptide: A Comprehensive Technical Guide on its Origin and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C18G peptide stands as a significant synthetic antimicrobial peptide (AMP) developed to combat the rising threat of antibiotic-resistant bacteria. This technical guide provides an in-depth exploration of the origin, history, and core scientific principles underlying this compound. It details the peptide's derivation from human platelet factor IV, its structural and functional characteristics, and the key experimental methodologies used in its evaluation. Quantitative data on its antimicrobial efficacy are presented, along with diagrams illustrating its mechanism of action and the workflows for its synthesis and analysis. This document serves as a comprehensive resource for researchers and professionals engaged in the field of antimicrobial peptide research and drug development.
Introduction
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. This compound is a synthetic, α-helical antimicrobial peptide that has demonstrated considerable efficacy against a wide range of bacterial pathogens.[1][2][3] This guide delves into the scientific journey of this compound, from its conceptual origins to its detailed characterization.
Origin and Design of this compound
The genesis of the this compound peptide lies in the study of endogenous human antimicrobial proteins. It was originally derived from the C-terminal 13 amino acids of human platelet factor IV (PF-4).[1][4] PF-4 is a chemokine stored in the α-granules of platelets and is known to possess antimicrobial properties.[5][6] The C-terminal region of PF-4, in particular, was identified as a key contributor to its antimicrobial activity.[2][7]
The native 13-residue fragment from platelet factor IV was subsequently modified to enhance its antimicrobial potency and optimize its physicochemical properties, leading to the creation of this compound.[4] These modifications were designed to increase the peptide's net positive charge and amphipathicity, two key features of many potent AMPs. The resulting 18-residue peptide, this compound, exhibits a facially amphiphilic α-helical structure, with a distinct segregation of cationic and hydrophobic residues.[1][8] This structure is crucial for its interaction with and disruption of bacterial membranes.
Mechanism of Action
This compound exerts its antimicrobial effect primarily through the disruption of bacterial cell membranes. The proposed mechanism involves a multi-step process:
-
Electrostatic Attraction: The positively charged lysine residues on one face of the helical this compound are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][3]
-
Membrane Insertion: Following the initial binding, the hydrophobic face of the peptide, rich in leucine residues, partitions into the hydrophobic core of the lipid bilayer.[1]
-
Pore Formation: This insertion disrupts the lipid packing and leads to the formation of transient pores or channels in the membrane.[1] This permeabilization of the membrane results in the leakage of essential ions and metabolites, ultimately leading to bacterial cell death.[1]
Beyond direct membrane disruption, this compound has also been shown to interact with bacterial two-component signaling (TCS) systems, such as the PhoPQ system.[4][9] These systems are involved in sensing environmental stimuli, including the presence of antimicrobial peptides, and regulating bacterial virulence and resistance mechanisms. The interaction of this compound with these signaling pathways suggests a more complex mechanism of action that may also involve the modulation of bacterial gene expression.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of this compound and its variants has been quantified against a range of Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterium | This compound MIC (µM) | This compound-Arg MIC (µM) | This compound-His MIC (µM) | This compound-Orn MIC (µM) | This compound-Dap MIC (µM) |
| Staphylococcus aureus | 3.75 | 3.75 | >30 | 3.75 | 15 |
| Bacillus subtilis | 3.75 | 3.75 | 3.75 | 3.75 | 3.75 |
| Escherichia coli | 3.75 | 7.5 | 3.75 | 7.5 | 7.5 |
| Pseudomonas aeruginosa | 7.5 | 7.5 | >30 | 7.5 | 7.5 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its cationic variants against various bacterial strains. Data compiled from publicly available research.[1] The variants involve the replacement of lysine (Lys) with arginine (Arg), histidine (His), ornithine (Orn), or diaminopropionic acid (Dap).
Experimental Protocols
Peptide Synthesis and Purification
Synthetic peptides like this compound are typically produced using solid-phase peptide synthesis (SPPS).
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: An appropriate solid support resin (e.g., Wang or Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, with its N-terminus protected by an Fmoc (9-fluorenylmethyloxycarbonyl) group, is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a solution of piperidine in DMF to expose the free amine.
-
Coupling Cycle: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amine on the growing peptide chain. This deprotection and coupling cycle is repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol for MIC Assay:
-
Peptide Preparation: A stock solution of the this compound peptide is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: A bacterial culture in the logarithmic growth phase is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate containing the peptide dilutions is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Membrane Permeabilization Assay
The ability of this compound to permeabilize bacterial membranes can be assessed using fluorescent dyes.
Protocol for Membrane Permeabilization Assay:
-
Bacterial Cell Preparation: Bacterial cells are harvested, washed, and resuspended in a suitable buffer.
-
Fluorescent Dye Incubation: The cells are incubated with a membrane-impermeant fluorescent dye (e.g., propidium iodide) or a membrane potential-sensitive dye.
-
Peptide Addition: The this compound peptide is added to the cell suspension at various concentrations.
-
Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization, allowing the dye to enter the cells and bind to intracellular components.
Visualizations
Signaling Pathway Diagram
Caption: this compound interaction with the bacterial PhoPQ two-component signaling system.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Conclusion and Future Directions
The this compound peptide represents a successful example of rational antimicrobial peptide design, building upon the natural defense mechanisms of the human body. Its journey from a fragment of platelet factor IV to a potent, broad-spectrum antimicrobial agent highlights the potential of peptide-based therapeutics. The detailed understanding of its structure, mechanism of action, and antimicrobial efficacy provides a solid foundation for further research and development.
Future investigations may focus on optimizing the therapeutic index of this compound through further amino acid substitutions, improving its stability in physiological conditions, and exploring its efficacy in in vivo models of infection. The continued study of this compound and related peptides will undoubtedly contribute to the development of the next generation of antimicrobial drugs to combat the global challenge of antibiotic resistance.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MODULAR DETERMINANTS OF ANTIMICROBIAL ACTIVITY IN PLATELET FACTOR–4 FAMILY KINOCIDINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PLATELET FACTOR 4 (PF4) IMPROVES SURVIVAL IN A MURINE MODEL OF ANTIBIOTIC-SUSCEPTIBLE AND METHICILLIN-RESISTANT STAPHYLOCOCCUS AUREUS PERITONITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet factor 4 improves survival in a murine model of antibiotic-susceptible and methicillin-resistant Staphylococcus aureus peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modular determinants of antimicrobial activity in platelet factor-4 family kinocidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Cationic Side Chains in the Antimicrobial Activity of this compound [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of C18G Peptide with Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C18G peptide, a synthetic antimicrobial peptide (AMP), has demonstrated significant promise as a potential therapeutic agent against a broad spectrum of bacterial pathogens. Derived from the C-terminal region of human platelet factor IV, this compound's potent antimicrobial activity is primarily attributed to its direct interaction with and disruption of bacterial cell membranes. This technical guide provides a comprehensive overview of the molecular interactions between this compound and bacterial membranes, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity. Visual diagrams of the peptide's mechanism and experimental workflows are provided to facilitate a deeper understanding of its function and evaluation.
Introduction: The this compound Peptide
This compound is an 18-amino acid cationic peptide characterized by a high content of lysine and leucine residues.[1] This composition imparts an amphipathic nature to the peptide, which is crucial for its antimicrobial function. In aqueous environments, this compound typically exists in a random coil conformation. However, upon encountering a membrane environment, such as the surface of a bacterial cell, it adopts an α-helical secondary structure.[1] This structural transition is a key event in its mechanism of action. The α-helical conformation organizes the cationic and hydrophobic residues onto opposite faces of the helix, creating a facially amphiphilic structure that is adept at inserting into and disrupting the lipid bilayer of bacterial membranes.[1][2]
Mechanism of Action: A Multi-Step Process
The interaction of this compound with bacterial membranes is a dynamic, multi-step process that ultimately leads to membrane permeabilization and cell death. The proposed mechanism involves an initial electrostatic attraction followed by membrane insertion and disruption.[2]
Electrostatic Attraction and Binding
The initial interaction between this compound and a bacterium is governed by electrostatic forces. The net positive charge of the this compound peptide (typically +8 from its seven lysine residues and the N-terminus) is strongly attracted to the net negative charge of the bacterial cell surface.[1][2] Bacterial membranes are rich in anionic components such as phosphatidylglycerol (PG) and cardiolipin, which provide a favorable electrostatic landscape for the binding of cationic peptides like this compound.[2] This selective electrostatic attraction is a key factor in this compound's specificity for bacterial cells over host cells, whose outer membranes are primarily composed of zwitterionic phospholipids like phosphatidylcholine (PC).[2]
Membrane Insertion and Disruption
Following the initial binding, the amphipathic α-helical structure of this compound facilitates its insertion into the hydrophobic core of the bacterial membrane.[1] The hydrophobic face of the helix partitions into the lipid bilayer, while the cationic face remains associated with the anionic lipid headgroups.[2] This insertion disrupts the local lipid packing and leads to the formation of transient pores or channels.[1] The "carpet" or "detergent-like" model is often invoked to describe this process, where the peptides accumulate on the membrane surface, disrupting its integrity and leading to micellization and eventual lysis.[3] This disruption results in the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[1][4]
Figure 1: Proposed mechanism of this compound interaction with bacterial membranes.
Quantitative Data Summary
The antimicrobial efficacy of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize key findings from the literature.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Variants
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Peptide | E. coli | P. aeruginosa | S. aureus | B. subtilis | Reference |
| This compound | 3.75 µM | 7.5 µM | 3.75 µM | 3.75 µM | [1] |
| This compound-Arg | 3.75 µM | 7.5 µM | 7.5 µM | 3.75 µM | [1] |
| This compound-His | 7.5 µM | >15 µM | >15 µM | 7.5 µM | [1] |
| This compound-Orn | 3.75 µM | 7.5 µM | 7.5 µM | 3.75 µM | [1] |
| This compound-Dap | 7.5 µM | 7.5 µM | 15 µM | 3.75 µM | [1] |
Data presented are representative values and may vary based on specific strains and experimental conditions.
Table 2: Hemolytic and Cytotoxic Activity of this compound
Hemolytic activity is a measure of the peptide's ability to lyse red blood cells, serving as an indicator of its potential toxicity to mammalian cells.
| Peptide | Hemolytic Activity (% at 15 µM) | Cytotoxicity | Reference |
| This compound | ~9% | Low | [1][5] |
| This compound-Arg | <5% | Low | [1] |
| This compound-His | <5% | Low | [1] |
| This compound-Orn | <5% | Low | [1] |
| This compound-Dap | <5% | Low | [1] |
This compound and its variants generally exhibit low hemolytic activity, highlighting their selectivity for bacterial membranes.[1]
Detailed Experimental Protocols
The characterization of this compound's interaction with bacterial membranes relies on a suite of biophysical and microbiological assays.
Peptide Synthesis and Purification
This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1] Following synthesis, the peptides are cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][6][7] The identity and purity of the final peptide products are confirmed by mass spectrometry.[1]
Figure 2: General workflow for this compound peptide synthesis and purification.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed using a microbroth dilution method to determine the antimicrobial efficacy of the peptide.[8][9]
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[8]
-
Peptide Dilution: The peptide is serially diluted in a 96-well polypropylene plate.[9]
-
Incubation: The diluted bacterial suspension is added to the wells containing the peptide dilutions and incubated.
-
MIC Determination: The MIC is determined as the lowest peptide concentration that inhibits visible bacterial growth after incubation.[8]
Membrane Permeabilization Assays
These assays directly measure the ability of this compound to disrupt bacterial membranes.
This assay is specific for Gram-negative bacteria and utilizes the chromogenic cephalosporin, nitrocefin.[1]
-
Bacterial Preparation: E. coli cells expressing periplasmic β-lactamase are cultured and washed.
-
Assay Setup: The bacterial suspension is added to a microplate, followed by the addition of this compound at various concentrations.
-
Substrate Addition: Nitrocefin is added to each well.
-
Measurement: The hydrolysis of nitrocefin by β-lactamase that has leaked from the periplasm due to outer membrane damage is monitored spectrophotometrically.[1]
This assay measures the permeability of the inner membrane of E. coli.[4][8]
-
Bacterial Preparation: E. coli cells expressing cytoplasmic β-galactosidase are grown in the presence of an inducer (e.g., lactose).[8]
-
Assay Setup: The prepared cells are incubated with this compound at various concentrations.
-
Substrate Addition: The membrane-impermeant substrate ortho-nitrophenyl-β-galactoside (ONPG) is added.[4][8]
-
Measurement: The hydrolysis of ONPG by β-galactosidase, which occurs upon inner membrane permeabilization, is measured by the change in absorbance.[4]
Figure 3: Workflows for bacterial membrane permeabilization assays.
Hemolysis Assay
This assay assesses the lytic activity of this compound against red blood cells (RBCs).[1]
-
RBC Preparation: Fresh defibrinated sheep or human red blood cells are washed and resuspended in a suitable buffer (e.g., PBS).[1]
-
Incubation: The RBC suspension is incubated with various concentrations of the this compound peptide.
-
Centrifugation: The samples are centrifuged to pellet intact RBCs.
-
Measurement: The release of hemoglobin into the supernatant, indicative of hemolysis, is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 415 nm).[1] A positive control (e.g., Triton X-100) is used to determine 100% hemolysis.[10]
Transmission Electron Microscopy (TEM)
TEM is employed to visualize the morphological changes in bacteria upon treatment with this compound.[11][12]
-
Sample Preparation: Bacteria are incubated with this compound at concentrations around the MIC.
-
Fixation and Embedding: The treated bacteria are fixed, dehydrated, and embedded in resin.[12]
-
Sectioning and Staining: Ultrathin sections are cut and stained with heavy metal salts (e.g., uranyl acetate and lead citrate).
-
Imaging: The sections are examined under a transmission electron microscope to observe alterations in the cell envelope and internal structures.[11][12]
Conclusion and Future Directions
This compound represents a promising class of antimicrobial peptides with a clear mechanism of action centered on the disruption of bacterial membranes. Its broad-spectrum activity and high selectivity for bacterial cells make it an attractive candidate for further development. Future research should focus on optimizing its properties, such as enhancing its stability in biological fluids and further reducing any potential for toxicity. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for novel anti-infective therapies.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity analysis of the antitumor and hemolytic properties of the amphiphilic alpha-helical peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of C18G Peptide Variants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional characteristics of C18G peptide variants. This compound, an amphipathic α-helical peptide derived from human platelet factor IV, has garnered significant interest for its potent antimicrobial and antitumor activities. Understanding the relationship between its structure and function is crucial for the rational design of novel therapeutic agents with enhanced efficacy and reduced toxicity. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.
Core Principles of this compound Activity
The biological activity of this compound and its variants is intrinsically linked to their physicochemical properties, primarily their amphipathicity, helicity, and hydrophobicity. These peptides typically adopt an α-helical conformation in membrane-like environments, segregating their cationic and hydrophobic residues onto opposite faces of the helix. This facially amphiphilic structure is critical for its mechanism of action, which involves electrostatic attraction to negatively charged microbial or cancer cell membranes, followed by insertion into the lipid bilayer, leading to membrane disruption and cell death.[1][2]
Key structural features influencing this compound's activity include:
-
Amphiphilicity and Helicity: The formation of a well-defined amphipathic α-helix is essential for the peptide's lytic activity.[1]
-
Hydrophobicity: An increase in the overall hydrophobicity of the peptide generally correlates with increased antitumor and hemolytic activity. However, this can also lead to a higher susceptibility to inhibition by serum.[1] The structure of the hydrophobic amino acid side chains also plays a significant role in membrane permeabilization.[2]
-
Cationic Residues: The positively charged amino acids, typically lysine or arginine, are crucial for the initial electrostatic interaction with the negatively charged components of target cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria or phosphatidylserine on cancer cells.[2]
Quantitative Data on this compound Variants
The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and structural properties of various this compound variants. These variants involve substitutions in either the cationic or hydrophobic residues of the parent this compound peptide.
Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a key measure of a peptide's antimicrobial potency. The tables below present the MIC values (in µM) of this compound and its variants against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (µM) of this compound Cationic Variants
| Peptide | Sequence | E. coli | P. aeruginosa | S. aureus | B. subtilis |
| This compound (Parent) | KLLKLLKKLLKLLKLLKK | 2.5 | 5 | 2.5 | 2.5 |
| This compound-Arg | RLLRLLRRLLRLLRLLRR | 2.5 | 5 | 2.5 | 2.5 |
| This compound-His | HLLHLLHHLLHLLHLLHH | 5 | >20 | >20 | 5 |
| This compound-Orn | OLLOLLOOLLOLLOLLOO | 2.5 | 5 | 5 | 2.5 |
| This compound-Dap | XLLXLLXXLLXLLXLLXX | 5 | 5 | 10 | 2.5 |
Data extracted from "Role of Cationic Side Chains in the Antimicrobial Activity of this compound". Orn (O) stands for Ornithine and Dap (X) for Diaminopropionic acid.
Table 2: Minimum Inhibitory Concentrations (µM) of this compound Hydrophobic Variants
| Peptide | Hydrophobic Residue | E. coli | P. aeruginosa | S. aureus | B. subtilis |
| This compound (Parent) | Leucine (Leu) | 2.5 | 5 | 2.5 | 2.5 |
| This compound-Nle | Norleucine | 2.5 | 2.5 | 2.5 | 1.25 |
| This compound-Nva | Norvaline | 5 | 5 | 5 | 2.5 |
| This compound-Cha | Cyclohexylalanine | 2.5 | 5 | 2.5 | 1.25 |
| This compound-Abu | Aminobutyric acid | >20 | >20 | >20 | >20 |
| This compound-Ala | Alanine | >20 | >20 | >20 | >20 |
Data extracted from "Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound".
Cytotoxicity
The cytotoxic effects of this compound variants are typically assessed through their hemolytic activity against red blood cells and their inhibitory concentration (IC50) against cancer cell lines.
Table 3: Hemolytic and Antitumor Activity of this compound Variants
| Peptide Variant | Modification | Hemolytic Activity (% at 15 µM) | Antitumor Activity (IC50 in µM) |
| This compound (Parent) | - | ~9% | ~5 |
| This compound-Arg | Lys to Arg | Low | Not Reported |
| This compound-Nva | Leu to Norvaline | ~1% | Not Reported |
| Analog 1 | Increased Hydrophobicity | Higher than this compound | Lower than this compound |
| Analog 2 | Addition of Negatively Charged Residue | Lower than this compound | Higher than this compound |
Structural Properties: Helicity
The α-helical content of this compound variants is a critical determinant of their activity. Circular Dichroism (CD) spectroscopy is the primary technique used to assess the secondary structure of these peptides in different environments.
Table 4: Secondary Structure Analysis of this compound Variants by Circular Dichroism
| Peptide | Environment | Predominant Secondary Structure |
| This compound (Parent) | Aqueous Buffer | Disordered (Random Coil) |
| Membrane Mimetic (SDS micelles) | α-helical | |
| This compound Cationic Variants (Arg, His, Orn) | Membrane Mimetic (SDS micelles) | α-helical |
| This compound-Dap | Membrane Mimetic (SDS micelles) | Decreased α-helicity |
| This compound Hydrophobic Variants (Nle, Nva, Cha) | Membrane Mimetic (Anionic Vesicles) | α-helical |
Information synthesized from "Role of Cationic Side Chains in the Antimicrobial Activity of this compound" and "Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound".
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of this compound's mechanism of action and the workflow for its analysis.
This compound Interaction with the PhoP/PhoQ Two-Component System
In Gram-negative bacteria such as E. coli and Salmonella, this compound can activate the PhoP/PhoQ two-component signaling system, which is involved in virulence and resistance to antimicrobial peptides. This compound is thought to activate the sensor kinase PhoQ by causing the dissociation of an inhibitory small protein, MgrB.
Caption: this compound-mediated activation of the PhoP/PhoQ signaling pathway.
General Workflow for this compound Variant Analysis
The structural and functional analysis of this compound variants typically follows a systematic workflow, from peptide design and synthesis to biophysical characterization and biological activity assessment.
Caption: Experimental workflow for this compound variant analysis.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural and functional analysis of this compound peptide variants.
Peptide Synthesis and Purification
Objective: To synthesize and purify this compound peptide variants.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Peptides are synthesized on a solid support resin (e.g., Rink Amide MBHA resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
The synthesis cycle involves:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: Thorough washing of the resin with DMF to remove excess piperidine and by-products.
-
Coupling: Activation of the C-terminus of the incoming Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and subsequent coupling to the deprotected N-terminus of the peptide chain.
-
Washing: Washing the resin with DMF to remove unreacted reagents.
-
-
This cycle is repeated for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
A cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) is added to the resin and incubated for 2-3 hours at room temperature.
-
The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers.
-
-
Purification:
-
The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
A linear gradient of acetonitrile in water (both containing 0.1% TFA) is used to elute the peptide.
-
Fractions are collected and analyzed for purity using analytical RP-HPLC and mass spectrometry.
-
Pure fractions are pooled and lyophilized to obtain the final peptide powder.
-
-
Characterization:
-
The molecular weight of the purified peptide is confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of this compound variants in different environments.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine.
-
Prepare samples for CD analysis by diluting the stock solution to a final concentration of 50-100 µM in the desired solvent (e.g., buffer, buffer with varying concentrations of trifluoroethanol (TFE) as a helix-inducing solvent, or buffer containing lipid vesicles or SDS micelles as membrane mimetics).
-
-
CD Measurement:
-
Use a calibrated spectropolarimeter.
-
Record CD spectra at a controlled temperature (e.g., 25°C) in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 0.1 cm.
-
Set the instrument parameters: bandwidth (e.g., 1 nm), scanning speed (e.g., 50 nm/min), and response time (e.g., 1 s).
-
Record multiple scans (e.g., 3-5) for each sample and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectra.
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where mdeg is the measured ellipticity in millidegrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Analyze the shape of the CD spectrum to qualitatively determine the secondary structure. An α-helical structure is characterized by two negative bands at approximately 208 and 222 nm and a strong positive band at around 192 nm.
-
Quantify the percentage of α-helicity using deconvolution software (e.g., K2D3, BeStSel) or by using the mean residue ellipticity at 222 nm with the following formula: % Helicity = ([-θ]222 - [θ]c) / ([θ]h - [θ]c) × 100 where [-θ]222 is the experimentally observed mean residue ellipticity at 222 nm, and [θ]h and [θ]c are the theoretical mean residue ellipticities for a fully helical and a fully random coil peptide of the same length, respectively.
-
Antimicrobial Activity Assays
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound variants.
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).
-
Incubate the culture overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh broth to an optical density at 600 nm (OD600) of approximately 0.001, corresponding to a bacterial concentration of ~10^5 colony-forming units (CFU)/mL.
-
-
MIC Determination (Broth Microdilution Method):
-
Prepare serial twofold dilutions of the peptide stock solution in the appropriate broth in a 96-well microtiter plate.
-
Add the diluted bacterial suspension to each well.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Spot-plate the aliquots onto an agar plate of the appropriate medium.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is defined as the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Cytotoxicity Assays
Objective: To evaluate the toxicity of this compound variants against mammalian cells.
Methodology:
-
Hemolysis Assay:
-
Collect fresh human red blood cells (RBCs) in a tube containing an anticoagulant (e.g., heparin).
-
Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
In a 96-well plate, add serial dilutions of the peptide to the RBC suspension.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 415 nm (the absorbance wavelength of hemoglobin).
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] × 100
-
-
MTT Assay for IC50 Determination against Cancer Cell Lines:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the peptide.
-
Include a vehicle control (cells with medium but no peptide).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.
-
References
C18G: A Technical Guide to a Broad-Spectrum Antimicrobial Peptide
Executive Summary: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents with unconventional modes of action. Antimicrobial peptides (AMPs) are a promising class of molecules due to their broad-spectrum activity and low propensity for inducing resistance. This document provides a technical overview of C18G, a potent, synthetic AMP derived from the C-terminal fragment of human platelet factor IV. We detail its primary membrane-disrupting mechanism of action, its influence on bacterial signaling pathways, quantitative efficacy data, and key experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-infective therapies.
Introduction to this compound
This compound is an 18-residue, cationic antimicrobial peptide originally developed from the C-terminal 13 amino acids of human platelet factor IV.[1] Its sequence was modified to enhance its antimicrobial properties, resulting in a peptide with a net cationic charge of +8, primarily from seven lysine residues.[2][3] this compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[2][4] Its efficacy stems from a facially amphiphilic structure; when it adopts an α-helical conformation, its hydrophobic amino acids (predominantly leucine) are segregated to one face of the helix, while the cationic lysine residues are segregated to the opposite face.[1] This structural arrangement is critical to its mechanism of action, which is primarily driven by interaction with and disruption of the bacterial cell membrane.[5]
Mechanism of Action
The antimicrobial activity of this compound is multifactorial, involving direct physical disruption of the cell membrane and interference with bacterial signaling systems.
Primary Mechanism: Membrane Disruption
The primary bactericidal mechanism of this compound is the permeabilization and disruption of the bacterial cell membrane.[1] This process is initiated by electrostatic attraction and culminates in the loss of membrane integrity and cell death.[5] The key steps are outlined below.
-
Electrostatic Binding : The process begins with a favorable electrostatic interaction between the positively charged (cationic) this compound peptide and the net negatively charged components of the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5]
-
Structural Transition : Upon binding to the membrane or membrane-mimetic environments, this compound adopts an α-helical secondary structure.[1] This conformation creates the facially amphiphilic structure essential for membrane interaction.[1]
-
Hydrophobic Insertion : The amphiphilic helix orients at the membrane interface, facilitating the insertion of its hydrophobic face into the nonpolar core of the lipid bilayer.[1][5]
-
Membrane Destabilization : This insertion disrupts the normal packing of membrane lipids, leading to the formation of transient pores or local destabilization.[1][5] This increased permeability allows for the leakage of essential ions and metabolites from the cytoplasm, ultimately leading to cell death.[1]
Secondary Mechanism: PhoPQ Signaling Pathway Activation
In addition to direct membrane lysis, this compound can act as a potent activator of the bacterial two-component sensing system PhoPQ.[5] The PhoPQ system is typically involved in sensing magnesium levels but also plays a role in detecting the presence of antimicrobial peptides.[5] this compound can stimulate the PhoQ/PhoP signaling system, which in turn regulates the transcription of QueE, an enzyme involved in tRNA biosynthesis.[4] This interference with fundamental cellular processes contributes to its overall antimicrobial effect.
Antimicrobial Efficacy (Quantitative Data)
The efficacy of this compound and its analogues is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth.[6] Studies have shown that the peptide acts via a bactericidal (killing) rather than a bacteriostatic (inhibiting growth) mechanism, with Minimal Bactericidal Concentration (MBC) values typically no more than two-fold higher than the corresponding MIC values.[4]
The antibacterial activity of the this compound peptide is generally tolerant to changes in the structure of its cationic amino acids.[2] The replacement of the native lysine (Lys) residues with other cationic residues such as arginine (Arg) or ornithine (Orn) results in, at most, two-fold changes in MIC against various bacteria.[2][3] However, replacement with histidine (His) has been shown to dramatically reduce activity against most strains tested.[2]
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound Variants
| Peptide Variant | Modification | Relative Activity Compared to Parent this compound |
|---|---|---|
| This compound (Parent) | 7 Lysine residues | Baseline |
| This compound-Arg | Lysine replaced with Arginine | Similar activity (≤ 2-fold MIC change)[2][3] |
| This compound-Orn | Lysine replaced with Ornithine | Similar activity (≤ 2-fold MIC change)[2][3] |
| This compound-His | Lysine replaced with Histidine | Dramatically reduced activity[2][3] |
Key Experimental Protocols
Evaluating the antimicrobial properties of this compound involves several key in vitro assays. Detailed methodologies for two of the most critical experiments are provided below.
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI), with modifications for cationic peptides to prevent non-specific binding.[7]
Materials:
-
Sterile 96-well polypropylene microtiter plates (Note: Cationic peptides can bind to polystyrene).[7]
-
Mueller-Hinton Broth (MHB).[7]
-
Test bacterial strains.
-
This compound peptide stock solution.
-
Diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA).[7]
-
Spectrophotometer (plate reader).
Methodology:
-
Inoculum Preparation : Inoculate a test bacterial strain from an agar plate into MHB and grow overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.[7]
-
Peptide Serial Dilution : Prepare a series of two-fold serial dilutions of the this compound peptide in the diluent (0.01% acetic acid, 0.2% BSA) in polypropylene tubes.[7]
-
Plate Loading : Add 10 µL of each peptide dilution to the wells of a 96-well polypropylene plate. A growth control well (no peptide) and a sterility control well (no bacteria) should be included.
-
Inoculation : Add 90 µL of the prepared bacterial inoculum to each well (except the sterility control).[7]
-
Incubation : Incubate the plate at 37°C for 18-24 hours.[7]
-
Reading Results : The MIC is determined as the lowest peptide concentration that completely inhibits visible growth, as measured by eye or by reading the optical density at 600 nm (OD₆₀₀).[7]
Protocol: Membrane Permeabilization Assay (ANS Uptake)
This assay measures the ability of a peptide to disrupt the bacterial outer membrane by monitoring the uptake of the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS). ANS fluoresces weakly in aqueous environments but strongly upon binding to exposed hydrophobic regions of the membrane.
Materials:
-
Test bacterial strain (e.g., E. coli).
-
Tris buffer (pH 7.4).
-
ANS stock solution.
-
This compound peptide solution.
-
Fluorometer or fluorescence plate reader.
Methodology:
-
Cell Preparation : Grow bacteria to mid-log phase, then harvest the cells by centrifugation. Wash the cell pellet with Tris buffer and resuspend to a standardized optical density (e.g., OD₆₀₀ of 0.3-0.5).
-
Assay Setup : In a cuvette or 96-well black plate, add the bacterial cell suspension.
-
Probe Addition : Add ANS to the cell suspension to a final concentration of ~5-10 µM and allow it to equilibrate, measuring the baseline fluorescence.
-
Peptide Addition : Add the this compound peptide at the desired concentration to the cell/ANS mixture.
-
Fluorescence Monitoring : Immediately begin monitoring the fluorescence intensity over time (e.g., excitation at 350 nm, emission at 420 nm). An increase in fluorescence indicates that this compound has permeabilized the outer membrane, allowing ANS to enter and bind to hydrophobic sites.
Selectivity and Toxicity
A critical attribute for any antimicrobial agent is its selectivity for microbial cells over host (mammalian) cells. This compound has demonstrated high selectivity for bacterial cells.[1] This is largely attributed to differences in membrane composition; bacterial membranes are rich in anionic lipids, which promotes electrostatic attraction, whereas mammalian cell membranes are primarily composed of zwitterionic phospholipids and contain cholesterol, making them less favorable targets. The parent this compound peptide has been shown to cause less than 10% hemolysis of red blood cells at effective antimicrobial concentrations, indicating low toxicity to host cells.[7]
Conclusion
This compound is a well-characterized antimicrobial peptide with potent, broad-spectrum bactericidal activity. Its primary mechanism of action, membrane disruption, makes it a promising candidate for combating drug-resistant bacteria, as resistance is less likely to develop against a non-specific, physical mode of action. Furthermore, its ability to interfere with bacterial signaling pathways adds to its efficacy. With demonstrated high selectivity for bacterial over mammalian cells, this compound represents a promising scaffold for the development of next-generation anti-infective therapeutics. Further research should focus on in vivo efficacy, pharmacokinetic profiling, and optimization of its structural features to enhance its therapeutic index.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The inhibitory effects of Staphylococcus aureus on the antibiotic susceptibility and virulence factors of Pseudomonas aeruginosa: A549 cell line model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of C18G Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18G is a synthetic antimicrobial peptide (AMP) that has demonstrated broad-spectrum antibacterial activity.[1][2] Originally derived from a fragment of human platelet factor IV, this compound is a highly cationic (+8 charge) peptide designed to be alpha-helical and facially amphipathic.[2] This structure allows it to selectively interact with and disrupt bacterial cell membranes, leading to cell death.[2] Its efficacy against various bacterial strains makes it a promising candidate for further investigation in the development of new antimicrobial agents.[1]
These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the this compound peptide, primarily utilizing Fmoc-based solid-phase peptide synthesis (SPPS).
Key Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual or automated synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4]
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amide)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: High-purity DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Isopropanol
-
Solid-phase synthesis vessel (manual or automated synthesizer)
Procedure:
-
Resin Preparation:
-
Place the Fmoc-Rink Amide resin in the reaction vessel.
-
Swell the resin in DMF for at least 1 hour to ensure optimal reaction conditions.[5]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin to remove the Fmoc protecting group from the terminal amine.
-
Agitate the mixture for a specified time (e.g., an initial 3 minutes, drain, then a second treatment for 7-10 minutes).
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[5]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 eq.) and the activation base (e.g., DIPEA, 6-10 eq.).
-
Allow the amino acid to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling. A ninhydrin test can be performed to confirm the absence of free primary amines.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptidyl-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.
-
Cleavage from Resin and Deprotection
This step releases the synthesized peptide from the solid support and removes the side-chain protecting groups.
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.[6]
-
Ice-cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a fume hood.[7]
-
Incubate the mixture at room temperature with occasional agitation for 2-3 hours. The resin may change color, indicating the release of trityl-based protecting groups.[7]
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a tube of ice-cold diethyl ether (typically 10-20 times the volume of the TFA solution).[6]
-
A white precipitate of the peptide should form. Allow it to precipitate fully at -20°C for at least 30 minutes.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree.[8]
Materials:
-
Preparative RP-HPLC system
-
C18 HPLC column (e.g., Vydac C18)[8]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. Some Mobile Phase B can be added to aid solubility if needed.
-
Filter the dissolved peptide solution to remove any particulates.
-
Inject the sample onto the C18 column equilibrated with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Elute the peptide using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized but can start with a shallow gradient (e.g., 1% per minute). For example, a gradient of 10% to 60% B over 50 minutes.[9]
-
Monitor the elution profile at 214 nm or 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the collected fractions for purity using an analytical RP-HPLC system and for mass using mass spectrometry.
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain the final purified peptide as a white, fluffy powder.
Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the purified peptide, ensuring the correct sequence was synthesized.
Procedure:
-
Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Compare the observed molecular weight with the calculated theoretical molecular weight of this compound to confirm its identity.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data expected from the synthesis and purification of the this compound peptide.
| Parameter | Typical Value | Method of Analysis |
| Crude Peptide Yield | 70-85% | Gravimetric |
| Purified Peptide Yield | 15-30% | Gravimetric |
| Purity (Post-HPLC) | >95% | Analytical RP-HPLC |
| Observed Molecular Weight | Matches Theoretical | ESI-MS |
| Table 1. Synthesis and Purification Data for this compound. |
| Parameter | Instrument | Column | Mobile Phases | Gradient Example |
| Purification | Preparative HPLC System | C18, 10 µm | A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN | 10-60% B over 50 min |
| Purity Analysis | Analytical HPLC System | C18, 3-5 µm | A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN | 5-95% B over 30 min |
| Identity Confirmation | ESI-TOF Mass Spec. | Not Applicable | 50:50 ACN/H₂O with 0.1% Formic Acid | Direct Infusion or LC-MS |
| Table 2. Analytical and Purification Parameters. |
Visualizations
This compound Synthesis and Purification Workflow
Caption: Workflow for this compound peptide synthesis, from resin to final product.
Proposed Mechanism of this compound Action
Caption: this compound's proposed antimicrobial mechanism of action.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Modified CLEC3A-Derived Antimicrobial Peptides Lead to Enhanced Antimicrobial Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for C18G Peptide in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C18G peptide is a synthetic antimicrobial peptide (AMP) derived from the C-terminal 13 amino acids of human platelet factor IV.[1][2] It has been modified to enhance its antimicrobial efficacy, demonstrating broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][3] this compound exhibits high selectivity for bacterial cells over host cells, coupled with generally low host cell toxicity.[1][3] The peptide's primary sequence is rich in lysine and leucine residues, contributing to its cationic nature and hydrophobicity, respectively.[1] In a membrane-mimetic environment, this compound adopts a facially amphiphilic α-helical structure, which is crucial for its antimicrobial action.[1][2] Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes.[1][2][4]
These application notes provide detailed protocols for conducting antimicrobial susceptibility testing using the this compound peptide, including methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Mechanism of Action
The antimicrobial activity of this compound is initiated by electrostatic interactions between the cationic peptide and the anionic components of the bacterial cell surface.[2] Following this initial binding, the peptide's hydrophobic face partitions into the lipid bilayer core. This insertion disrupts the lipid packing, leading to the formation of transient pores and subsequent leakage of cellular contents, ultimately resulting in cell death.[1] Beyond direct membrane disruption, this compound has also been found to interact with and modulate several two-component signaling systems in bacteria, suggesting a multi-faceted mechanism of action.[1][5]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and its variants against various bacterial strains as reported in the literature.
| Peptide | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |
| This compound (Parent) | E. coli | 8 | 16 | [1] |
| S. aureus | 4 | 8 | [1] | |
| B. subtilis | 4 | 8 | [1] | |
| P. aeruginosa | 16 | 32 | [1] | |
| This compound-Arg | E. coli | 8 | 16 | [1] |
| S. aureus | 4 | 8 | [1] | |
| B. subtilis | 4 | 8 | [1] | |
| P. aeruginosa | 16 | 32 | [1] | |
| This compound-Orn | E. coli | 8 | 16 | [1] |
| S. aureus | 4 | 8 | [1] | |
| B. subtilis | 4 | 8 | [1] | |
| P. aeruginosa | 16 | 32 | [1] | |
| This compound-His | E. coli | 8 | >64 | [1] |
| S. aureus | >64 | >64 | [1] | |
| B. subtilis | 8 | 32 | [1] | |
| P. aeruginosa | >64 | >64 | [1] | |
| This compound-Dap | E. coli | 16 | 32 | [1] |
| S. aureus | 16 | 32 | [1] | |
| B. subtilis | 4 | 8 | [1] | |
| P. aeruginosa | 16 | 32 | [1] |
Note: The activity of this compound and its analogs can be influenced by the specific amino acid substitutions. For instance, replacing lysine with histidine (this compound-His) has been shown to dramatically reduce antimicrobial activity against most strains tested.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and has been adapted for cationic antimicrobial peptides.[6][7][8]
Materials:
-
This compound peptide stock solution
-
Mueller-Hinton Broth (MHB)[6]
-
Sterile 96-well polypropylene microtiter plates[6]
-
Bacterial strains of interest
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)[6]
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.[6] b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8][9] This can be standardized by adjusting the optical density (OD) at 600 nm.
-
Preparation of this compound Peptide Dilutions: a. Prepare a stock solution of this compound peptide. To prevent peptide loss due to binding to plastic, it is recommended to prepare dilutions in polypropylene tubes using a solution of 0.01% acetic acid containing 0.2% BSA.[6] b. Perform two-fold serial dilutions of the this compound peptide in the 96-well polypropylene plate to achieve a range of desired concentrations. Each well should contain 50 µL of the peptide solution at twice the final desired concentration.
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.[10] b. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.[11] c. Incubate the plate at 37°C for 18-24 hours.[6][8]
-
Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7][10]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC assay to ascertain the concentration of the peptide that results in bacterial death.[12][13]
Materials:
-
Completed MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Procedure:
-
From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10-20 µL aliquot.[12][14]
-
Spot-plate or spread the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[13][14][15] this compound is generally considered bactericidal if the MBC is no more than four times the MIC.[13]
Protocol 3: Time-Kill Kinetics Assay
This assay provides insight into the rate at which this compound kills a bacterial population over time.[16][17]
Materials:
-
This compound peptide
-
Bacterial strains of interest
-
MHB and MHA plates
-
Sterile tubes or flasks
-
Shaking incubator
Procedure:
-
Prepare a bacterial suspension in MHB to a concentration of approximately 5 x 10^5 CFU/mL, as described in the MIC protocol.[16]
-
Add this compound peptide to separate tubes of the bacterial suspension to achieve final concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC).[16][18] Include a growth control without any peptide.
-
Incubate the cultures at 37°C with shaking.
-
At designated time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each culture tube.[18][19]
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the viable colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[17]
Conclusion
The this compound peptide represents a promising candidate for the development of new antimicrobial agents. The protocols outlined in these application notes provide a standardized framework for researchers to evaluate the antimicrobial susceptibility of various bacterial strains to this compound. Adherence to these detailed methodologies will ensure the generation of reliable and comparable data, which is essential for advancing the preclinical development of this and other antimicrobial peptides.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Serendipitous Hinge Modulation Hypothetically Reprograms Caerin 1.1-LC Antibacterial Mechanism and Gram-Negative Selectivity [mdpi.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for C18G Peptide in Preclinical In Vivo Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C18G peptide is a synthetic antimicrobial peptide (AMP) derived from the C-terminal region of platelet factor IV. It exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Comprised of 18 amino acids with a net positive charge, this compound's primary mechanism of action involves the permeabilization of bacterial cell membranes, leading to cell death.[1] Its high selectivity for bacterial over mammalian cells and low in vitro toxicity suggest its potential as a therapeutic agent for bacterial infections.[1][3]
These application notes provide a comprehensive overview and proposed protocols for the evaluation of this compound in preclinical in vivo infection models. While extensive in vitro data exists for this compound, the following in vivo protocols are based on established methodologies for antimicrobial peptide evaluation and serve as a guide for researchers to assess the efficacy and safety of this compound in a preclinical setting.
Mechanism of Action: Signaling Pathway
The primary mode of action for this compound is the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, this compound undergoes a conformational change and inserts into the lipid bilayer, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of action for the this compound peptide.
Quantitative Data Summary
The following tables summarize key in vitro antimicrobial activity and toxicity data for the this compound peptide, which are crucial for designing relevant in vivo studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | 4 - 8 | [1] |
| Pseudomonas aeruginosa | Gram-Negative | 8 - 16 | [1] |
| Staphylococcus aureus | Gram-Positive | 4 - 8 | [1] |
| Bacillus subtilis | Gram-Positive | 2 - 4 | [1] |
Table 2: Hemolytic Activity of this compound
| Peptide Concentration (µM) | Hemolysis (%) | Reference |
| 15 | ~9 | [1] |
| 30 | Not Reported | |
| 60 | Not Reported |
Experimental Protocols
The following are proposed, detailed protocols for evaluating the in vivo efficacy of this compound in common preclinical infection models.
Murine Sepsis Model
This model is used to evaluate the systemic efficacy of this compound against a bloodstream infection.
Workflow:
Caption: Experimental workflow for the murine sepsis model.
Methodology:
-
Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.
-
Infection: Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose (previously determined) of a clinically relevant bacterial strain (e.g., E. coli or S. aureus) suspended in sterile saline.
-
Treatment: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via intravenous (i.v.) or i.p. injection at a specified time post-infection (e.g., 1 hour). A control group should receive a vehicle (e.g., sterile saline).
-
Monitoring: Monitor the survival of the mice for a period of 7 days.
-
Endpoint Analysis:
-
Primary endpoint: Survival rate.
-
Secondary endpoint (optional): At predetermined time points (e.g., 24 hours post-infection), a subset of mice can be euthanized to collect blood, spleen, and liver for the determination of bacterial load (colony-forming units per ml or gram of tissue).
-
Murine Thigh Infection Model
This localized infection model is ideal for assessing the efficacy of this compound in a deep-seated tissue infection.
Workflow:
Caption: Experimental workflow for the murine thigh infection model.
Methodology:
-
Animal Model: Use 6-8 week old ICR or Swiss Webster mice.
-
Neutropenia (Optional): To reduce the influence of the host immune system, mice can be rendered neutropenic by i.p. injections of cyclophosphamide.
-
Infection: Inject a sub-lethal dose of bacteria (e.g., S. aureus or P. aeruginosa) directly into the thigh muscle.
-
Treatment: Administer this compound systemically (i.v. or i.p.) or locally (i.m. into the infected thigh) at various doses starting at a specific time post-infection.
-
Endpoint Analysis: At 24 hours post-infection, euthanize the mice, excise the infected thigh muscle, homogenize the tissue, and determine the bacterial load by plating serial dilutions on appropriate agar plates.
Galleria mellonella (Wax Worm) Infection Model
This invertebrate model offers a high-throughput, cost-effective preliminary screen for the in vivo efficacy and toxicity of this compound.
Workflow:
Caption: Experimental workflow for the G. mellonella infection model.
Methodology:
-
Animal Model: Select healthy, final-instar G. mellonella larvae of a consistent size and weight.
-
Infection: Inject a lethal dose of bacteria into the hemocoel via one of the prolegs.
-
Treatment: Inject this compound at various concentrations into the hemocoel at a different proleg, typically 1-2 hours post-infection.
-
Monitoring: Incubate the larvae at 37°C and record survival at regular intervals over 48-72 hours.
-
Endpoint Analysis: Compare the survival curves of the this compound-treated groups with the control group.
Concluding Remarks
The this compound peptide demonstrates significant promise as a novel antimicrobial agent based on its potent in vitro activity and favorable safety profile. The proposed in vivo models and protocols provide a framework for the systematic evaluation of its therapeutic potential in preclinical settings. Rigorous assessment in these models is a critical step in the translation of this compound from a promising candidate to a potential clinical therapeutic for combating bacterial infections. Researchers are encouraged to adapt these protocols to their specific research questions and to include comprehensive pharmacokinetic and pharmacodynamic studies to fully characterize the in vivo behavior of this compound.
References
Application Notes and Protocols for C18G Peptide-Mediated Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
C18G is a synthetic, 18-amino acid amphipathic α-helical peptide with the sequence ALWKKLLKKLLKSAKKLG. Originally investigated for its potent, broad-spectrum antimicrobial properties, its structural characteristics—a facially amphiphilic design with distinct hydrophobic and cationic faces—make it a promising candidate for drug delivery applications.[1][2] As a cell-penetrating peptide (CPP), this compound has the potential to traverse cellular membranes and deliver a variety of therapeutic cargoes, including small molecules and nucleic acids, into the cytoplasm of target cells.
These application notes provide a comprehensive overview of the methods and protocols for utilizing the this compound peptide as a drug delivery vehicle. This document covers peptide synthesis, drug conjugation, characterization of conjugates, and detailed protocols for evaluating cellular uptake, endosomal escape, and cargo release.
Principle of this compound-Mediated Drug Delivery
The primary mechanism by which this compound facilitates drug delivery is through its interaction with the cell membrane. Its cationic residues are thought to initiate contact with the negatively charged components of the cell surface, such as proteoglycans.[3] Following this initial binding, the peptide's amphipathic nature allows it to insert into the lipid bilayer, leading to cellular uptake. The two primary proposed mechanisms for CPP entry are direct translocation across the membrane and endocytosis.[4][5] For this compound and similar amphipathic peptides, endocytosis is considered a major pathway for cellular entry.[1][6][7] Once inside the cell within an endosome, the peptide must facilitate the escape of its cargo into the cytoplasm to reach its intracellular target. This can be achieved through disruption of the endosomal membrane.
Data Presentation
Table 1: Physicochemical Properties of this compound and Analogs
| Peptide | Sequence | Net Charge | Molecular Weight (Da) | Hydrophobicity (Arbitrary Units) |
| This compound | ALWKKLLKKLLKSAKKLG | +8 | 2065.7 | High |
| sC18 | IKKILSKIKKLLK | +6 | 1568.0 | High |
| sC18ΔE | IKKILSKIKKLL | +6 | 1439.8 | High |
Table 2: In Vitro Cytotoxicity of sC18-Doxorubicin Conjugates
| Conjugate | Cell Line | Incubation Time (h) | IC50 (µM) |
| Doxorubicin | HeLa | 24 | ~5 |
| sC18-Dox | HeLa | 24 | ~10 |
| sC18ΔE-Dox | HeLa | 24 | ~7 |
| Doxorubicin | HFF-1 (non-cancerous) | 24 | ~20 |
| sC18-Dox | HFF-1 (non-cancerous) | 24 | >70 |
| sC18ΔE-Dox | HFF-1 (non-cancerous) | 24 | >70 |
Data adapted from a study on sC18, a shortened version of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
-
Automated microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF at 90°C for 60 seconds. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by mixing it with DIC and Oxyma Pure in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Heat the reaction mixture at 95°C for 240 seconds to facilitate coupling.
-
Wash the resin with DMF and DCM to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (G, L, K, K, A, S, K, L, L, K, K, L, L, K, K, W, L, A).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it thoroughly.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient with 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Conjugation of Doxorubicin to this compound (via a Cathepsin B-Cleavable Linker)
This protocol describes a representative method for conjugating the chemotherapeutic drug doxorubicin (Dox) to the this compound peptide using a valine-citrulline (Val-Cit) linker, which is cleavable by the lysosomal enzyme Cathepsin B.
Materials:
-
This compound peptide with a C-terminal cysteine
-
Maleimide-functionalized Val-Cit-PABC-Doxorubicin
-
N,N-Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the this compound-cysteine peptide in DMF.
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized Val-Cit-PABC-Doxorubicin in DMF.
-
Add the doxorubicin derivative to the peptide solution in a 1.5:1 molar excess.
-
Allow the reaction to proceed at room temperature for 4 hours with gentle stirring, protected from light. The maleimide group will react with the thiol group of the cysteine residue on the this compound peptide.
-
-
Purification of the Conjugate:
-
Purify the crude reaction mixture using preparative RP-HPLC on a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the conjugate.
-
Monitor the elution profile at the characteristic absorbance wavelengths for the peptide and doxorubicin.
-
-
Characterization:
-
Collect the fractions containing the purified this compound-Dox conjugate.
-
Confirm the molecular weight of the conjugate using mass spectrometry.
-
Assess the purity of the conjugate using analytical RP-HPLC.
-
-
Lyophilization and Storage: Lyophilize the purified conjugate and store it at -20°C, protected from light.
Protocol 3: Assessment of Cellular Uptake of this compound-Cargo Conjugates
This protocol uses fluorescence microscopy to visualize the cellular uptake of a fluorescently labeled this compound conjugate.
Materials:
-
Fluorescently labeled this compound conjugate (e.g., this compound-FITC)
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate and culture overnight to allow for attachment.
-
Treatment:
-
Prepare a solution of the this compound-FITC conjugate in serum-free DMEM at the desired concentration (e.g., 10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound-FITC solution to the cells and incubate for 4 hours at 37°C.
-
-
Fixation and Staining:
-
Remove the treatment solution and wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Microscopy:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filters for FITC (green fluorescence of the conjugate) and DAPI (blue fluorescence of the nuclei).
-
Protocol 4: In Vitro Drug Release Assay (Cathepsin B Cleavage)
This protocol quantifies the release of a drug from a this compound conjugate in the presence of Cathepsin B.
Materials:
-
This compound-Val-Cit-PABC-Doxorubicin conjugate
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a fluorescence detector
Procedure:
-
Reaction Setup:
-
Prepare a solution of the this compound-Dox conjugate in the Cathepsin B assay buffer.
-
Activate the Cathepsin B by pre-incubating it in the assay buffer.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the conjugate solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of acetonitrile with 0.1% TFA.
-
Analysis:
-
Analyze the samples by RP-HPLC with fluorescence detection (excitation and emission wavelengths appropriate for doxorubicin).
-
Quantify the amount of free doxorubicin released by comparing the peak area to a standard curve of known doxorubicin concentrations.
-
-
Data Analysis: Plot the percentage of drug released over time.
Protocol 5: Formulation and Characterization of this compound/siRNA Nanoparticles
This protocol describes the formation of nanoparticles through the complexation of this compound with siRNA.
Materials:
-
This compound peptide
-
siRNA
-
Nuclease-free water
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Agarose gel electrophoresis system
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in nuclease-free water to a final concentration of 1 mg/mL.
-
Dissolve siRNA in nuclease-free water to a final concentration of 20 µM.
-
-
Nanoparticle Formation:
-
Prepare complexes at various N/P ratios (the ratio of nitrogen atoms in the peptide to phosphate groups in the siRNA).
-
For a desired N/P ratio, add the appropriate volume of the this compound stock solution to a microcentrifuge tube.
-
Add the siRNA stock solution to the peptide solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the nanoparticles using a DLS instrument.
-
Complexation Efficiency (Gel Retardation Assay):
-
Load the this compound/siRNA complexes at different N/P ratios onto a 2% agarose gel.
-
Run the gel electrophoresis.
-
Stain the gel with an appropriate nucleic acid stain (e.g., SYBR Green II).
-
Visualize the gel under UV light. The N/P ratio at which the siRNA band is no longer visible in the gel indicates complete complexation.
-
-
Visualizations
Caption: Workflow for the synthesis and drug conjugation of the this compound peptide.
Caption: Proposed mechanism of this compound-mediated drug delivery and intracellular release.
Caption: Putative signaling cascade for amphipathic CPP-mediated endocytosis.
References
- 1. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Second Life for MAP, a Model Amphipathic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Quantification of C18G Peptide in Biological Samples
Introduction
C18G is an 18-amino acid cationic antimicrobial peptide (AMP) derived from platelet factor IV, exhibiting broad-spectrum activity against various bacteria.[1][2] Its mechanism of action involves permeabilizing bacterial membranes and interacting with two-component signaling systems.[1][3] Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is critical for preclinical and clinical research, including pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This document provides detailed protocols for the quantification of this compound using two common bioanalytical platforms: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: Quantification by LC-MS/MS
LC-MS/MS is the gold standard for peptide quantification, offering high selectivity, sensitivity, and a wide dynamic range.[4][5] This method separates the target peptide from complex biological matrix components via liquid chromatography before detection and quantification by a triple quadrupole mass spectrometer.
Experimental Workflow for LC-MS/MS
A typical workflow for peptide quantification using LC-MS/MS involves several key stages from sample preparation to data analysis.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C6JA00132G [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Solid-Phase Synthesis of C18G Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C18G peptide is a synthetic antimicrobial peptide (AMP) derived from human platelet factor IV. It exhibits broad-spectrum antibacterial activity with high selectivity for bacterial cells over host cells, making it a promising candidate for further drug development. The peptide's mechanism of action involves the disruption of bacterial cell membranes. This document provides a detailed protocol for the solid-phase synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely used method for peptide synthesis.
This compound Peptide Sequence: Ala-Leu-Tyr-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Ser-Ala-Lys-Lys-Leu-Gly Molecular Formula: C₁₀₃H₁₈₅N₂₇O₂₀ Molecular Weight: 2161.78 g/mol
Data Presentation
The successful synthesis of the this compound peptide is evaluated by its yield and purity. While specific yields can vary based on the synthesis scale, equipment, and specific reagents used, the following table provides representative data based on typical outcomes for Fmoc-based solid-phase peptide synthesis of peptides of similar length.
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Yield | 70-85% | Gravimetric analysis after cleavage and precipitation |
| Purity of Crude Peptide | 50-70% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Final Yield After Purification | 20-40% | Gravimetric analysis of lyophilized pure peptide |
| Final Purity | >95% | RP-HPLC |
| Identity Confirmation | Correct Molecular Weight | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) |
Experimental Protocols
The following protocols detail the manual Fmoc-based solid-phase synthesis of the this compound peptide with a C-terminal amide.
Materials and Reagents
-
Resin: Rink Amide resin (100-200 mesh)[1]
-
Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH
-
Solvents:
-
N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Dichloromethane (DCM) (ACS grade)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Acetonitrile (ACN) (HPLC grade)
-
Diethyl ether (cold)
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
-
Purification:
-
RP-HPLC system with a C18 column[2]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Equipment:
-
Peptide synthesis vessel
-
Shaker or rocker
-
Vacuum filtration apparatus
-
Lyophilizer
-
Analytical and preparative RP-HPLC system
-
Mass spectrometer
-
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Resin Swelling: Place the Rink Amide resin in the synthesis vessel. Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[1]
-
Initial Fmoc Deprotection: After swelling, drain the DMF. Add a 20% solution of piperidine in DMF to the resin.[3] Agitate for 20-30 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
Protocol 2: Amino Acid Coupling
This cycle is repeated for each amino acid in the this compound sequence, starting from the C-terminal Glycine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[3]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Coupling Confirmation (Optional): A small sample of the resin can be taken to perform a Kaiser test to ensure the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
Protocol 3: Iterative Deprotection and Coupling
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the newly added amino acid.[3]
-
Washing: Drain the piperidine solution and wash the resin with DMF (5 x 1 min).
-
Next Coupling: Proceed with the next amino acid coupling as described in Protocol 2.
-
Repeat: Continue this cycle of deprotection, washing, and coupling until the entire this compound sequence is assembled.
Protocol 4: Final Deprotection and Cleavage
-
Final Fmoc Deprotection: After the last amino acid (Alanine) has been coupled, perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol to shrink the resin.[4] Dry the resin under vacuum for at least 4 hours.[4]
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[5] Add the cleavage cocktail to the dried resin in a fume hood (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[6]
-
Peptide Collection: A white precipitate of the crude this compound peptide should form. Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 5: Peptide Purification and Analysis
-
Purification: The crude this compound peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[2]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution containing water and acetonitrile.
-
HPLC Conditions:
-
Column: Preparative C18 column.
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 60 minutes is a good starting point. The exact gradient should be optimized based on analytical HPLC runs of the crude product.
-
Detection: UV absorbance at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with a purity of >95%.
-
Lyophilization: Freeze the pooled pure fractions and lyophilize to obtain the final this compound peptide as a white, fluffy powder.
-
Identity Confirmation: Confirm the identity of the purified peptide by mass spectrometry to ensure the molecular weight matches the theoretical value of this compound.
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of this compound peptide.
This compound Mechanism of Action: Bacterial Membrane Disruption
Caption: Signaling pathway of this compound's antimicrobial action.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of C18G using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide C18G using the broth microdilution assay. This method is a standardized and widely accepted technique for assessing the in vitro antimicrobial activity of a compound.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic antimicrobial peptide (AMP) derived from the C-terminal fragment of human platelet factor IV.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] The primary mechanism of action for this compound involves the disruption of the bacterial cell membrane.[1] Upon interaction with the negatively charged components of the bacterial membrane, this compound adopts an α-helical structure. This amphipathic helix inserts into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[1] Due to this physical mechanism of action, the development of bacterial resistance to this compound is considered to be less likely compared to traditional antibiotics that target specific metabolic pathways.
Principle of the Broth Microdilution Assay
The broth microdilution assay is a method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate where a standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the agent in which no growth is observed.
Data Presentation: this compound Minimum Inhibitory Concentration (MIC)
The following table summarizes the reported MIC values for this compound against a panel of common Gram-positive and Gram-negative bacteria.
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 4 - 8 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 2 - 4 |
| Escherichia coli | ATCC 25922 | Gram-negative | 4 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 8 - 16 |
| Acinetobacter baumannii | ATCC 19606 | Gram-negative | 8 - 16 |
Note: MIC values can vary depending on the specific bacterial strain, testing conditions, and the protocol used. The values presented here are for reference and should be confirmed in your laboratory.
Experimental Protocols
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07-A10 for broth microdilution susceptibility testing of bacteria that grow aerobically.[2][3][4]
Materials and Equipment
-
This compound peptide (lyophilized)
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile deionized water or appropriate solvent for this compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile petri dishes
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile tubes for dilutions
Preparation of Reagents and Media
-
This compound Stock Solution: Aseptically prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile solvent (e.g., sterile deionized water, 0.01% acetic acid) to a high concentration (e.g., 1280 µg/mL). Vortex gently to ensure complete dissolution. The stock solution can be stored at -20°C or as recommended by the manufacturer.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth while monitoring the absorbance at 625 nm (should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A 1:150 dilution of the 0.5 McFarland suspension is a common starting point.[5]
-
Broth Microdilution Assay Procedure
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound working solution (at the highest concentration to be tested, e.g., 128 µg/mL) to the wells in the first column.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution of the this compound peptide across the plate. Using a multichannel pipette, transfer 100 µL from the first column to the corresponding wells in the second column.
-
Mix the contents of the second column by pipetting up and down several times.
-
Continue this serial transfer process from one column to the next, up to the tenth column.
-
After the final transfer, discard 100 µL from the tenth column. This will result in a range of this compound concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL) in a final volume of 100 µL per well.
-
-
Controls:
-
Growth Control (Positive Control): The eleventh column should contain 100 µL of CAMHB without any this compound. This column will be inoculated with the bacterial suspension to ensure the bacteria are viable and the medium supports growth.
-
Sterility Control (Negative Control): The twelfth column should contain 100 µL of sterile CAMHB only and will not be inoculated. This is to check for contamination of the medium.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to all wells from column 1 to 11. Do not add bacteria to the sterility control wells in column 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plate with a lid or an adhesive plate sealer to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the Results:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. A reading mirror or a light box can aid in visualization.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound at which there is no visible growth of the bacteria.[6][7][8]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these controls do not give the expected results, the assay is invalid and should be repeated.
-
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Proposed mechanism of action of this compound.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. dokumen.pub [dokumen.pub]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. protocols.io [protocols.io]
- 6. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Combat Gram-Negative Bacteria Using Antimicrobial Peptides: A Challenge or an Unattainable Goal? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering C18G Peptide in Mouse Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C18G peptide is a synthetic antimicrobial peptide (AMP) derived from the C-terminal region of human platelet factor IV.[1] It exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[2] The primary mechanism of action for this compound involves the disruption of bacterial cell membranes. As a cationic peptide, it interacts with the negatively charged components of bacterial membranes, leading to pore formation, increased permeability, and ultimately cell death.[2][3] Additionally, this compound has been shown to interact with bacterial two-component signaling systems, such as PhoP/PhoQ, which are involved in sensing environmental stress and regulating virulence.[2] This multifaceted mechanism of action makes this compound a promising candidate for the development of novel antimicrobial therapeutics.
These application notes provide a summary of the available in vitro data for this compound and its analogues, along with detailed, generalized protocols for its administration in mouse models of infection based on established methods for other antimicrobial peptides.
Data Presentation
In Vitro Antimicrobial Activity of this compound and Analogues
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and its variants against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Peptide | S. aureus (MIC, µM) | B. subtilis (MIC, µM) | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) | Reference |
| This compound | 3.75 | 1.88 | 3.75 | 7.5 | [2] |
| This compound-Dap | 15 | 1.88 | 7.5 | 7.5 | [2] |
| This compound-His | >30 | 3.75 | 3.75 | >30 | [2] |
| This compound-Arg | 3.75 | 1.88 | 3.75 | 7.5 | [2] |
| This compound-Orn | 3.75 | 1.88 | 3.75 | 7.5 | [2] |
Dap: Diaminopropionic acid, His: Histidine, Arg: Arginine, Orn: Ornithine
Hemolytic Activity of this compound Analogues
The hemolytic activity of antimicrobial peptides is a critical indicator of their potential toxicity to mammalian cells. The following data represents the percentage of hemolysis of human red blood cells induced by this compound analogues at their highest tested concentrations.
| Peptide | Concentration (µM) | Hemolysis (%) | Reference |
| This compound | Not specified | <10 | [3] |
| This compound-Nle | 30 | ~24 | [3] |
| This compound-Cha | 30 | ~65 | [3] |
Nle: Norleucine, Cha: Cyclohexylalanine
Signaling Pathway
The this compound peptide has been shown to interact with and activate the PhoP/PhoQ two-component signaling system in bacteria.[2] This system is a key regulator of virulence and adaptation to environmental stresses, including the presence of antimicrobial peptides.
Caption: The PhoP/PhoQ two-component signaling pathway activated by this compound.
Experimental Protocols
Note: The following protocols are generalized based on in vivo studies of other antimicrobial peptides. The optimal dosage, administration route, and timing for this compound in specific mouse models of infection should be determined empirically.
General Preparation of this compound for In Vivo Administration
-
Peptide Synthesis and Purification: this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1] The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[4] The purity and identity of the peptide should be confirmed by mass spectrometry.
-
Solubilization: Lyophilized this compound peptide should be dissolved in a sterile, pyrogen-free vehicle suitable for in vivo administration, such as 0.9% saline or phosphate-buffered saline (PBS). The final concentration should be calculated based on the desired dosage and injection volume.
Mouse Model of Sepsis (Intraperitoneal Infection)
This model is suitable for evaluating the systemic efficacy of this compound against a generalized bacterial infection.
-
Infection:
-
Induce sepsis in mice (e.g., BALB/c or C57BL/6) by intraperitoneal (IP) injection of a lethal or sub-lethal dose of bacteria (e.g., E. coli or S. aureus) suspended in sterile saline. The bacterial inoculum should be predetermined to cause a consistent level of infection and mortality.[5]
-
-
Administration of this compound:
-
Route: Intraperitoneal (IP) or Intravenous (IV).
-
Dosage: Based on in vitro MIC values and toxicity studies of similar peptides, a starting dose range of 1-10 mg/kg could be explored.[5]
-
Timing: Administer this compound at a specified time point post-infection (e.g., 1 hour).
-
-
Outcome Measures:
-
Survival: Monitor and record mouse survival over a defined period (e.g., 7 days).
-
Bacterial Load: At specific time points, euthanize a subset of mice and collect blood and peritoneal lavage fluid for quantitative bacterial culture (colony-forming units, CFU).
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma to assess the immunomodulatory effects of the peptide.[6]
-
Mouse Model of Skin Infection (Topical or Subcutaneous Infection)
This model is designed to assess the efficacy of this compound in treating localized skin and soft tissue infections.
-
Infection:
-
Create a full-thickness wound on the dorsum of anesthetized mice.
-
Inoculate the wound with a suspension of bacteria (e.g., methicillin-resistant S. aureus - MRSA).[7]
-
-
Administration of this compound:
-
Route: Topical application (e.g., in a hydrogel or cream formulation) directly to the wound, or subcutaneous injection around the wound site.
-
Dosage: For topical application, a concentration range of 0.5-2% (w/w) in the vehicle can be tested. For subcutaneous injection, a dose of 1-5 mg/kg can be used as a starting point.
-
Timing: Treatment can be initiated shortly after infection and repeated as necessary (e.g., once or twice daily).
-
-
Outcome Measures:
-
Wound Healing: Measure the wound area at regular intervals to assess the rate of closure.[7]
-
Bacterial Load: Excise the wound tissue at the end of the experiment for homogenization and quantitative bacteriology (CFU/gram of tissue).[7]
-
Histology: Analyze tissue sections to evaluate inflammation, re-epithelialization, and overall tissue regeneration.
-
Mouse Model of Lung Infection (Intratracheal Infection)
This model is relevant for evaluating this compound's efficacy against respiratory pathogens.
-
Infection:
-
Anesthetize mice and intratracheally instill a suspension of bacteria (e.g., P. aeruginosa).[1]
-
-
Administration of this compound:
-
Route: Intratracheal or intranasal administration for direct delivery to the lungs. Systemic routes like IV or IP can also be investigated.
-
Dosage: For intratracheal administration, a lower dose range of 0.05-5 mg/kg may be effective.[1]
-
Timing: Administer this compound at a set time point after bacterial challenge (e.g., 1-2 hours).
-
-
Outcome Measures:
-
Survival: Monitor survival rates over a defined period.
-
Bacterial Load: Harvest lungs at specified time points for homogenization and CFU enumeration.[1]
-
Lung Histopathology: Examine lung tissue for signs of inflammation, tissue damage, and bacterial infiltration.
-
Experimental Workflow Diagrams
Caption: Workflow for the mouse model of sepsis.
Caption: Workflow for the mouse model of skin infection.
References
- 1. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential Therapeutic Role of Cationic Peptides in Three Experimental Models of Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intervention of Dietary Dipeptide Gamma-l-Glutamyl-l-Valine (γ-EV) Ameliorates Inflammatory Response in a Mouse Model of LPS-Induced Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Liposomal Formulation for C18G Peptide Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The C18G peptide, a synthetic, α-helical antimicrobial peptide (AMP) derived from human platelet factor IV, presents a promising candidate for the development of novel anti-infective therapies.[1][2] Its broad-spectrum bactericidal activity, coupled with a high selectivity for bacterial over host cells, underscores its therapeutic potential.[3][4] The primary mechanism of action for this compound involves the disruption of bacterial cell membranes. As a cationic and amphiphilic molecule, this compound preferentially binds to and integrates into the negatively charged lipid bilayers of bacterial membranes, leading to pore formation, membrane permeabilization, and ultimately, cell death.[3][5]
However, the clinical translation of antimicrobial peptides like this compound is often hampered by challenges such as susceptibility to proteolytic degradation, potential for systemic toxicity at high concentrations, and rapid clearance from circulation. Liposomal encapsulation offers a viable strategy to overcome these limitations. By encapsulating this compound within a lipid bilayer vesicle, its stability in biological fluids can be enhanced, its release can be controlled, and its delivery to the site of infection can be targeted. This approach can potentially improve the therapeutic index of the peptide by increasing its efficacy while minimizing off-target effects.
This document provides a comprehensive set of protocols for the preparation, characterization, and in vitro evaluation of a liposomal formulation of the this compound peptide. The methodologies described herein are based on established techniques for the liposomal encapsulation of cationic and amphiphilic peptides.
Quantitative Data Summary
While specific quantitative data for the liposomal formulation of this compound is not extensively available in the public domain, the following tables summarize representative data for the liposomal delivery of other peptides, which can serve as a benchmark for the expected performance of a this compound formulation.
Table 1: Physicochemical Properties of Peptide-Loaded Liposomes (Illustrative Examples)
| Formulation | Peptide | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PTX-LIPC18-TR | C18-TR | 120.4 ± 3.7 | 0.15 ± 0.02 | +15.6 ± 1.2 (pH 6.3) | 96.2 ± 2.4 | [6] (modified) |
| Lip-P5 | P5 | ~150 | < 0.2 | Negative | Not Specified | [7] |
| LL-37 Liposomes | LL-37 | Not Specified | Not Specified | Not Specified | 80.31 | [8] |
| IDR-1018 Liposomes | IDR-1018 | Not Specified | Not Specified | Not Specified | 92.86 | [8] |
Table 2: In Vitro Cytotoxicity of Peptide-Loaded Liposomes (Illustrative Examples)
| Cell Line | Formulation | Concentration | Viability (%) | Assay | Reference |
| B16F10 | PTX-LIPC18-TR | IC50 (pH 6.3) | 50 | Not Specified | [6] |
| 3T3-NIH Fibroblasts | pal-KTTKS-loaded liposomes | 20 µM | >78 | MTS | [9] |
| hCPCs | Citronliposome | 5 mg/mL | ~50 | MTT/LDH | [10] |
| hEPCs | Citronliposome | 5 mg/mL | ~50 | MTT/LDH | [10] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion. This method is widely used for the encapsulation of water-soluble and amphiphilic molecules.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound peptide (Sequence: ALYKKLLKKLLKSAKKLG)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized water
Equipment:
-
Rotary evaporator
-
Sonicator bath
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Glass round-bottom flasks
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A common molar ratio is 2:1.
-
Add DSPE-PEG2000 to the lipid mixture at a concentration of 1-5 mol% of the total lipid to create sterically stabilized liposomes.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C).
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration and Peptide Encapsulation:
-
Dissolve the this compound peptide in PBS (pH 7.4) to the desired concentration.
-
Add the this compound peptide solution to the flask containing the dry lipid film.
-
Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To produce unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Transfer the liposome suspension to a syringe and pass it through the extruder into a second syringe.
-
Repeat this extrusion process 10-20 times to ensure a homogenous population of liposomes.
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be purified by dialysis against PBS or by size exclusion chromatography.
-
Characterization of this compound-Loaded Liposomes
a. Particle Size and Zeta Potential:
-
Dilute a sample of the liposomal suspension in PBS.
-
Analyze the sample using a dynamic light scattering (DLS) instrument to determine the mean particle size and polydispersity index (PDI).
-
Measure the zeta potential using the same instrument to assess the surface charge of the liposomes.
b. Encapsulation Efficiency:
-
Lyse a known amount of the purified liposomal formulation using a suitable detergent (e.g., 0.5% Triton X-100).
-
Quantify the amount of encapsulated this compound using a suitable method such as high-performance liquid chromatography (HPLC) or a peptide quantification assay (e.g., BCA assay).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated this compound / Initial amount of this compound) x 100
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of the this compound liposomal formulation on the viability of mammalian cells.
Materials:
-
Human cell line (e.g., HEK293 or HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound-loaded liposomes, empty liposomes (placebo), and free this compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound-loaded liposomes, empty liposomes, and free this compound peptide in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the test solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 24-48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the liposomal this compound against a target bacterial strain.
Materials:
-
Bacterial strain (e.g., E. coli or S. aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound-loaded liposomes, empty liposomes, and free this compound peptide
-
96-well plates
Procedure:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the this compound-loaded liposomes, empty liposomes, and free this compound peptide in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity analysis of the antitumor and hemolytic properties of the amphiphilic alpha-helical peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Role of Cationic Side Chains in the Antimicrobial Activity of this compound (2018) | Eric M. Kohn | 45 Citations [scispace.com]
- 7. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Evaluation of Cytotoxicity of Peptide Liposome Incorporated Citron Extracts in an in Vitro System - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of C18G Peptide Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for determining the purity of the synthetic antimicrobial peptide C18G using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, derived from human platelet factor IV, is a cationic, amphiphilic α-helical peptide with broad-spectrum antimicrobial activity.[1][2] Ensuring the purity of synthetic peptides like this compound is critical for reliable in vitro and in vivo studies, as impurities can significantly impact biological activity and safety.[3][4] This document outlines the necessary materials, equipment, and a step-by-step methodology for the chromatographic separation and quantification of this compound from common synthesis-related impurities.
Introduction
Synthetic peptides are essential tools in various fields, including drug discovery, proteomics, and immunology.[5] Following solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[5] RP-HPLC is the gold standard for the analysis and purification of synthetic peptides due to its high resolving power.[5][6]
The separation principle of RP-HPLC is based on the differential partitioning of the peptide and its impurities between a non-polar (hydrophobic) stationary phase and a polar mobile phase.[6][7] A gradient of increasing organic solvent in the mobile phase is used to elute the components from the column in order of increasing hydrophobicity.[5] C18 (octadecylsilyl) columns are the most commonly used stationary phases for peptide analysis due to their strong hydrophobic retention characteristics.[8][9][10]
This protocol is designed to provide a robust and reproducible method for assessing the purity of the this compound peptide, ensuring the quality and consistency of the material used in downstream applications.
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound Peptide (crude or purified)
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Sample Vials
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size)[8]
-
Data Acquisition and Analysis Software (e.g., Chromeleon™, Empower™)
-
Analytical Balance
-
Vortex Mixer
-
Syringe Filters (0.22 µm or 0.45 µm)[5]
Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound peptide.
-
Dissolve the peptide in 1 mL of Mobile Phase A (0.1% TFA in water) to create a 1 mg/mL stock solution.[3]
-
Vortex the solution until the peptide is fully dissolved.
-
If necessary, dilute the stock solution to a working concentration of 0.2-0.5 mg/mL using Mobile Phase A.[4]
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates.[5]
HPLC Method
The following table summarizes the recommended HPLC parameters for the analysis of this compound peptide purity.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm, 100-120 Å |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 214 nm or 220 nm (for peptide backbone)[3][8] |
| Injection Volume | 10 - 20 µL |
| Gradient Program | See Table 2 |
Table 1: HPLC Method Parameters
Gradient Program
A linear gradient is recommended for the separation of the this compound peptide from its impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 35 | 65 |
| 40.0 | 5 | 95 |
| 45.0 | 5 | 95 |
| 46.0 | 95 | 5 |
| 55.0 | 95 | 5 |
Table 2: HPLC Gradient Program
Data Analysis and Purity Calculation
-
Integrate all peaks in the chromatogram.
-
The purity of the this compound peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[3]
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
For clinical applications, a purity of ≥98% is typically required, while for general research, >95% is often acceptable.[3]
Visualizations
Experimental Workflow
Caption: Workflow for this compound peptide purity analysis by RP-HPLC.
Data Presentation
The results of the HPLC analysis should be summarized in a clear and concise table.
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Peak Area | % Purity |
| C18G_Crude_01 | e.g., 25.4 | e.g., 5,234,890 | e.g., 8,179,515 | e.g., 64.0 |
| C18G_Purified_01 | e.g., 25.5 | e.g., 9,876,543 | e.g., 10,026,947 | e.g., 98.5 |
Table 3: Summary of HPLC Purity Analysis for this compound Peptide
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate sample solvent- Column overload | - Replace the column- Dissolve the sample in the initial mobile phase- Reduce injection volume or sample concentration |
| Low Resolution | - Gradient is too steep- Inappropriate column chemistry | - Decrease the gradient slope (e.g., extend the gradient time)- Try a different stationary phase (e.g., C8) or a column with a different pore size |
| Variable Retention Times | - Pump malfunction- Column equilibration issue- Temperature fluctuations | - Check pump performance and seals- Ensure adequate column equilibration time between runs- Use a column thermostat |
| Ghost Peaks | - Carryover from previous injection- Contaminated mobile phase | - Run a blank gradient after each sample- Prepare fresh mobile phases |
Table 4: Common HPLC Troubleshooting Guide
Conclusion
This application note provides a comprehensive protocol for the purity analysis of the this compound peptide using RP-HPLC. Adherence to this methodology will ensure accurate and reproducible assessment of peptide purity, which is a critical quality attribute for research, development, and clinical applications. The provided workflow, method parameters, and troubleshooting guide serve as a valuable resource for scientists working with synthetic peptides.
References
- 1. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. almacgroup.com [almacgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing C18G Peptide Antimicrobial Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with the C18G antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound peptide?
A1: The this compound peptide's primary mechanism of action is the disruption of bacterial cell membranes.[1][2] It adopts an α-helical structure that is amphipathic, meaning it has distinct hydrophobic and cationic (positively charged) faces.[1][3] The cationic residues facilitate binding to the negatively charged components of bacterial membranes, while the hydrophobic face inserts into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[1][2]
Q2: What is the amino acid sequence of the standard this compound peptide?
A2: The amino acid sequence for the parent this compound peptide is ALWKKLLKKLLKSAKKLG.[1] It has a net charge of +8.[1]
Q3: How does altering the cationic residues of this compound affect its antimicrobial activity?
A3: Replacing the lysine (K) residues with other cationic amino acids like arginine (R) or ornithine (O) generally has a minimal effect on the peptide's Minimum Inhibitory Concentration (MIC) against a range of bacteria, suggesting a tolerance for changes in the cationic side chains.[2][4] However, substituting lysine with histidine (H) can significantly reduce antimicrobial activity.[2][4]
Q4: Is this compound bactericidal or bacteriostatic?
A4: this compound is considered a bactericidal peptide.[1] This is determined by comparing the Minimum Bactericidal Concentration (MBC) to the MIC. For this compound and its active variants, the MBC is typically no more than twice the MIC value.[1][2]
Q5: What is the typical spectrum of activity for this compound?
A5: this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2]
Troubleshooting Guides
Problem 1: High variability or no reproducibility in Minimum Inhibitory Concentration (MIC) assays.
Possible Causes & Solutions:
-
Inconsistent Bacterial Inoculum: The starting concentration of bacteria is critical. Ensure you are using a standardized inoculum, typically around 5 x 10^5 CFU/mL, prepared from a fresh overnight culture in the logarithmic growth phase.[5]
-
Peptide Adsorption to Plates: Cationic peptides like this compound can adsorb to the surface of standard polystyrene microtiter plates. It is recommended to use low-binding polypropylene plates for MIC assays to ensure the peptide remains available in the solution.[6]
-
Peptide Aggregation: Peptides can aggregate, reducing their effective concentration. Ensure the peptide is fully dissolved in an appropriate solvent (e.g., sterile water with 0.02% acetic acid) before serial dilution.[5] Avoid repeated freeze-thaw cycles of the stock solution.[7]
-
Contamination of Peptide Stock: Ensure the purity of your synthesized peptide. Contaminants, such as trifluoroacetate (TFA) from purification, can sometimes affect bacterial growth or peptide activity.[7]
Problem 2: this compound peptide shows high hemolytic activity (toxicity to red blood cells).
Possible Causes & Solutions:
-
Experimental Conditions: Hemolysis assay results can be influenced by factors such as the source of red blood cells (RBCs), incubation time, and the positive control used.[8] Standardize your protocol and ensure consistency across experiments.
-
Peptide Concentration: High concentrations of this compound can lead to increased hemolysis. Determine the HC50 (the concentration causing 50% hemolysis) to quantify the peptide's hemolytic activity and compare it to its MIC to assess its therapeutic index.
-
Peptide Modifications: While this compound generally shows low toxicity to host cells, certain amino acid substitutions could potentially increase hemolytic activity.[1] If you are working with a modified version of this compound, it is crucial to re-evaluate its hemolytic profile.
Problem 3: Difficulty in purifying the this compound peptide using C18 reverse-phase chromatography.
Possible Causes & Solutions:
-
Poor Binding: Highly hydrophilic peptides may not bind well to C18 columns. Ensure the sample is acidified (e.g., with 0.1% TFA) to a pH below 3 before loading to promote binding.[9][10]
-
Sample Contains Organic Solvent: The presence of organic solvents like acetonitrile in the sample can prevent the peptide from binding to the C18 resin. Ensure the sample is in an aqueous solution before loading.[9][10]
-
Peptide Loss: Peptides can be lost due to non-specific binding to plasticware. Use low-binding tubes and minimize sample transfers.[10]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Variants against Various Bacterial Strains.
| Peptide | E. coli (µM) | P. aeruginosa (µM) | A. baumannii (µM) | S. aureus (µM) | B. subtilis (µM) |
| This compound | 1.875 | 7.5 | 15 | 1.875 | 1.875 |
| This compound-Arg | 1.875 | 7.5 | 7.5 | 3.75 | 1.875 |
| This compound-His | 3.75 | >30 | >30 | >30 | 3.75 |
| This compound-Orn | 3.75 | 7.5 | 15 | 3.75 | 3.75 |
| This compound-Dap | 3.75 | 7.5 | 15 | 7.5 | 1.875 |
Data extracted from a study by Yasir et al. (2018).[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][11]
Materials:
-
Sterile 96-well polypropylene microtiter plates[6]
-
Mueller-Hinton Broth (MHB)[6]
-
Bacterial strains
-
This compound peptide stock solution
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[6]
-
Incubator at 37°C
-
Microplate reader (for OD600 measurement)
Procedure:
-
Bacterial Culture Preparation: Inoculate 5 mL of MHB with a single colony of the test bacterium and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
Peptide Dilution: Prepare serial twofold dilutions of the this compound peptide in 0.01% acetic acid with 0.2% BSA in a separate plate or tubes.[6]
-
Assay Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of the 96-well polypropylene plate.[6] Then, add 11 µL of each peptide dilution to the corresponding wells.[6] Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed by measuring the optical density at 600 nm (OD600).[1]
Hemolysis Assay
Materials:
-
Fresh red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound peptide stock solution
-
0.2% Triton X-100 in PBS (positive control for 100% hemolysis)[12]
-
PBS (negative control for 0% hemolysis)[12]
-
96-well V-bottom plates[12]
-
Centrifuge
-
Microplate reader (for absorbance at 540 nm)[12]
Procedure:
-
RBC Preparation: Wash fresh RBCs three times with PBS by centrifugation and resuspend to a final concentration of 1.25% in PBS.[12]
-
Peptide Dilution: Prepare serial dilutions of the this compound peptide in PBS.
-
Incubation: In a 96-well V-bottom plate, mix the peptide dilutions with the RBC suspension. Include positive and negative controls. Incubate at 37°C for 30-60 minutes.[8][12]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 540 nm to quantify hemoglobin release.[12]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100[12]
Visualizations
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Proposed mechanism of action for the this compound antimicrobial peptide.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. genscript.com [genscript.com]
- 8. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Inhibition of Bacterial Growth by Peptide-Conjugated Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
C18G peptide aggregation issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to C18G peptide aggregation during research and development.
Troubleshooting Guides
Issue 1: Poor or Incomplete Solubilization of Lyophilized this compound Peptide
Symptoms:
-
Visible particles remain after attempting to dissolve the peptide.
-
The solution appears cloudy or hazy.
-
Inconsistent results in downstream assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Solvent | This compound is a basic peptide (net charge > 0) due to its lysine residues. Start by dissolving in sterile, distilled water. If solubility is poor, try a dilute acidic solution such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA). For highly aggregated peptide, a small amount of organic solvent like DMSO or acetonitrile may be used for initial solubilization, followed by drop-wise addition to the aqueous buffer with gentle vortexing.[1][2][3] |
| Inadequate Dissolution Technique | After adding the solvent, gently vortex or sonicate the vial to aid dissolution.[1][3] Avoid vigorous shaking, which can induce aggregation. Allow the peptide to fully hydrate by letting it stand for a few minutes before agitation. |
| High Peptide Concentration | Attempting to dissolve the peptide at a very high concentration can lead to aggregation.[4] Prepare a higher concentration stock solution (e.g., 1-2 mg/mL) and then dilute it to the final working concentration.[2][5] |
| Sub-optimal pH | The net positive charge of this compound at neutral or acidic pH helps maintain its solubility through electrostatic repulsion. Ensure the final pH of your peptide solution is below the isoelectric point of the peptide. A pH range of 4-6 is often a good starting point for cationic peptides.[6] |
| Presence of Salts in Lyophilized Powder | Residual salts from synthesis and purification can affect solubility. If standard methods fail, consider desalting the peptide solution using a C18 spin column before use in sensitive assays. |
Issue 2: this compound Peptide Aggregates Over Time in Solution
Symptoms:
-
A clear peptide solution becomes cloudy or develops visible precipitates upon storage.
-
Decreased activity or potency in biological assays over time.
-
Inconsistent results between freshly prepared and stored solutions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Storage Conditions | For short-term storage (days), keep the peptide solution at 4°C. For long-term storage, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[5] |
| High Peptide Concentration | Storing the peptide at high concentrations can increase the likelihood of aggregation.[4][7] If possible, store the peptide at a slightly lower concentration or dilute it to the working concentration just before use. |
| Sub-optimal Buffer Conditions | The choice of buffer can influence peptide stability. Phosphate-buffered saline (PBS) is a common choice, but in some cases, other buffers like Tris or citrate may offer better stability depending on the desired pH. The ionic strength of the buffer can also play a role; high salt concentrations can sometimes shield charges and promote hydrophobic interactions, leading to aggregation.[4] |
| pH Shifts During Storage | Ensure the buffer has sufficient capacity to maintain the desired pH over time. Small shifts in pH can alter the charge of the peptide and reduce electrostatic repulsion, leading to aggregation.[6] |
| Interaction with Container Surfaces | Peptides can sometimes adsorb to and aggregate on the surface of certain plastics. Use low-protein-binding microcentrifuge tubes for storage. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound peptide aggregation?
A1: this compound is an amphiphilic peptide, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.[8][9] Aggregation is primarily driven by the hydrophobic interactions between the nonpolar faces of the peptide molecules, which is a common phenomenon for many peptides.[4] Factors such as high concentration, neutral or slightly basic pH, high temperature, and high ionic strength can promote these interactions and lead to the formation of aggregates.[4]
Q2: How can I detect this compound aggregation in my samples?
A2: Several methods can be used to detect and characterize this compound aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitates in your peptide solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution. It can detect the presence of soluble aggregates and provide an estimation of their size.[10][11]
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to beta-sheet structures, which are common in amyloid-like aggregates. An increase in fluorescence intensity indicates the formation of such aggregates.[12][13]
-
Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the morphology of peptide aggregates, such as fibrils or amorphous structures.[14][15]
Q3: Does pH affect this compound aggregation?
A3: Yes, pH is a critical factor. This compound has a net positive charge at acidic to neutral pH due to its lysine residues. This positive charge creates electrostatic repulsion between peptide molecules, which helps to keep them in a monomeric state. As the pH increases towards the isoelectric point of the peptide, the net charge decreases, reducing electrostatic repulsion and making aggregation more favorable.[6][16] A study on a histidine-substituted this compound analog (this compound-His) demonstrated pH-dependent aggregation, with more aggregation observed at neutral pH.[17]
Q4: Can temperature influence the aggregation of this compound?
A4: Yes, temperature can affect this compound aggregation. Higher temperatures can increase the kinetic energy of peptide molecules and enhance hydrophobic interactions, often leading to faster aggregation rates.[18][19] It is generally recommended to handle and store this compound solutions at low temperatures (e.g., on ice) to minimize aggregation.
Q5: Will aggregation affect the antimicrobial activity of this compound?
A5: Yes, aggregation can significantly reduce the antimicrobial activity of this compound. The proposed mechanism of action for this compound involves the interaction of monomeric or small oligomeric forms of the peptide with bacterial membranes.[8] Large aggregates may be too bulky to effectively interact with and disrupt the membranes, leading to a decrease in potency. In some cases, aggregation can be a competing process to membrane binding.[8]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detecting this compound Aggregation
Objective: To quantitatively measure the formation of beta-sheet rich aggregates of this compound over time.
Materials:
-
This compound peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.0)
-
96-well black, clear-bottom microplate
-
Fluorometer capable of excitation at ~440 nm and emission at ~482 nm
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM. Prepare this solution fresh and protect it from light.
-
Sample Preparation: In the wells of the 96-well plate, mix the this compound peptide at the desired final concentration with the assay buffer. Include a buffer-only control.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C). You can take readings at various time points to monitor aggregation kinetics.
-
ThT Addition: Just before measurement, add the ThT working solution to each well to a final concentration of 1 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482 nm.[12]
-
Data Analysis: Subtract the fluorescence of the buffer-only control from the peptide samples. An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for Characterizing this compound Aggregates
Objective: To determine the size distribution of this compound particles in solution.
Materials:
-
This compound peptide solution
-
Low-binding, dust-free cuvettes
-
DLS instrument
Procedure:
-
Sample Preparation: Prepare the this compound peptide solution in a filtered (0.22 µm filter) buffer at the desired concentration. It is crucial that the sample is free of dust and other contaminants.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.
-
Measurement:
-
Carefully transfer the peptide solution to a clean cuvette, ensuring no bubbles are introduced.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, acquisition time).
-
Perform the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis: The instrument's software will analyze the autocorrelation function of the scattered light to calculate the diffusion coefficient and, subsequently, the hydrodynamic radius of the particles in solution. The output will typically be a size distribution plot, showing the presence of monomers and any larger aggregates.[11][20]
Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing this compound Aggregates
Objective: To visualize the morphology of this compound aggregates.
Materials:
-
This compound peptide solution (incubated to allow for aggregate formation)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate in water)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Application: Apply a small drop (3-5 µL) of the this compound peptide solution onto the carbon-coated side of the TEM grid. Allow it to adsorb for 1-2 minutes.
-
Wicking: Carefully blot off the excess liquid from the edge of the grid using a piece of filter paper.
-
Staining: Immediately apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Final Wicking: Blot off the excess stain solution.
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Image the grid using a transmission electron microscope at various magnifications to observe the morphology of any aggregates present.[15][21]
Diagrams
Caption: Workflow of this compound peptide from solubilization to biological activity or aggregation.
Caption: Troubleshooting decision tree for common this compound peptide issues.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zentriforce.com [zentriforce.com]
- 11. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. researchgate.net [researchgate.net]
- 14. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transmission electron microscopy assay [assay-protocol.com]
- 16. researchgate.net [researchgate.net]
- 17. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Solid-Phase Synthesis of C18G Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of the C18G peptide, a lipopeptide known for its antimicrobial properties.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the solid-phase synthesis of the this compound peptide?
The synthesis of this compound, a peptide composed primarily of leucine and lysine residues and conjugated to an 18-carbon fatty acid (stearic acid), presents several challenges characteristic of hydrophobic and modified peptides.[1][2] The most frequently encountered issues include:
-
Peptide Aggregation: The hydrophobicity of the growing peptide chain, rich in leucine, can lead to inter-chain hydrogen bonding and the formation of secondary structures like β-sheets on the solid support.[3][4] This aggregation can hinder solvent and reagent access, leading to incomplete reactions.[3][5]
-
Incomplete Deprotection and Coupling: Aggregation and steric hindrance can prevent the complete removal of the Fmoc protecting group and inefficient coupling of subsequent amino acids, resulting in deletion sequences.[6][7][8]
-
Side Reactions: Specific to its sequence, side reactions such as diketopiperazine formation can occur at the dipeptide stage, especially with a C-terminal glycine.[9]
-
Low Cleavage Yield: Inefficient cleavage from the resin or side reactions during cleavage can significantly reduce the final yield of the crude peptide.[8]
-
Poor Solubility of the Final Product: The lipophilic nature of this compound often results in poor solubility in aqueous solutions, complicating purification and handling.[3][10]
-
Difficulties in Fatty Acid Conjugation: The coupling of stearic acid to the N-terminus of the peptide can be inefficient, requiring optimized conditions.[11][12]
Q2: My peptide synthesis is failing, and I suspect aggregation. How can I confirm this and what are the mitigation strategies?
Aggregation of the growing peptide chain on the resin is a primary cause of synthesis failure for hydrophobic sequences.[3][4]
Confirmation of Aggregation:
-
Poor Resin Swelling: A noticeable decrease in resin swelling is a strong indicator of peptide aggregation.[9]
-
Slow or Incomplete Reactions: Consistently slow or incomplete deprotection (e.g., negative Kaiser test after extended deprotection time) and coupling reactions point towards aggregation.[6][9]
-
Formation of Lumps: The appearance of lumps or clumps in the resin bed during synthesis can be a physical sign of aggregation.[13]
Mitigation Strategies for Peptide Aggregation:
| Strategy | Description | Key Considerations |
| Resin Selection | Use a low-substitution resin or a resin with good swelling properties like PEG-based resins (e.g., NovaPEG, TentaGel).[9] | Lower substitution reduces the density of peptide chains, minimizing inter-chain interactions. |
| Solvent Choice | Switch to more polar, aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to DMF.[9] A "magic mixture" of DCM:DMF:NMP (1:1:1) has been shown to be effective.[4] | These solvents can improve solvation of the peptide-resin complex.[4] |
| Elevated Temperature | Performing the coupling reactions at a higher temperature can help to disrupt secondary structures.[9] | Care must be taken to avoid temperature-induced side reactions. |
| Chaotropic Agents | Add chaotropic salts such as LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.[9] | These should be used cautiously as they can interfere with certain coupling reagents. |
| Backbone Protection | Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on specific residues to prevent hydrogen bond formation.[5][9] | These groups are typically removed during the final cleavage.[5] |
| Pseudoproline Dipeptides | Introduce pseudoproline dipeptides at specific points in the sequence to disrupt the formation of secondary structures.[9] | These are particularly effective when incorporated before a difficult coupling step. |
Q3: The Kaiser test remains yellow after the Fmoc deprotection step. What should I do?
A yellow Kaiser test indicates the absence of free primary amines, meaning the Fmoc group has not been successfully removed.[6] This is a critical issue that will lead to truncated sequences.
Troubleshooting Steps:
-
Repeat the Deprotection Step: Immediately repeat the deprotection step with a fresh solution of 20% piperidine in DMF.[6]
-
Extend Deprotection Time: Increase the duration of the deprotection reaction. For difficult sequences, two deprotection steps of 10-15 minutes each may be necessary.
-
Use a Stronger Base: Consider using a stronger deprotection agent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A solution of 2% DBU in DMF can be more effective than piperidine for removing sterically hindered Fmoc groups.[14] However, DBU should be used with caution as it can promote aspartimide formation if Asp residues are present.[14]
-
Increase Temperature: Gently warming the reaction vessel can sometimes improve deprotection efficiency.
Q4: I'm observing a significant amount of a deletion product (M-114 Da) in my crude peptide's mass spectrum. What is the likely cause and how can I prevent it?
A mass loss of 114 Da often corresponds to the deletion of a glycine residue. Given that this compound has a C-terminal glycine, a common side reaction to consider is diketopiperazine formation.[9] This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid, cleaving the dipeptide from the resin as a cyclic compound. This is particularly prevalent with proline and glycine at the C-terminus.[9][15]
Prevention Strategies:
-
Use 2-Chlorotrityl Chloride Resin: This resin is sterically hindered and significantly reduces the rate of diketopiperazine formation.[9]
-
Couple the Third Amino Acid Immediately: After coupling the second amino acid, proceed immediately to the deprotection and coupling of the third amino acid without delay.
-
Use Pre-loaded Resin: Start the synthesis with a pre-loaded Fmoc-Gly-Wang or Fmoc-Gly-2-CTC resin.
Q5: My final this compound peptide has very poor solubility. How can I dissolve it for purification?
The high hydrophobicity of this compound due to its leucine content and the C18 lipid tail makes it poorly soluble in aqueous buffers.[3][10]
Solubilization Strategies:
-
Start with Organic Solvents: Attempt to dissolve the lyophilized peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or formic acid.[3][16]
-
Slow Dilution: Once dissolved in the organic solvent, slowly add the aqueous purification buffer (e.g., water with 0.1% TFA) to the peptide solution while vortexing.[16] This gradual dilution can prevent the peptide from crashing out of solution.
-
Acidic Conditions: Using a small amount of acetic acid or formic acid in the initial solvent can help to protonate the peptide and improve its solubility in aqueous solutions.
-
Test Solubility: Before dissolving the entire batch, it is advisable to test the solubility of a small aliquot under different conditions to find the optimal solvent system.[17]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin) in DMF for at least 30 minutes in the reaction vessel.[7]
-
First Amino Acid Loading (for 2-CTC resin):
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (4-5 eq) with a coupling reagent like HATU (4.5 eq) and an additive like HOAt (4.5 eq) in DMF with the presence of a base such as DIPEA or NMM (8-10 eq).[19]
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test. If the test is positive (blue beads), proceed to the next step. If negative, recouple with fresh reagents.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[20]
-
Repeat Cycles: Repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.
-
N-terminal Stearic Acid Conjugation:
-
After the final Fmoc deprotection of the N-terminal amino acid, dissolve stearic acid (5 eq) and a coupling reagent like HBTU (5 eq) in DMF with DIPEA (10 eq).
-
Add the solution to the peptide-resin and allow it to react overnight. Double coupling may be necessary for complete conjugation.[11]
-
-
Final Washing and Drying: Wash the final lipopeptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
Protocol 2: Peptide Cleavage and Precipitation
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without highly sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture of TFA/TIS/water (95:2.5:2.5).[21] The use of scavengers like triisopropylsilane (TIS) is crucial to prevent side reactions from reactive cations generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate slightly under a stream of nitrogen.
-
Precipitate the peptide by adding the concentrated filtrate to a large volume of cold diethyl ether.[8]
-
-
Isolation and Drying:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum to remove residual ether.
-
Protocol 3: Kaiser Test for Free Primary Amines
-
Sample Preparation: Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.[6]
-
Washing: Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.[6]
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines (successful deprotection).
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines (incomplete deprotection).[6]
-
Data Summary
Table 1: Common Impurities in this compound Synthesis and Their Mass Differences
| Impurity Type | Description | Expected Mass Difference (Da) from Target Peptide | Common Analytical Observation |
| Deletion Sequence | Absence of one amino acid residue (e.g., Leucine or Lysine). | -113.1 (Leu) or -128.1 (Lys) | Peak at [M-113.1]+H+ or [M-128.1]+H+ in Mass Spectrum. |
| Incomplete Deprotection | Residual protecting groups (e.g., tBu on Lys side chain). | +56.1 (tBu) | Peak at [M+56.1]+H+ in Mass Spectrum. |
| Truncated Sequence | Synthesis terminated prematurely. | Varies depending on the point of termination. | Series of lower molecular weight peaks in Mass Spectrum. |
| Diketopiperazine Product | If synthesis fails after the second amino acid. | Not observed in the final product as it cleaves from the resin. | Low final yield. |
| Oxidation | Oxidation of sensitive residues (if present). This compound is not expected to have this issue. | +16 (for single oxidation) | Peak at [M+16]+H+ in Mass Spectrum. |
| Incomplete Stearic Acid Coupling | Peptide without the C18 fatty acid chain. | -266.5 (Stearic Acid) | Peak at [M-266.5]+H+ in Mass Spectrum. |
Visualizations
Caption: Standard workflow for the solid-phase synthesis of this compound peptide.
Caption: Troubleshooting logic for peptide aggregation during SPPS.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide-Fatty Acid Conjugation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. chem.uci.edu [chem.uci.edu]
- 20. peptide.com [peptide.com]
- 21. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing C18G Peptide Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to C18G peptide solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its key properties?
A1: this compound is a synthetic, 18-amino acid cationic antimicrobial peptide (AMP). It was derived from the C-terminal fragment of human platelet factor IV.[1][2] Its sequence is rich in lysine (Lys) and leucine (Leu) residues, giving it a strong positive charge and a high degree of hydrophobicity.[1] When it interacts with membranes, this compound adopts an amphiphilic α-helical structure, with a distinct separation of its cationic and hydrophobic residues on opposite faces of the helix.[1][3][4] This amphiphilicity is critical for its antimicrobial and antitumor activities but can also present challenges for its solubility in aqueous solutions.[5]
Q2: Why am I having trouble dissolving my lyophilized this compound peptide?
A2: The difficulty in dissolving this compound often stems from its amphiphilic and hydrophobic nature.[6][7] Peptides with a high content of hydrophobic amino acids like leucine tend to aggregate in aqueous solutions to minimize the exposure of these non-polar residues to water.[8] This can lead to the formation of insoluble particles or gels. The strong cationic nature of this compound, with a net charge of +8 from its seven lysine residues, also influences its solubility, making it sensitive to the pH of the solvent.[1]
Q3: What is the first solvent I should try for dissolving this compound?
A3: Given that this compound is a basic peptide (net positive charge), the first recommended solvent to try is sterile, distilled water.[9][10] If solubility is limited in water, a slightly acidic solution can be used.[9][11]
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for peptides with significant hydrophobic character like this compound, using a small amount of an organic solvent to aid initial dissolution is a common and effective strategy.[6][9][11] The most commonly recommended organic solvents are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[6] It is crucial to first dissolve the peptide completely in a minimal amount of the organic solvent before slowly adding the aqueous buffer to reach the final desired concentration.[7]
Q5: Are there any organic solvents I should avoid?
A5: Caution should be exercised when using DMSO with peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp) residues, as DMSO can oxidize these amino acids.[6] While this compound does not contain these residues, it is a good general practice to be aware of this potential issue. If you are working with variants of this compound that include these amino acids, consider using DMF as an alternative to DMSO.[9]
Q6: How can I prevent my this compound peptide from aggregating?
A6: Peptide aggregation can be minimized by following proper handling and dissolution procedures.[6] Storing the lyophilized peptide at -20°C or lower and protecting it from moisture can help maintain its stability.[12] During dissolution, sonicating the peptide solution briefly can help to break up small aggregates.[6][11] It is also advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. If aggregation persists, the use of chaotropic agents like guanidine hydrochloride or urea can be considered, but their compatibility with your specific assay must be verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized peptide will not dissolve in water. | High hydrophobicity of the this compound peptide. | Try dissolving in a small amount of 10-25% acetic acid and then dilute with water.[12] |
| Peptide precipitates out of solution after adding aqueous buffer. | The solubility limit of the peptide in the final buffer has been exceeded. | Re-dissolve the peptide in a minimal amount of an organic solvent (e.g., DMSO, DMF) and then slowly add the aqueous buffer dropwise while vortexing.[7] If precipitation still occurs, consider preparing a more concentrated stock in the organic solvent and using a smaller volume for your final dilution. |
| The peptide solution appears cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | Briefly sonicate the solution in a water bath to aid dissolution.[6][11] Centrifuge the solution to pellet any insoluble material before use.[9] |
| Inconsistent results between experiments. | Inaccurate peptide concentration due to incomplete solubilization or degradation. | Always ensure the peptide is fully dissolved before use. Prepare fresh stock solutions regularly and store them properly. Consider performing a solubility test with a small amount of peptide before dissolving the entire sample.[6] |
Experimental Protocols
Protocol 1: Solubility Testing of this compound Peptide
This protocol outlines a systematic approach to determine the optimal solvent for your this compound peptide.
-
Preparation: Aliquot a small, known amount of the lyophilized this compound peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Testing:
-
Step 1 (Water): To the first tube, add a small volume of sterile, distilled water (e.g., 100 µL) to create a high-concentration stock. Vortex gently. Observe for complete dissolution.
-
Step 2 (Acidic Solution): If not soluble in water, add 10% acetic acid dropwise to a fresh tube of peptide until it dissolves. Note the volume of acid required.
-
Step 3 (Organic Solvent): If the peptide is still not soluble, use a new tube and add a minimal volume of DMSO (e.g., 10-20 µL). Vortex until the peptide is completely dissolved.
-
-
Dilution: Once a suitable initial solvent is identified, slowly dilute the concentrated stock with your desired aqueous buffer to the final working concentration. Observe for any precipitation.
-
Observation and Selection: The optimal solvent system is the one that results in a clear, particle-free solution at your desired final concentration and is compatible with your downstream assay.
Protocol 2: Reconstitution of this compound Peptide for In Vitro Assays
This protocol provides a general procedure for reconstituting this compound for experimental use.
-
Equilibration: Allow the vial of lyophilized this compound peptide to warm to room temperature before opening to prevent condensation.[6]
-
Centrifugation: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[6]
-
Initial Dissolution:
-
For aqueous dissolution: Add the calculated volume of sterile water or a weak acidic solution (e.g., 10% acetic acid) to achieve a concentrated stock solution (e.g., 1-10 mg/mL).
-
For organic solvent-aided dissolution: Add a minimal amount of DMSO or DMF to the lyophilized peptide to fully dissolve it.
-
-
Vortexing/Sonication: Gently vortex the solution. If needed, sonicate for a few minutes to ensure complete dissolution.[6][11]
-
Final Dilution: Slowly add your experimental aqueous buffer to the concentrated stock solution to reach the final desired concentration. Mix gently.
-
Storage: Store the reconstituted peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
Data Presentation
Table 1: Recommended Solvents for this compound and Similar Peptides
| Solvent Type | Specific Solvent | When to Use | Considerations |
| Aqueous | Sterile, distilled water | First choice for basic peptides.[9][10] | May not be sufficient for highly hydrophobic peptides. |
| 10-30% Acetic Acid | For basic peptides that are insoluble in water.[10][13] | The final pH of the solution may affect your assay. | |
| 0.1 M Ammonium Bicarbonate | For acidic peptides. | Not recommended for this compound as it is a basic peptide. Can cause oxidation of Cys residues.[12] | |
| Organic | Dimethyl Sulfoxide (DMSO) | For highly hydrophobic or neutral peptides.[6][9] | Can be toxic to cells at higher concentrations. Avoid with Cys, Met, or Trp containing peptides.[6] |
| Dimethylformamide (DMF) | Alternative to DMSO for hydrophobic peptides, especially those containing Cys.[9] | Also potentially toxic to cells. | |
| Acetonitrile (ACN) | For hydrophobic peptides.[6] | Can be used as an alternative to DMSO or DMF. | |
| Chaotropic Agents | 6 M Guanidine Hydrochloride | For peptides that tend to aggregate.[14] | Will likely denature proteins in your assay; compatibility must be tested. |
| 8 M Urea | For peptides that tend to aggregate.[14] | Will likely denature proteins in your assay; compatibility must be tested. |
Visualizations
Caption: A workflow diagram for selecting the appropriate solvent for this compound peptide.
Caption: A step-by-step protocol for reconstituting lyophilized this compound peptide.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity analysis of the antitumor and hemolytic properties of the amphiphilic alpha-helical peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. jpt.com [jpt.com]
- 10. genscript.com [genscript.com]
- 11. bachem.com [bachem.com]
- 12. lifetein.com [lifetein.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. lifetein.com [lifetein.com]
Technical Support Center: C18G Peptide Hemolysis
Welcome to the technical support center for the C18G peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on a common challenge encountered during experimentation: the hemolytic activity of the this compound peptide. Below you will find troubleshooting guides and frequently asked questions to help you mitigate hemolysis in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why does it cause hemolysis?
A1: this compound is a synthetic, 18-amino acid amphipathic α-helical peptide derived from the C-terminus of human platelet factor IV. Its sequence is ALYKKLLKKLLKSAKKLG.[1] this compound exhibits both antimicrobial and antitumor activities.[2] Its mechanism of action involves the disruption of cell membranes. The peptide folds into an α-helix with a positively charged face and a hydrophobic face.[3] This structure allows it to preferentially interact with and insert into cell membranes, leading to pore formation and subsequent cell lysis. In the case of red blood cells (erythrocytes), this disruption of the cell membrane results in the release of hemoglobin, a process known as hemolysis.[3][4]
Q2: How can I measure the hemolytic activity of my this compound peptide solution?
A2: The hemolytic activity of this compound can be quantified using a hemolysis assay. This assay involves incubating the peptide with a suspension of red blood cells and then measuring the amount of hemoglobin released into the supernatant. The results are typically expressed as the concentration of the peptide that causes 50% hemolysis (HC50). A higher HC50 value indicates lower hemolytic activity. A detailed protocol for a standard hemolysis assay is provided in the "Experimental Protocols" section below.
Troubleshooting Guide: Strategies to Reduce this compound Hemolysis
This guide provides strategies to reduce the hemolytic activity of the this compound peptide through amino acid modification and formulation adjustments.
Issue 1: High levels of hemolysis observed in my in vitro experiments.
-
Strategy 1: Modify the Amino Acid Sequence
The hemolytic activity of this compound is closely linked to its primary structure, particularly its hydrophobicity and charge.[2] By strategically modifying the amino acid sequence, you can reduce its lytic effect on red blood cells.
-
Reduce Hydrophobicity: An increase in the overall hydrophobicity of this compound correlates with an increase in its hemolytic activity.[2] Consider replacing some of the hydrophobic residues (e.g., Leucine) with less hydrophobic amino acids like Alanine. While this modification has been shown to be effective in other peptides, it is a promising strategy for this compound.
-
Incorporate Negatively Charged Residues: The addition of a negatively charged amino acid (e.g., Glutamic acid or Aspartic acid) to the this compound sequence can decrease its overall positive charge and has been shown to reduce cell lysis.[2]
-
Substitute Cationic Residues: Replacing Lysine with other cationic residues such as Ornithine, diaminobutyric acid, or diaminopropanoic acid has been reported to reduce toxicity in other antimicrobial peptides while having minimal impact on their helical structure.[5]
Expected Impact of Amino Acid Modifications on this compound Hemolytic Activity
-
| Modification Strategy | Amino Acid Substitution Example | Expected Impact on Hemolysis | Rationale |
| Reduce Hydrophobicity | Replace Leucine (L) with Alanine (A) | Decrease | Reduces the peptide's ability to insert into the hydrophobic core of the red blood cell membrane.[2] |
| Incorporate Negative Charge | Add Glutamic Acid (E) or Aspartic Acid (D) | Decrease | Reduces the net positive charge, potentially weakening the initial electrostatic interaction with the cell membrane.[2] |
| Substitute Cationic Residues | Replace Lysine (K) with Ornithine (Orn) | Decrease | Alters the side chain length and flexibility, which can reduce non-specific membrane interactions.[5] |
-
Strategy 2: Formulation Approaches
Altering the formulation of the this compound peptide can also significantly reduce its hemolytic activity by either protecting the red blood cells or by modifying the peptide's interaction with the cell membrane.
-
Lipid-Based Nanoparticle Encapsulation: Encapsulating this compound within lipid-based nanoparticles, such as liposomes, can shield the peptide from direct contact with red blood cells, thereby reducing hemolysis.[1][6] This approach can also improve the peptide's stability and pharmacokinetic profile.[6]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the this compound peptide (PEGylation) can create a hydrophilic shield around the peptide. This modification has been shown to decrease the hemolytic and cytotoxic activities of other peptides.[3][7]
-
Cyclization: Cyclizing the this compound peptide, either head-to-tail or through side-chain linkages, can restrict its conformational flexibility. This can lead to improved stability and, in some cases, reduced hemolytic activity.[8][9][10]
-
Experimental Protocols
Protocol: Hemolysis Assay
This protocol outlines the steps to determine the hemolytic activity of the this compound peptide.
Materials:
-
This compound peptide stock solution
-
Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, sheep, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 540 nm
Procedure:
-
Prepare Red Blood Cell Suspension: a. Centrifuge whole blood at 1000 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Wash the RBC pellet by resuspending in 5 volumes of cold PBS and centrifuging at 1000 x g for 10 minutes at 4°C. Repeat this washing step two more times. d. After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) final concentration.
-
Prepare Peptide Dilutions: a. Prepare a series of dilutions of the this compound peptide in PBS in a 96-well plate. It is recommended to perform serial dilutions to cover a wide concentration range.
-
Incubation: a. Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions. b. Include control wells:
- Negative Control (0% Hemolysis): RBC suspension with PBS only.
- Positive Control (100% Hemolysis): RBC suspension with 1% Triton X-100. c. Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Quantify Hemolysis: a. Centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer the supernatant from each well to a new 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
-
Calculate Percentage of Hemolysis: a. Use the following formula to calculate the percentage of hemolysis for each peptide concentration: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Determine HC50: a. Plot the percentage of hemolysis against the peptide concentration. b. The HC50 value is the peptide concentration that causes 50% hemolysis. This can be determined from the dose-response curve.
Visualizations
Caption: Mechanism of this compound-induced hemolysis.
Caption: Experimental workflow for the hemolysis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C-Terminal PEGylation Improves SAAP-148 Peptide’s Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of PEGylation against poly(amidoamine) dendrimer-induced hemolysis of human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 9. Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming C18G Peptide Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C18G antimicrobial peptide. The focus is on understanding and overcoming its degradation by proteases to ensure experimental success and therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide shows lower than expected antimicrobial activity. What are the potential causes?
A1: Reduced antimicrobial activity of this compound can stem from several factors:
-
Proteolytic Degradation: this compound is susceptible to degradation by proteases, which may be present in your experimental system (e.g., serum-containing media, bacterial proteases). The outer membrane protease T (OmpT) of E. coli, for instance, is known to cleave and inactivate this compound.[1]
-
Improper Storage and Handling: Peptides are sensitive to temperature fluctuations, moisture, and repeated freeze-thaw cycles. Storing lyophilized peptide at -20°C or below and minimizing exposure to air and moisture is crucial.[2]
-
Incorrect Peptide Concentration: Inaccurate weighing of the lyophilized peptide, often due to its hygroscopic nature, can lead to a lower actual concentration in your working solution.[3][4]
-
Suboptimal Assay Conditions: The pH, salt concentration, and presence of other molecules in your assay buffer can influence the structure and activity of this compound.
Q2: I suspect my this compound peptide is being degraded in my experiment. How can I confirm this?
A2: You can assess this compound stability using the following methods:
-
HPLC Analysis: Incubate your this compound peptide under your experimental conditions (e.g., in the presence of serum or a specific protease) and analyze samples at different time points using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A decrease in the peak area corresponding to the intact this compound over time indicates degradation.
-
Mass Spectrometry (MS): To identify the specific cleavage sites, the degradation products can be analyzed by mass spectrometry. This will help in understanding the mechanism of degradation and in designing more stable analogs.[5]
-
Activity-Based Assay: Measure the antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) of this compound after incubation with the suspected protease source. A significant increase in the MIC value would indicate inactivation of the peptide.
Q3: What strategies can I use to prevent this compound degradation by proteases?
A3: Several chemical modification strategies can enhance the proteolytic stability of this compound:
-
D-Amino Acid Substitution: Replacing L-amino acids at or near the protease cleavage sites with their D-isomers can significantly reduce degradation, as proteases are stereospecific and generally do not recognize D-amino acids.[6][7][8][9]
-
Peptide Cyclization: Cyclizing the peptide, either head-to-tail or through side-chain linkages, can restrict its conformation and make the cleavage sites less accessible to proteases.[10][11]
-
Terminal Modifications: Capping the N-terminus (e.g., acetylation) and/or the C-terminus (e.g., amidation) can block the action of exopeptidases that cleave from the ends of the peptide.
-
Incorporation of Non-natural Amino Acids: Introducing amino acids not commonly found in proteins can hinder protease recognition and cleavage.[12]
Troubleshooting Guides
Problem 1: Significant loss of this compound activity when using serum-containing cell culture media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Proteolytic degradation by serum proteases. | Perform a serum stability assay. Incubate this compound in varying concentrations of serum (e.g., 10%, 50%, 90%) at 37°C. Analyze the amount of intact peptide at different time points (e.g., 0, 1, 4, 8, 24 hours) by RP-HPLC. | A time-dependent decrease in the peak corresponding to intact this compound will confirm degradation. |
| Test a stabilized this compound analog (e.g., with D-amino acid substitutions or cyclized) in the same serum stability assay. | The stabilized analog should show a significantly longer half-life in serum compared to the unmodified this compound. | |
| Peptide adsorption to plasticware. | Use low-binding microplates and pipette tips for your experiments. | Improved recovery and apparent activity of the peptide. |
| Peptide aggregation in the presence of serum proteins. | Analyze the sample by dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to detect aggregates. | Identification of aggregation as a contributing factor to loss of activity. |
Problem 2: Inconsistent MIC values for this compound against E. coli.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation by bacterial proteases like OmpT. | Compare the MIC of this compound against a wild-type E. coli strain and an OmpT-deficient mutant strain. | A lower MIC value against the OmpT-deficient strain would indicate that OmpT is responsible for this compound degradation. |
| Pre-incubate this compound with purified OmpT protease before performing the MIC assay. | A higher MIC value after pre-incubation with OmpT will confirm its inactivating effect. | |
| Variability in bacterial inoculum size. | Standardize your bacterial inoculum preparation and verify the cell density by measuring the optical density at 600 nm (OD600) before each experiment. | More consistent and reproducible MIC values. |
| Binding of this compound to components of the growth medium. | Perform the MIC assay in different standard media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to check for matrix effects. | Identification of the most suitable medium for consistent results. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data when evaluating the stability and activity of this compound and its modified analogs. Note: The data presented here is illustrative and may not represent actual experimental results. Researchers should generate their own data for specific analogs and experimental conditions.
Table 1: Serum Stability of this compound and Modified Analogs
| Peptide | Modification | Half-life in 50% Human Serum (hours) |
| This compound | None | < 1 |
| This compound-D | D-amino acid substitutions at cleavage sites | > 24 |
| cyclo-C18G | Head-to-tail cyclization | > 48 |
Table 2: Antimicrobial Activity (MIC) Against E. coli After Protease Treatment
| Peptide | Treatment (1 hour at 37°C) | MIC (µg/mL) | Fold Change in MIC |
| This compound | Buffer Control | 4 | - |
| This compound | Trypsin (1 mg/mL) | > 64 | > 16 |
| This compound | OmpT (10 µg/mL) | 32 | 8 |
| This compound-D | Buffer Control | 4 | - |
| This compound-D | Trypsin (1 mg/mL) | 4 | 1 |
| This compound-D | OmpT (10 µg/mL) | 8 | 2 |
Experimental Protocols
Protocol 1: Protease Stability Assay using RP-HPLC
Objective: To quantify the degradation of this compound or its analogs in the presence of a specific protease.
Materials:
-
Lyophilized this compound peptide
-
Protease of interest (e.g., Trypsin, Chymotrypsin, OmpT)
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Method:
-
Prepare a stock solution of this compound in the assay buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the protease in the assay buffer.
-
In a microcentrifuge tube, mix the this compound solution with the protease solution to achieve the desired final concentrations. Include a control sample with this compound and buffer only.
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by RP-HPLC.
-
Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.
-
Calculate the percentage of peptide remaining relative to the 0-minute time point.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the antimicrobial activity of this compound or its analogs.
Materials:
-
This compound peptide solution
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
Method:
-
Prepare a 2-fold serial dilution of the this compound peptide in the growth medium in the wells of a 96-well plate.
-
Grow the bacterial strain to the mid-logarithmic phase and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for assessing this compound stability and activity.
Caption: Logical relationship of this compound degradation and stabilization.
References
- 1. OmpT Outer Membrane Proteases of Enterohemorrhagic and Enteropathogenic Escherichia coli Contribute Differently to the Degradation of Human LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A facile cyclization method improves peptide serum stability and confers intrinsic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Facile Cyclization Method Improves Peptide Serum Stability and Confers Intrinsic Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
C18G Peptide Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C18G peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is a synthetic, 18-amino acid antimicrobial peptide (AMP) derived from the C-terminal fragment of human platelet factor IV.[1] It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] The peptide has a net positive charge of +8, primarily from its seven lysine residues, and its hydrophobic character comes from six leucine residues.[1][3] When it interacts with bacterial membranes, this compound adopts an α-helical structure, which is crucial for its antimicrobial mechanism.[4]
Q2: What is the primary mechanism of action for this compound?
A2: The primary mechanism of action for this compound involves the disruption of bacterial cell membranes.[4] Its cationic nature facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Upon binding, the peptide folds into an α-helix and inserts into the lipid bilayer, leading to membrane permeabilization and eventual cell death.[4]
Q3: My lyophilized this compound peptide won't dissolve. What should I do?
A3: The solubility of this compound, like many peptides, is highly dependent on its amino acid composition and the solvent's pH. This compound is a basic peptide due to its high content of lysine residues.[1] Therefore, it is more soluble in acidic solutions.[5] If you are having trouble dissolving lyophilized this compound in neutral solutions like water or PBS, try the following:
-
Use a slightly acidic solvent: Attempt to dissolve the peptide in a small amount of 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA) in water.[5]
-
Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.[6]
-
Start with a small amount of organic solvent: For very hydrophobic peptides, dissolving in a small volume of an organic solvent like DMSO or DMF first, followed by dilution with your aqueous buffer, can be effective.[5][7] Note that DMSO may not be suitable for all assays.[5]
Q4: I'm observing aggregation of my this compound peptide in solution. How can I prevent this?
A4: Peptide aggregation is a common challenge, especially for amphipathic peptides like this compound.[8] Aggregation can be influenced by factors such as peptide concentration, pH, temperature, and ionic strength. To minimize aggregation:
-
Optimize pH: Maintain the pH of the solution away from the peptide's isoelectric point (pI). For a basic peptide like this compound, a lower pH will help maintain a net positive charge and reduce aggregation through electrostatic repulsion.
-
Control concentration: Work with the lowest feasible peptide concentration for your experiment.
-
Add excipients: Certain excipients can help to prevent aggregation. These include sugars (e.g., trehalose, sucrose), polyols, and non-ionic surfactants.[9]
-
Storage: Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.[10]
Q5: What are the recommended storage conditions for this compound?
A5:
-
Lyophilized powder: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccator to protect it from moisture.[10] When stored properly, it can be stable for several years.[10] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[10]
-
In solution: Storing peptides in solution is not recommended for long periods due to lower stability.[10] If necessary, dissolve the peptide in a suitable buffer at a slightly acidic pH (e.g., pH 5-6), filter-sterilize, and store in aliquots at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guides
Problem: Poor Peptide Recovery After Purification
| Possible Cause | Suggested Solution |
| Incomplete elution from C18 column | Optimize the elution buffer. Increase the percentage of organic solvent (e.g., acetonitrile) in the elution buffer. Using an acidic modifier like 0.1% TFA in both the aqueous and organic phases can improve peak shape and recovery.[1] |
| Peptide precipitation on the column | If the peptide is highly hydrophobic, it may precipitate. Try a shallower gradient during elution or a different stationary phase (e.g., C8 or C4). |
| Adsorption to plasticware | Hydrophobic peptides can adsorb to polypropylene tubes and pipette tips. Use low-retention plasticware or silanized glass vials for storage and handling of dilute peptide solutions.[10] |
Problem: Inconsistent Results in Biological Assays
| Possible Cause | Suggested Solution |
| Inaccurate peptide concentration | Ensure the peptide is fully dissolved before determining its concentration. Use a validated method for quantification, such as UV spectroscopy at 280 nm if the peptide contains Trp or Tyr, or a colorimetric peptide assay. For accurate concentration, consider amino acid analysis. |
| Peptide aggregation affecting activity | Visually inspect the peptide solution for any turbidity or precipitation. If aggregation is suspected, try the solubilization and anti-aggregation strategies mentioned in the FAQs. Consider characterizing the aggregation state using techniques like dynamic light scattering (DLS). |
| Peptide degradation | If the peptide solution has been stored for an extended period, or subjected to multiple freeze-thaw cycles, it may have degraded. Prepare fresh solutions from lyophilized stock for critical experiments. Analyze the peptide integrity using HPLC-MS.[11] |
| Interaction with assay components | Some components in your assay buffer or media (e.g., salts, proteins) may interact with the this compound peptide, affecting its activity. Perform control experiments to assess the compatibility of this compound with your assay system. |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized this compound Peptide
-
Initial Assessment: Based on the this compound sequence, it is a basic peptide. Therefore, it will be more soluble in acidic solutions.
-
Trial Solubilization:
-
Weigh a small, accurately measured amount of lyophilized this compound peptide.
-
Attempt to dissolve the peptide in sterile, deionized water to the desired stock concentration. Vortex briefly.
-
If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the peptide is fully dissolved.
-
Alternatively, for a stock solution to be used with HPLC, dissolve the peptide in a solution of 30% acetonitrile in water containing 0.1% TFA.[11]
-
-
Stock Solution Preparation:
-
Once the optimal solvent is determined, dissolve the remaining lyophilized peptide to create a stock solution (e.g., 1-2 mg/mL).
-
If an organic solvent like DMSO was required, ensure the final concentration in your working solution does not exceed a level that is toxic to your cells or interferes with your assay (typically <0.5%).
-
-
Storage: Aliquot the stock solution into low-retention microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Characterization of this compound Purity by RP-HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Prepare a sample of this compound at a concentration of approximately 1 mg/mL in Mobile Phase A or a suitable solubilizing agent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point. The exact gradient should be optimized for the best separation.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the this compound peptide as the percentage of the main peak area relative to the total area of all peaks.
-
Visualizations
Caption: Experimental workflow for this compound peptide formulation and characterization.
Caption: Troubleshooting logic for common issues in this compound peptide experiments.
References
- 1. omizzur.com [omizzur.com]
- 2. C-Terminal Protein Characterization by Mass Spectrometry using Combined Micro Scale Liquid and Solid-Phase Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.com [shimadzu.com]
- 10. peptide.com [peptide.com]
- 11. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Purification of C18G Peptide
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) purification of the C18G peptide. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this unique peptide.
Understanding the this compound Peptide
The this compound peptide is a cationic, amphiphilic antimicrobial peptide (AMP) known for its broad-spectrum activity[1]. Its sequence contains a majority of lysine (contributing to its +8 net cationic charge) and leucine (providing its hydrophobic character) residues[1]. This composition means that when it adopts its α-helical structure, it becomes facially amphiphilic, with distinct hydrophobic and cationic faces[2]. While beneficial for its antimicrobial function, these properties—particularly its hydrophobicity and tendency to aggregate—can present significant challenges during reversed-phase HPLC purification, leading to issues like poor peak shape and low recovery[3][4].
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the this compound peptide that affect HPLC purification? A1: The this compound peptide's high hydrophobicity and strong positive charge are the primary factors. The hydrophobic nature leads to strong retention on C18 columns, while the cationic lysine residues can cause secondary interactions with residual silanols on the silica-based stationary phase, often resulting in peak tailing[3]. Its tendency to aggregate can also lead to peak broadening and reduced recovery[3][4].
Q2: What is the best type of column to start with for this compound purification? A2: A wide-pore (e.g., 300 Å) C18 column is the recommended starting point for a peptide of this compound's size and nature[5][6][7]. The larger pores prevent restricted diffusion of the peptide into the stationary phase, which can improve peak shape and recovery[8]. While C18 is standard, a C8 or C4 column could be considered if the peptide is too strongly retained on C18[9][10].
Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase? A3: TFA serves as an ion-pairing agent. It pairs with the positively charged lysine residues on the this compound peptide, neutralizing their charge and masking their interactions with negatively charged free silanol groups on the column packing[3]. This minimizes secondary interactions, leading to sharper, more symmetrical peaks. A concentration of 0.1% TFA is standard for both the aqueous and organic mobile phases.
Q4: Can I use Formic Acid (FA) instead of TFA for MS-compatibility? A4: Yes, but with considerations. Formic acid is a weaker ion-pairing agent than TFA and may not be as effective at preventing peak tailing[3]. If you observe poor peak shape with FA, you might need to increase its concentration. Alternatively, Difluoroacetic Acid (DFA) can offer a compromise between the strong ion-pairing of TFA and the MS-friendliness of FA[3].
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC purification of the this compound peptide.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Q: My this compound peptide peak is exhibiting significant tailing and/or broadening. What are the likely causes and how can I fix it?
A: This is a common issue for hydrophobic and cationic peptides like this compound. The primary causes are secondary interactions, peptide aggregation, or a suboptimal gradient[3].
Solutions:
-
Optimize Mobile Phase Additive: Ensure you are using 0.1% TFA in both mobile phases (A and B). This is crucial for masking silanol interactions that cause tailing[3].
-
Increase Column Temperature: Raising the column temperature (e.g., in increments from 30°C to 60°C) can significantly improve peak shape. Higher temperatures reduce mobile phase viscosity, enhance peptide solubility, and minimize secondary interactions[3][5].
-
Adjust the Gradient Slope: A steep gradient can cause peaks to broaden. Employing a shallower gradient around the elution point of the this compound peptide allows for better interaction with the stationary phase and results in a sharper, more resolved peak[3][11].
-
Check Sample Solubility: Ensure the this compound peptide is fully dissolved in the injection solvent. Injecting a sample that is not fully solubilized can lead to broad peaks. If necessary, use a small amount of a stronger solvent like DMSO to dissolve the peptide before diluting it with your initial mobile phase[3].
Issue 2: Low Recovery or No Peak Detected
Q: I am experiencing very low yield of my this compound peptide after purification. What could be the reason?
A: Low recovery is often due to the peptide's poor solubility or its irreversible adsorption to surfaces within the HPLC system[3].
Solutions:
-
Improve Sample Solubility: this compound's hydrophobicity can make it difficult to dissolve in highly aqueous solutions. Prepare your sample in a solvent that is as weak as possible but still ensures complete solubilization. Using a small amount of DMSO, isopropanol, or acetonitrile in your sample solvent can help, but always dilute it with the initial mobile phase composition before injection[3].
-
Passivate the HPLC System: Peptides can adsorb to metallic surfaces (e.g., stainless steel tubing, frits) in the HPLC flow path. Passivating the system with a strong acid or using a biocompatible (PEEK) HPLC system can mitigate this issue and improve recovery[3].
-
Increase Column Temperature: As with peak shape, higher temperatures can improve the solubility of hydrophobic peptides like this compound, leading to better recovery[3].
-
Check for Precipitation: The peptide may be precipitating on the column, especially at the point of injection where the sample solvent meets the mobile phase. Ensure your injection solvent is compatible with the mobile phase.
Issue 3: Inconsistent Retention Times
Q: The retention time of my this compound peptide is shifting between runs. What is causing this instability?
A: Fluctuating retention times can point to problems with the HPLC system, column equilibration, or mobile phase preparation.
Solutions:
-
Ensure Proper Column Equilibration: Always ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This typically requires flushing with 10-20 column volumes.
-
Check for Leaks and Air Bubbles: Inspect the system for any leaks. Air trapped in the pump can cause inconsistent mobile phase composition and flow rates, leading to shifting retention times. Purge the pump if necessary.
-
Prepare Fresh Mobile Phase: Mobile phases, especially those containing additives like TFA, can change composition over time. Prepare fresh mobile phases daily to ensure consistency.
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times, especially for sensitive separations[5].
Data Presentation
Table 1: Recommended Initial HPLC Parameters for this compound Purification
| Parameter | Recommendation | Rationale |
| Column | Reversed-Phase C18, Wide-Pore (300 Å), 5 µm | Wide pores are optimal for peptides to prevent restricted diffusion and improve peak shape[5][8]. C18 provides strong retention for hydrophobic peptides. |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | TFA acts as an ion-pairing agent to improve peak shape[3]. |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile | Acetonitrile is a common organic modifier. TFA is included for consistent ion-pairing throughout the gradient[3]. |
| Gradient | 5-95% B over 30-60 min (scouting), then optimize with a shallow gradient (e.g., 1%/min) around the elution point | A shallow gradient is critical for resolving complex peptide mixtures and improving peak sharpness[11]. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID analytical column) | A standard starting point. Can be optimized to balance resolution and run time[3]. |
| Temperature | 40°C - 60°C | Elevated temperature improves solubility, reduces viscosity, and sharpens peaks for hydrophobic peptides[3][5]. |
| Detection | 214 nm or 220 nm | These wavelengths are ideal for detecting the peptide backbone's amide bonds[12]. |
| Injection Solvent | Mobile Phase A or a solvent weaker than the starting gradient condition | Prevents peak distortion upon injection. Ensure complete sample solubility. |
Experimental Protocols
Protocol 1: General HPLC Purification Workflow
This protocol outlines the standard steps for purifying the this compound peptide.
-
System Preparation:
-
Prepare fresh mobile phases A (0.1% TFA in water) and B (0.1% TFA in acetonitrile).
-
Purge the HPLC pumps to remove any air bubbles.
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude this compound peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water or a small volume of DMSO).
-
Dilute the dissolved peptide with Mobile Phase A to the desired concentration. The final injection solvent should be weaker than the initial mobile phase to ensure good peak shape.
-
Centrifuge the sample to remove any particulates before injection.
-
-
Chromatographic Run (Scouting Gradient):
-
Inject the prepared sample.
-
Run a broad "scouting" gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate acetonitrile concentration at which this compound elutes.
-
-
Gradient Optimization:
-
Based on the scouting run, design an optimized shallow gradient. For example, if the peptide eluted at 45% B, a new gradient could be 35% to 55% B over 20-30 minutes[3].
-
Perform subsequent runs with the optimized gradient to achieve the best separation.
-
-
Fraction Collection:
-
Collect fractions corresponding to the target peptide peak.
-
Analyze the collected fractions for purity and identity using analytical HPLC and mass spectrometry.
-
-
Post-Run Column Cleaning:
-
After the final run, wash the column with a high concentration of organic solvent (e.g., 95% B) to remove any strongly retained impurities[13].
-
Store the column in an appropriate solvent as recommended by the manufacturer.
-
Visualizations
HPLC Purification Workflow
Caption: A typical workflow for the HPLC purification of the this compound peptide.
Troubleshooting Decision Tree for Poor Peak Shape
Caption: A decision tree to diagnose and solve poor peak shape issues.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Non-natural Hydrophobic Amino Acids on the Efficacy and Properties of the Antimicrobial Peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. hplc.eu [hplc.eu]
- 8. mac-mod.com [mac-mod.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Cleaning C18 column of peptides - Chromatography Forum [chromforum.org]
C18G Peptide: pH-Dependent Stability and Activity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and activity of the C18G peptide.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the antimicrobial activity of the this compound peptide?
Q2: What is the optimal pH for this compound stability in solution?
For general handling and storage of peptides in solution, a slightly acidic pH of 5-6 is often recommended to maintain stability and prevent degradation pathways such as oxidation, which can be accelerated at higher pH. However, the optimal pH for the stability of this compound specifically will also depend on its propensity to aggregate. For the this compound-His analog, aggregation in solution was observed to be pH-dependent.[2] It is crucial to empirically determine the optimal pH for your specific experimental conditions to minimize both degradation and aggregation.
Q3: My this compound peptide is showing reduced activity. Could pH be the issue?
Yes, several factors related to pH could be contributing to reduced activity:
-
Suboptimal Assay pH: If your antimicrobial assay is performed at a neutral or slightly alkaline pH, the electrostatic interactions between the cationic this compound and the anionic bacterial membrane might be suboptimal, leading to reduced efficacy. Consider testing the activity at a slightly acidic pH if your experimental system allows.
-
pH-Induced Aggregation: The peptide may be aggregating at the pH of your stock solution or assay buffer, reducing the concentration of active, monomeric peptide.
-
Degradation: Prolonged storage at a non-optimal pH can lead to chemical degradation of the peptide.
Q4: How does pH influence the interaction of this compound with bacterial membranes?
The initial interaction of this compound with bacterial membranes is primarily driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. At lower pH, the increased positive charge of peptides like this compound-His enhances this attraction.[1] Following initial binding, the peptide's structure and its insertion into the membrane can also be pH-dependent, affecting its ability to permeabilize the membrane and exert its antimicrobial effect.[2]
Troubleshooting Guides
Issue 1: Inconsistent Antimicrobial Activity (MIC values)
| Potential Cause | Troubleshooting Step |
| pH of culture medium | Ensure the pH of the Mueller-Hinton (MH) broth or other culture medium is consistent across experiments. The activity of this compound can be pH-sensitive. |
| Peptide stock solution pH | Prepare peptide stock solutions in a buffer with a consistent and appropriate pH. Avoid repeated freeze-thaw cycles which can affect peptide stability. |
| Bacterial growth phase | Ensure bacteria are in the mid-logarithmic growth phase for consistent susceptibility to the peptide. |
Issue 2: Peptide Precipitation or Aggregation
| Potential Cause | Troubleshooting Step |
| Isoelectric point (pI) | Peptides are least soluble at their pI. Determine the theoretical pI of this compound and adjust the buffer pH to be at least 1-2 units away from the pI. |
| High peptide concentration | High concentrations can promote aggregation. Try working with lower stock concentrations if possible. |
| Buffer composition | The ionic strength and composition of the buffer can influence aggregation. Test different buffer systems. |
Quantitative Data
While specific data for the original this compound peptide across a pH range is limited, the following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for the this compound-His analog at different pH values. This data illustrates the significant impact of pH on the activity of a closely related peptide.
Table 1: MIC and MBC of this compound-His at Various pH Values (in µM) [1]
| Organism | pH | MIC (µM) | MBC (µM) |
| S. aureus | 5 | 1.88 | 3.75 |
| 6 | 3.75 | 7.5 | |
| 7 | >15 | >15 | |
| 8 | >15 | >15 | |
| E. coli | 5 | 0.94 | 1.88 |
| 6 | 1.88 | 3.75 | |
| 7 | 7.5 | 15 | |
| 8 | >15 | >15 | |
| A. baumannii | 5 | 0.94 | 1.88 |
| 6 | 1.88 | 3.75 | |
| 7 | >15 | >15 | |
| 8 | >15 | >15 | |
| P. aeruginosa | 5 | 0.47 | 0.94 |
| 6 | 0.94 | 1.88 | |
| 7 | >15 | >15 | |
| 8 | >15 | >15 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) at Different pH
This protocol is adapted from standard broth microdilution methods.
-
Prepare pH-adjusted Mueller-Hinton (MH) Broth: Prepare MH broth and adjust the pH to the desired values (e.g., 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH. Filter-sterilize the pH-adjusted media.
-
Prepare Peptide Stock Solution: Dissolve lyophilized this compound peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted MH broth to achieve the desired final concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the overnight culture in the corresponding pH-adjusted MH broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive controls (bacteria in broth without peptide) and negative controls (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Protocol 2: Peptide Aggregation Assay using Thioflavin T (ThT)
This protocol provides a general method to monitor peptide aggregation.
-
Prepare Peptide Samples: Prepare solutions of this compound peptide at the desired concentration in buffers of different pH values (e.g., pH 5.0, 7.0, 9.0).
-
Prepare ThT Stock Solution: Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
Incubation: Incubate the peptide samples at 37°C with gentle agitation to promote aggregation.
-
Fluorescence Measurement: At various time points, take an aliquot of each peptide sample and add it to a solution of ThT (final concentration of ~10-20 µM).
-
Read Fluorescence: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm. An increase in fluorescence intensity indicates the formation of amyloid-like fibrillar aggregates.
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol allows for the assessment of this compound secondary structure at different pH values.
-
Prepare Peptide Samples: Prepare this compound peptide solutions (typically 5-20 µM) in buffers with the desired pH values.
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the measurement parameters (e.g., wavelength range 190-260 nm).
-
Blank Measurement: Record the CD spectrum of the buffer alone in a quartz cuvette (typically 0.1 cm path length).
-
Sample Measurement: Record the CD spectrum of each peptide sample.
-
Data Processing: Subtract the buffer spectrum from each peptide spectrum to obtain the final CD spectrum of the peptide. The resulting spectra can be analyzed to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil). An α-helical structure will typically show characteristic negative bands around 208 and 222 nm.
Visualizations
Caption: Workflow for investigating the effect of pH on this compound.
References
Validation & Comparative
Unlocking Therapeutic Potential: A Comparative Guide to Connexin43 Mimetic Peptides in In Vivo Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the therapeutic potential of connexin43 (Cx43) mimetic peptides. We delve into the experimental data supporting the efficacy of key peptides, detail the methodologies of pivotal studies, and visualize the intricate signaling pathways they modulate.
Connexin43, a protein essential for intercellular communication through gap junctions and hemichannels, has emerged as a critical therapeutic target in a range of pathologies characterized by inflammation and cell death. Mimetic peptides designed to interact with specific domains of Cx43 have shown significant promise in preclinical in vivo models, offering neuroprotective, cardioprotective, and anti-inflammatory effects. This guide focuses on three prominent Cx43 mimetic peptides: Peptide5 , Gap26 , and αCT1 , comparing their performance in relevant disease models.
Comparative Efficacy of Cx43 Mimetic Peptides
The following tables summarize the quantitative outcomes from key in vivo studies, offering a clear comparison of the therapeutic efficacy of Peptide5, Gap26, and αCT1 in their respective primary indications.
Table 1: Peptide5 in Spinal Cord Injury (SCI) and Retinal Injury
| Parameter | Spinal Cord Injury (Rat Model) | Retinal Light Damage (Rat Model) |
| Dosage and Administration | Intrathecal infusion (osmotic mini-pump) for 24h post-injury | Intravitreal injection (4 μL of 280 μM) at 2h and 24h post-light exposure |
| Primary Outcome | Improved hindlimb function | Preservation of retinal function |
| Quantitative Results | Significant improvement on the Basso-Beattie-Bresnahan (BBB) locomotor rating scale[1] | Significant preservation of mixed a-wave and b-wave amplitudes in electroretinogram (ERG)[2] |
| Secondary Outcomes | Reduced astrocytosis and microglial activation; increased motor neuron survival[1] | Reduced retinal thinning and inflammation (reduced Iba-1, CD45, and GFAP immunoreactivity)[2] |
| Mechanism of Action | Reduction in Cx43 protein levels, increased Cx43 phosphorylation, and decreased pro-inflammatory cytokines (TNF-α, IL-1β)[1] | Blocks Cx43 hemichannels, reducing choroidal and glial-mediated inflammation[2] |
Table 2: Gap26 in Bronchopulmonary Dysplasia (BPD)
| Parameter | Hyperoxia-Induced BPD (Neonatal Rat Model) |
| Dosage and Administration | Intraperitoneal injection |
| Primary Outcome | Improved alveolar development |
| Quantitative Results | Reversal of hyperoxia-induced changes in lung morphology[3] |
| Secondary Outcomes | Decreased ROS production, inhibition of ASK1-JNK/p38 signaling, and reduced apoptosis in lung tissue[3] |
| Mechanism of Action | Inhibition of Cx43-mediated intercellular communication, which in turn reduces oxidative stress amplification[4][5] |
Table 3: αCT1 in Ventricular Arrhythmia
| Parameter | Myocardial Cryoinjury (Mouse Model) |
| Dosage and Administration | Local delivery via an adherent methylcellulose patch on the cryoinjury site |
| Primary Outcome | Reduced propensity for induced arrhythmias |
| Quantitative Results | Significantly decreased number and severity of sustained arrhythmias upon programmed electrical stimulation[4] |
| Secondary Outcomes | Increased ventricular depolarization rates; stabilization of Cx43 at intercalated disks[4] |
| Mechanism of Action | Promotes phosphorylation of Cx43 at Serine 368 by Protein Kinase C-ε (PKC-ε), reducing gap junction remodeling[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Spinal Cord Injury Model for Peptide5 Evaluation
-
Animal Model: Adult female Sprague-Dawley rats.
-
Injury Induction: A moderate contusion injury is induced at the T10 spinal cord level using a weight-drop device.
-
Peptide Administration: Immediately following injury, a mini-osmotic pump is implanted subcutaneously to deliver Peptide5 or a vehicle control intrathecally to the lesion site for 24 hours.
-
Functional Assessment: Hindlimb locomotor function is assessed weekly using the Basso-Beattie-Bresnahan (BBB) 21-point scale.
-
Histological Analysis: At the study endpoint, spinal cord tissue is harvested, sectioned, and stained to evaluate lesion volume, neuronal survival, and glial scarring.
Retinal Light Damage Model for Peptide5 Evaluation
-
Animal Model: Adult albino Sprague-Dawley rats.
-
Injury Induction: Animals are exposed to high-intensity light (2700 lux) for 24 hours to induce photoreceptor damage.
-
Peptide Administration: Peptide5 (20 μM final concentration) or a vehicle is administered via intravitreal injection at 2 and 24 hours after the onset of light exposure.
-
Functional Assessment: Retinal function is assessed by electroretinography (ERG) to measure the electrical responses of various cell types in the retina.
-
Immunohistochemistry: Retinal sections are stained for markers of inflammation (Iba-1 for microglia, CD45 for leukocytes) and glial activation (GFAP).
Myocardial Cryoinjury Model for αCT1 Evaluation
-
Animal Model: Adult female CD1 mice[4].
-
Injury Induction: A cryoprobe cooled in liquid nitrogen is applied to the exposed left ventricular wall for 5 seconds to create a reproducible cryoinjury[6].
-
Peptide Administration: An adherent methylcellulose patch containing αCT1 or a control peptide is placed directly onto the injured area of the ventricle[4].
-
Arrhythmia Induction and Electrophysiological Mapping: At 7-9 days post-injury, hearts are isolated and subjected to programmed electrical stimulation to induce arrhythmias. Optical mapping of voltage transients is used to measure conduction velocity[4].
-
Biochemical Analysis: Western blotting is performed on tissue from the injury border zone to assess the phosphorylation status of Cx43 at Serine 368[4].
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these peptides exert their therapeutic effects is paramount for their clinical translation. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.
Caption: Mechanism of Peptide5 and Gap26 action.
Caption: Mechanism of αCT1 action.
Caption: General experimental workflow.
Conclusion
The in vivo evidence strongly supports the therapeutic potential of connexin43 mimetic peptides in a variety of disease models. Peptide5 and Gap26, which primarily target Cx43 hemichannels on the cell surface, have demonstrated significant efficacy in reducing inflammation and cell death in models of neurological and organ injury. In contrast, αCT1, which acts intracellularly to modulate Cx43 phosphorylation and gap junction stability, has shown remarkable anti-arrhythmic effects in the heart.
While these peptides show great promise, further research is needed to fully understand their long-term efficacy, safety profiles, and potential for clinical translation. Direct comparative studies of these peptides in the same disease models would be invaluable for determining their relative therapeutic advantages. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this exciting and rapidly evolving field.
References
- 1. Characterisation of Peptide5 systemic administration for treating traumatic spinal cord injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for cryoinjury model in neonatal mice for heart regeneration and repair research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
C18G Peptide: A Comparative Analysis of Cytotoxicity in Mammalian Cells
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a therapeutic peptide is paramount. This guide provides an objective comparison of the cytotoxic effects of the C18G peptide on mammalian cells against a well-known lytic peptide, Melittin. The information is supported by experimental data and detailed protocols to aid in the assessment of this compound's safety profile.
The antimicrobial peptide this compound has demonstrated broad-spectrum activity against various pathogens. A key aspect of its therapeutic potential lies in its selectivity for microbial cells over host mammalian cells, translating to low cytotoxicity.[1] This guide delves into the quantitative assessment of this cytotoxicity.
Comparative Cytotoxicity Data
The following table summarizes the hemolytic activity of this compound compared to Melittin, a highly lytic peptide from bee venom, on red blood cells. Hemolysis is a critical indicator of a peptide's potential to damage mammalian cell membranes.
| Peptide | Concentration (µM) | Hemolytic Activity (%) | Cell Type | Reference |
| This compound | 15 | ~9 | Sheep Red Blood Cells | [2] |
| Melittin | 4 | ~80 | Human Red Blood Cells | [3] |
| Melittin | 32 | 80 | Human Red Blood Cells | [3] |
Experimental Protocols
To ensure reproducible and reliable cytotoxicity assessment, detailed experimental protocols for common assays are provided below.
Hemolysis Assay Protocol
This assay quantifies the ability of a peptide to lyse red blood cells, a key measure of its non-specific cytotoxicity.[4][5]
Materials:
-
Freshly drawn red blood cells (e.g., human, sheep)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide stock solutions of known concentration
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
PBS as a negative control for 0% hemolysis
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Red Blood Cells: Wash freshly drawn red blood cells three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension. After the final wash, resuspend the erythrocyte pellet in PBS to the desired final concentration (e.g., 2% v/v).
-
Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Incubation: Add the red blood cell suspension to each well containing the peptide dilutions, the positive control, and the negative control. Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet the intact red blood cells.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at a wavelength of 415 nm or 540 nm, which corresponds to the absorbance of hemoglobin.
-
Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peptide stock solutions of known concentration
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment: The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of the peptide. Include untreated cells as a control.
-
Incubation: Incubate the cells with the peptide for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate Cell Viability: Express the cell viability as a percentage of the untreated control.
Mechanism of Action and Signaling
The primary mechanism of action for this compound's antimicrobial activity is the disruption of the bacterial cell membrane.[1] Its low cytotoxicity towards mammalian cells is attributed to the differences in membrane composition between bacterial and mammalian cells. Mammalian cell membranes are typically composed of zwitterionic phospholipids and cholesterol, which results in a weaker interaction with the cationic this compound peptide. In contrast, bacterial membranes are rich in anionic phospholipids, leading to a stronger electrostatic attraction and subsequent membrane permeabilization.
The following diagram illustrates the proposed interaction of the this compound peptide with a mammalian cell membrane, leading to minimal disruption at therapeutic concentrations.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Bee venom-derived antimicrobial peptide melectin has broad-spectrum potency, cell selectivity, and salt-resistant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Analysis of C18G and LL-37 Antimicrobial Activity
A definitive guide for researchers and drug development professionals on the antimicrobial peptides C18G and LL-37, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
This guide provides a comprehensive comparison of two prominent antimicrobial peptides (AMPs): this compound, a synthetic peptide derived from human platelet factor IV, and LL-37, the only human cathelicidin. Both peptides exhibit broad-spectrum antimicrobial activity and are subjects of intense research for their therapeutic potential in an era of growing antibiotic resistance. This analysis delves into their quantitative antimicrobial performance, the intricate signaling pathways they influence, and the detailed methodologies required to assess their activity.
Quantitative Antimicrobial Activity: A Head-to-Head Comparison
The antimicrobial efficacy of this compound and LL-37 is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the available data for this compound and LL-37 against common pathogenic bacteria. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific strains tested across different studies.
| Peptide | Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | ATCC 6538 | 3.1 | 6.2 |
| Escherichia coli | ATCC 25922 | 1.6 | 3.1 | |
| Pseudomonas aeruginosa | ATCC 9027 | 6.2 | 12.5 | |
| LL-37 (commercial) | Staphylococcus epidermidis | ATCC 14990 | 75 | 75 |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 37.5 | >300 | |
| Pseudomonas aeruginosa | ATCC 27853 | 75 | 75 | |
| Escherichia coli | ATCC 25922 | >300 | >300 | |
| Escherichia coli | ATCC 25933 | 75 | 75 |
Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution as assay conditions can vary.
Mechanisms of Action and Signaling Pathways
While both peptides disrupt bacterial membranes, their interactions with cellular machinery and host immune systems reveal distinct and complex mechanisms of action.
This compound: Membrane Disruption and Bacterial Signaling Interference
The primary antimicrobial mechanism of this compound involves the disruption of bacterial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. Upon binding, this compound is thought to insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[1]
Interestingly, this compound also interacts with bacterial two-component signaling systems, particularly PhoPQ.[2][3][4] This system is a key regulator of virulence and adaptation in many Gram-negative bacteria, responding to environmental cues like low magnesium and the presence of antimicrobial peptides. This compound can activate the PhoQ sensor kinase, which in turn phosphorylates the PhoP response regulator.[2][3] This activation can lead to downstream changes in gene expression that, in some contexts, may contribute to bacterial resistance mechanisms.[5][6]
LL-37: A Multifaceted Immunomodulator
LL-37 also acts on bacterial membranes through mechanisms described as barrel-stave, toroidal pore, or carpet models, all leading to membrane disruption.[7] Beyond this direct antimicrobial effect, LL-37 is a potent immunomodulatory molecule, influencing a wide array of host cell signaling pathways.[7]
LL-37 can bind to various host cell receptors, including G-protein coupled receptors (GPCRs) like formyl peptide receptor 2 (FPR2), purinergic receptor P2X7, and receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR).[6] These interactions trigger downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and cytokine production.[6] LL-37 can also modulate the response to pathogen-associated molecular patterns (PAMPs) by interacting with Toll-like receptors (TLRs). For instance, it can bind to and neutralize LPS, thereby inhibiting TLR4 signaling, while it can enhance signaling through TLR3, TLR7/8, and TLR9 by complexing with nucleic acids.[8][9][10]
Experimental Protocols
Accurate and reproducible assessment of antimicrobial peptide activity is crucial for comparative studies. Below are detailed methodologies for key experiments.
Broth Microdilution Assay for MIC and MBC Determination
This method is a standard for determining the MIC and MBC of antimicrobial agents, adapted for cationic peptides.
Materials:
-
Sterile, 96-well polypropylene microtiter plates (polystyrene plates should be avoided as cationic peptides can bind to them).[1]
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Bacterial strains of interest.
-
Stock solutions of this compound and LL-37 peptides.
-
Peptide diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA).
-
Sterile polypropylene tubes.
-
Incubator (37°C).
-
Microplate reader (optional, for spectrophotometric reading).
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Peptide Serial Dilution:
-
Prepare a series of twofold dilutions of the stock peptide solution in the peptide diluent using polypropylene tubes.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial inoculum to each well of the 96-well polypropylene plate.
-
Add 11 µL of each peptide dilution to the corresponding wells.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest peptide concentration at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
-
MBC Determination:
-
From the wells showing no visible growth, plate 10-100 µL of the suspension onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
-
Membrane Permeabilization Assay
This assay assesses the ability of antimicrobial peptides to disrupt the bacterial membrane using a fluorescent dye.
Materials:
-
Log-phase bacterial culture.
-
Phosphate-buffered saline (PBS).
-
SYTOX Green nucleic acid stain (or similar membrane-impermeable dye).
-
Peptide solutions (this compound and LL-37).
-
Fluorometer or fluorescence microplate reader.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.2).
-
-
Assay Setup:
-
Add the bacterial suspension to the wells of a black 96-well plate.
-
Add SYTOX Green to each well to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for dye equilibration.
-
-
Peptide Addition and Measurement:
-
Add different concentrations of the peptides to the wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for SYTOX Green) over time.
-
-
Data Analysis:
-
An increase in fluorescence indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to intracellular nucleic acids.
-
The rate and extent of fluorescence increase are proportional to the degree of membrane permeabilization.
-
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibitory mechanism of a small protein reveals its role in antimicrobial peptide sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptides trigger a division block in Escherichia coli through stimulation of a signalling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How the PhoP/PhoQ System Controls Virulence and Mg2+ Homeostasis: Lessons in Signal Transduction, Pathogenesis, Physiology, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhoPQ regulates acidic glycerophospholipid content of the Salmonella Typhimurium outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The evolution of antimicrobial peptide resistance in Pseudomonas aeruginosa is severely constrained by random peptide mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A designed antimicrobial peptide with potential ability against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 10. researchgate.net [researchgate.net]
Investigating Bacterial Resistance Development to C18G Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C18G is a cationic, amphipathic peptide that exerts its antimicrobial effect primarily by disrupting bacterial cell membranes. While AMPs are generally considered to be less susceptible to resistance development compared to traditional antibiotics, bacteria can evolve mechanisms to counteract their effects. This guide synthesizes available data on AMP resistance, provides detailed experimental protocols for key assays, and visualizes relevant pathways and workflows to aid researchers in the investigation of this compound and other antimicrobial peptides.
Comparative Analysis of Resistance Development
To contextualize the potential for resistance development to this compound, it is informative to examine data from serial passage studies of other AMPs and conventional antibiotics. Serial passage experiments, where bacteria are repeatedly exposed to sub-lethal concentrations of an antimicrobial, are a standard method to assess the rate of resistance development.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) Fold-Increase After Serial Passage
| Antimicrobial Agent | Organism | Number of Passages | MIC Fold-Increase | Reference |
| Pexiganan (AMP) | Staphylococcus aureus | Not Specified | 5-fold | [1] |
| Melittin (AMP) | Staphylococcus aureus | Not Specified | 38-fold | [1] |
| Temporin (AMP) | Staphylococcus aureus | Not Specified | 4-fold | [1] |
| CSA-13 (AMP Mimic) | Staphylococcus aureus | 30 | 3-fold | [2] |
| CSA-13 (AMP Mimic) | Pseudomonas aeruginosa | 30 | ~67-100-fold | [2] |
| CSA-13 (AMP Mimic) | Acinetobacter baumannii | 30 | ~20-30-fold | [2] |
| Ciprofloxacin | Staphylococcus aureus | < 20 | > 333-fold | [2] |
| Vancomycin | Staphylococcus aureus | 30 | 9-fold | [2] |
| Colistin | Pseudomonas aeruginosa | 20 | > 100-fold | [2] |
| Colistin | Acinetobacter baumannii | 20 | > 100-fold | [2] |
Note: The number of passages for Pexiganan, Melittin, and Temporin was not explicitly stated in the source but was part of a multi-day evolution experiment.
Known Mechanisms of Bacterial Resistance to Antimicrobial Peptides
Bacteria can develop resistance to AMPs through several mechanisms, which are broadly applicable to peptides like this compound.
-
Cell Surface Modification: Alterations in the bacterial cell envelope can reduce the binding of cationic AMPs. In Gram-negative bacteria, this often involves the modification of the lipid A portion of lipopolysaccharide (LPS) to decrease its net negative charge. In Gram-positive bacteria, teichoic acids can be modified.
-
Proteolytic Degradation: Bacteria may secrete proteases that degrade AMPs, rendering them inactive.
-
Efflux Pumps: Some bacteria possess or can upregulate efflux pumps that actively transport AMPs out of the cell.
-
Biofilm Formation: Growth within a biofilm can provide a physical barrier that protects bacteria from AMPs.
Signaling Pathways in Resistance
The PhoP/PhoQ two-component system is a key regulatory pathway in many Gram-negative bacteria that senses the presence of cationic AMPs and upregulates genes involved in LPS modification, contributing to resistance.
Caption: PhoP/PhoQ two-component signaling pathway in Gram-negative bacteria.
Experimental Protocols
Serial Passage for Resistance Development
This protocol is adapted from studies on other antimicrobial agents and can be applied to this compound[2].
Objective: To induce and quantify the development of bacterial resistance to an antimicrobial agent over multiple generations.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound peptide and other comparators
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound and comparator agents for the bacterial strain using a standard broth microdilution method.
-
Initiation of Serial Passage: In a 96-well plate, expose the bacteria to a range of concentrations of the antimicrobial agent, typically from 0.25x to 4x the initial MIC.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Passage: Identify the well with the highest concentration of the antimicrobial agent that shows bacterial growth (sub-MIC).
-
Inoculation: Use the bacterial culture from this well to inoculate a new 96-well plate containing fresh media and a new range of antimicrobial concentrations.
-
Repeat: Repeat steps 3-5 for a predetermined number of passages (e.g., 30).
-
MIC Monitoring: At regular intervals (e.g., every 5 passages), determine the new MIC of the passaged bacterial population.
-
Data Analysis: Plot the fold-change in MIC over the number of passages to visualize the rate of resistance development.
Caption: Experimental workflow for serial passage resistance studies.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure: A standard broth microdilution method is used.
-
Prepare a stock solution of the this compound peptide.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide in MHB.
-
Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
Membrane Permeabilization Assays
a) Outer Membrane Permeabilization (NPN Uptake Assay)
Objective: To assess the ability of this compound to disrupt the outer membrane of Gram-negative bacteria.
Principle: The fluorescent probe 1-N-phenylnaphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.
Procedure:
-
Grow a culture of Gram-negative bacteria to the mid-logarithmic phase.
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., HEPES).
-
Add NPN to the bacterial suspension.
-
Add varying concentrations of this compound.
-
Measure the fluorescence intensity immediately using a fluorometer with excitation at ~350 nm and emission at ~420 nm. An increase in fluorescence indicates outer membrane permeabilization.
b) Inner Membrane Permeabilization (ONPG Hydrolysis Assay)
Objective: To determine if this compound disrupts the inner membrane of bacteria that express β-galactosidase.
Principle: The chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is normally impermeable to the bacterial inner membrane. If the membrane is compromised, ONPG can enter the cytoplasm and be hydrolyzed by β-galactosidase, producing o-nitrophenol, which is yellow and can be measured spectrophotometrically.
Procedure:
-
Use a bacterial strain that constitutively expresses β-galactosidase (e.g., E. coli ML-35).
-
Grow the bacteria to the mid-logarithmic phase, then harvest and wash the cells.
-
Resuspend the cells in a buffer containing ONPG.
-
Add different concentrations of this compound.
-
Monitor the change in absorbance at 420 nm over time. An increase in absorbance indicates inner membrane permeabilization.
Conclusion
While this compound holds promise as a novel antimicrobial agent, a thorough understanding of its potential for resistance development is crucial for its clinical progression. The experimental frameworks and comparative data presented in this guide provide a foundation for researchers to investigate the resistance profile of this compound. Although direct comparative data on this compound's resistance development rate is currently lacking, the methodologies outlined here can be employed to generate this critical information. The low rates of resistance development observed for other AMPs and AMP mimics, when compared to conventional antibiotics, suggest a favorable outlook for this compound. Future studies should focus on conducting serial passage experiments with this compound against a panel of clinically relevant bacteria and comparing its performance against both other AMPs and traditional antibiotics.
References
head-to-head comparison of C18G and melittin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial and anticancer peptides, C18G and melittin represent two distinct yet powerful molecules. Melittin, the principal component of bee venom, is a well-studied peptide known for its potent lytic activity. This compound, a synthetic peptide derived from a fragment of human platelet factor IV, has emerged as a promising candidate with broad-spectrum antimicrobial properties and potentially a more favorable safety profile. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these peptides.
At a Glance: Key Performance Indicators
| Parameter | This compound | Melittin |
| Primary Mechanism of Action | Membrane disruption through pore formation.[1] | Potent membrane disruption leading to pore formation and cell lysis; also interacts with intracellular targets and modulates signaling pathways.[2] |
| Antimicrobial Activity | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Very potent broad-spectrum activity against bacteria, fungi, and viruses. |
| Cytotoxicity (IC50) | Generally reported as low, but specific IC50 values are not widely available. | High cytotoxicity against a wide range of cancer and normal cell lines, with IC50 values typically in the low µg/mL range. |
| Hemolytic Activity (HC50) | Low hemolytic activity reported. | High hemolytic activity, with HC50 values often below 1 µg/mL.[3][4] |
| Modulation of Signaling Pathways | Primarily acts on the cell membrane; limited data on specific intracellular signaling pathway modulation. | Modulates multiple signaling pathways including NF-κB, MAPK, PI3K/Akt, and apoptosis-related pathways.[5] |
Quantitative Performance Data
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound and melittin has been evaluated against a variety of bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency.
| Organism | This compound MIC (µg/mL) | Melittin MIC (µg/mL) |
| Escherichia coli | Similar to melittin | 4 - 64 |
| Pseudomonas aeruginosa | Similar to melittin | 4 - 64 |
| Staphylococcus aureus | Similar to melittin | 4 - 64 |
| Bacillus subtilis | Similar to melittin | Not widely reported |
Note: Specific MIC values for this compound against a broad range of bacteria are not as extensively published as for melittin. The table reflects a general comparison based on available data.
Cytotoxicity and Hemolytic Activity
A critical aspect of any therapeutic peptide is its selectivity for target cells over host cells. This is often assessed by measuring its cytotoxicity against mammalian cell lines (IC50) and its ability to lyse red blood cells (hemolytic activity, HC50).
| Parameter | This compound | Melittin |
| IC50 HeLa (Cervical Cancer) | Data not readily available | 1.7 - 2.54 µg/mL[3][6] |
| IC50 A549 (Lung Cancer) | Data not readily available | 6 - 50 µM[1] |
| IC50 HEK293 (Human Embryonic Kidney) | Data not readily available | IC50 > 12 µg/mL[7] |
| IC50 NIH3T3 (Mouse Fibroblast) | Data not readily available | Not widely reported |
| HC50 (Human Erythrocytes) | Reported to be low | ~0.44 - 0.5 µg/mL[3][4] |
Mechanism of Action and Signaling Pathways
This compound: Targeted Membrane Disruption
The primary mechanism of action for this compound is the disruption of bacterial cell membranes. As an amphipathic α-helical peptide, it preferentially interacts with the negatively charged components of bacterial membranes. This interaction leads to the formation of pores or channels, disrupting the membrane integrity and causing leakage of cellular contents, ultimately leading to cell death.[1] The selectivity of this compound for bacterial over mammalian cells is attributed to the differences in membrane composition, particularly the higher content of anionic lipids in bacterial membranes.
Melittin: A Multifaceted Assault
Melittin's mechanism of action is more complex and multifaceted.[2] Like this compound, it is a potent membrane-disrupting agent that forms pores in cell membranes, leading to lysis. However, its lytic activity is less selective and affects both bacterial and mammalian cells, contributing to its high cytotoxicity and hemolytic activity.
Beyond membrane disruption, melittin can translocate into the cell and interact with intracellular components. It has been shown to modulate a variety of signaling pathways, which contributes to its anticancer and anti-inflammatory effects.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined by the broth microdilution method.
-
Preparation of Peptide Solutions: A stock solution of the peptide is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The bacterial inoculum is added to the wells containing the serially diluted peptide. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the peptide at which there is no visible growth of the bacteria.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the peptide that causes a 50% reduction in cell viability.
Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells.
-
Preparation of Erythrocytes: Fresh red blood cells (RBCs) are washed and resuspended in a buffered solution to a specific concentration.
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the peptide for a defined period (e.g., 1 hour) at 37°C.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant from lysed RBCs is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation of Hemolysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (spontaneous lysis in buffer). The HC50 value is the peptide concentration that causes 50% hemolysis.[3][4]
Conclusion
This compound and melittin both exhibit potent antimicrobial activities, primarily through membrane disruption. However, they differ significantly in their selectivity and broader biological effects. Melittin's high, non-selective lytic activity makes it a powerful but potentially toxic agent, while its ability to modulate various signaling pathways offers therapeutic possibilities in areas like cancer and inflammation. This compound, on the other hand, appears to have a more favorable safety profile with lower hemolytic activity, making it a potentially more attractive candidate for systemic antimicrobial applications. Further research is needed to fully elucidate the quantitative cytotoxicity of this compound against a wider range of mammalian cell lines and to explore its potential interactions with intracellular signaling pathways. This comprehensive comparison should serve as a valuable resource for researchers navigating the selection and development of peptide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The current landscape of the antimicrobial peptide melittin and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic Effect of Melittin Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vivo Validation of C18G Efficacy Against Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial peptide C18G and its potential efficacy against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. As of the latest literature review, no direct in vivo studies validating the efficacy of this compound specifically against Pseudomonas aeruginosa have been published. Therefore, this document will focus on a detailed comparison of the known in vitro activity of this compound against P. aeruginosa with the established in vivo efficacy of alternative antimicrobial peptides and conventional antibiotics. This guide aims to provide a valuable resource for researchers by contextualizing the potential of this compound and highlighting the need for future in vivo studies.
Executive Summary
Pseudomonas aeruginosa is a notorious opportunistic pathogen, frequently associated with hospital-acquired infections and exhibiting high levels of antibiotic resistance. This compound, a synthetic antimicrobial peptide, has demonstrated promising broad-spectrum antibacterial activity in vitro. However, the absence of in vivo data against P. aeruginosa necessitates a careful evaluation of its potential in comparison to existing treatment options.
This guide presents:
-
A summary of the in vitro efficacy of this compound against P. aeruginosa.
-
A comparative analysis with the in vivo efficacy of other antimicrobial peptides (WLBU2 and LL-37) and conventional antibiotics (Colistin, Tobramycin, and Ciprofloxacin).
-
Detailed experimental protocols for relevant in vivo infection models.
-
Visual representations of the proposed mechanism of action for antimicrobial peptides and experimental workflows.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound (in vitro) and comparator molecules (in vivo) against Pseudomonas aeruginosa.
Table 1: In Vitro Efficacy of this compound Against Pseudomonas aeruginosa
| Peptide | Strain | Minimum Inhibitory Concentration (MIC) | Assay Conditions | Reference |
| This compound | PAO1 | 4 µg/mL | Broth microdilution | [1] |
| This compound | Clinical Isolates | 4-8 µg/mL | Broth microdilution | [1] |
Table 2: In Vivo Efficacy of Comparator Antimicrobial Peptides Against Pseudomonas aeruginosa
| Peptide | Animal Model | Infection Model | Dosing Regimen | Key Findings | Reference |
| WLBU2 | Murine | Sepsis (intraperitoneal) | 3 mg/kg, single dose | 100% survival | [1][2] |
| LL-37 | Murine | Sepsis (intraperitoneal) | Not effective alone | Inactive in the presence of human serum | [2] |
| LL-37 | Galleria mellonella | Sepsis | 10 µ g/larva , single dose | Significant increase in survival compared to untreated control | [3] |
Table 3: In Vivo Efficacy of Conventional Antibiotics Against Pseudomonas aeruginosa
| Antibiotic | Animal Model | Infection Model | Dosing Regimen | Key Findings | Reference |
| Colistin | Murine | Pneumonia | 5 mg/kg, intranasal | Significant reduction in bacterial load | [4][5] |
| Colistin | Murine | Thigh Infection | 5-160 mg/kg/day | Dose-dependent reduction in bacterial load | [6][7] |
| Tobramycin | Murine | Pneumonia | 10 mg/kg, inhaled | Significant reduction in bacterial load and inflammation | [8] |
| Tobramycin | Murine | Wound Infection | Once daily topical application | 1000-fold greater reduction in bacterial load with nanoparticle formulation | [9] |
| Ciprofloxacin | Murine | Thigh Infection | 40 mg/kg, intraperitoneal | Rapid decline in CFU | [10][11] |
| Ciprofloxacin | Murine | Sepsis | 2.09-13.80 mg/kg, oral | Effective in lethal systemic infection | [12][13] |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below to facilitate experimental design and replication.
Murine Sepsis Model (Pseudomonas aeruginosa)
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Mice are injected intraperitoneally (i.p.) with a lethal dose of P. aeruginosa (e.g., 1 x 10⁷ CFU/mouse) suspended in sterile phosphate-buffered saline (PBS).
-
Treatment: The antimicrobial agent (e.g., WLBU2) or vehicle control (PBS) is administered intravenously (i.v.) or intraperitoneally (i.p.) at a specified time point post-infection (e.g., 1 hour).
-
Efficacy Assessment:
-
Survival: Mice are monitored for survival over a period of 7-14 days.
-
Bacterial Load: At selected time points, cohorts of mice are euthanized, and organs (e.g., spleen, liver) and blood are collected. Tissues are homogenized, and serial dilutions are plated on appropriate agar plates (e.g., Cetrimide agar) to determine the number of colony-forming units (CFU).
-
Murine Pneumonia Model (Pseudomonas aeruginosa)
-
Animal Model: Male or female C57BL/6 or BALB/c mice (6-8 weeks old).
-
Infection:
-
Intranasal Inoculation: Mice are anesthetized, and a suspension of P. aeruginosa (e.g., 1-5 x 10⁶ CFU in 20-50 µL of PBS) is slowly instilled into the nares.
-
Intratracheal Inoculation: A non-invasive or surgical method is used to directly instill the bacterial suspension into the trachea.
-
-
Treatment: The antimicrobial agent is administered via a clinically relevant route, such as intranasal, aerosol/inhalation, or systemic (i.v. or i.p.) injection.
-
Efficacy Assessment:
-
Bacterial Load: At 24-48 hours post-infection, mice are euthanized, and lungs are aseptically removed and homogenized. Serial dilutions are plated to determine CFU/lung.
-
Histopathology: Lung tissues can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.
-
Cytokine Analysis: Bronchoalveolar lavage (BAL) fluid can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Mandatory Visualizations
Proposed Mechanism of Action for this compound and other Antimicrobial Peptides
Caption: Proposed mechanism of action for cationic antimicrobial peptides like this compound.
Experimental Workflow for Murine Sepsis Model
References
- 1. De novo-derived cationic antimicrobial peptide activity in a murine model of Pseudomonas aeruginosa bacteraemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the De Novo Engineered Antimicrobial Peptide WLBU2 against Pseudomonas aeruginosa in Human Serum and Whole Blood: Implications for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of Pseudomonas aeruginosa Biofilm to Alpha-Helical Peptides: D-enantiomer of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of colistin combination therapy in a mouse model of pneumonia caused by multidrug-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Elucidation of the pharmacokinetic/pharmacodynamic determinant of colistin activity against Pseudomonas aeruginosa in murine thigh and lung infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Crystal Nanoparticles Enhance Tobramycin Efficacy in a Murine Model of Pseudomonas aeruginosa Biofilm Wound Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The relative efficacies of tobramycin and ciprofloxacin against Pseudomonas aeruginosa in vitro and in normal and granulocytopenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Murine models [bio-protocol.org]
- 15. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 17. academic.oup.com [academic.oup.com]
- 18. pnas.org [pnas.org]
Assessing the Immunomodulatory Effects of C18G Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the C18G peptide, primarily recognized for its antimicrobial properties, against well-established immunomodulatory peptides, namely LL-37 and β-defensin 2. Due to a lack of specific data on the immunomodulatory effects of this compound in the reviewed literature, this document will focus on its known antimicrobial activities while offering a detailed comparison with the immunomodulatory profiles of LL-37 and β-defensin 2, supported by experimental data and detailed protocols.
This compound Peptide: An Antimicrobial Agent with Undetermined Immunomodulatory Capacity
The this compound peptide is a synthetic antimicrobial peptide (AMP) derived from a fragment of human platelet factor IV.[1] Extensive research has characterized it as a potent, broad-spectrum antimicrobial agent with high selectivity for bacterial cells over host cells, exhibiting low toxicity.[1] The primary mechanism of its antimicrobial action is the disruption of bacterial cell membranes.[2]
Alternative Immunomodulatory Peptides: LL-37 and β-defensin 2
In contrast to this compound, the human cathelicidin LL-37 and β-defensin 2 are extensively studied peptides known for their dual role as both antimicrobial and potent immunomodulatory agents. They represent key components of the innate immune system.
Comparative Immunomodulatory Activities
The following table summarizes the known immunomodulatory effects of LL-37 and β-defensin 2 on key immune cells.
| Feature | LL-37 | β-defensin 2 |
| Primary Immune Cell Targets | Macrophages, Dendritic Cells, T-cells, Neutrophils, Mast Cells[3][4] | Macrophages, Dendritic Cells, T-cells, Mast Cells[5][6] |
| Effect on Macrophages | Can drive differentiation towards a pro-inflammatory phenotype.[4] Modulates cytokine release, often reducing pro-inflammatory cytokines like TNF-α in response to LPS while inducing anti-inflammatory cytokines like IL-10.[7][8] | Induces the expression of co-stimulatory molecules and the release of pro-inflammatory cytokines like TNF-α and IL-6.[5] |
| Effect on Dendritic Cells | Can modulate maturation and cytokine release, sometimes suppressing the release of IL-6 and TNF-α.[3] | Acts as a chemoattractant and promotes maturation, leading to the release of pro-inflammatory cytokines.[6] |
| Signaling Pathway Interaction | Interacts with various receptors including FPRL1, P2X7, and can modulate TLR signaling.[3] | Interacts with chemokine receptors CCR2 and CCR6, and can activate TLR1, TLR2, and TLR4 signaling pathways.[6][9] |
Quantitative Data on Cytokine Modulation
The tables below present a summary of the quantitative effects of LL-37 and β-defensin 2 on cytokine production by immune cells, as reported in various studies.
Table 1: Effect of LL-37 on Cytokine Secretion by Macrophages
| Cell Type | Stimulant | LL-37 Concentration | Cytokine | Change in Secretion | Reference |
| Mouse Bone Marrow-Derived Macrophages | LPS | 10 µg/mL | TNF-α | Significant reduction | [7] |
| Human Monocyte-Derived Macrophages | - | 10 µg/mL | IL-12p40 | Profound increase (upon LPS stimulation) | [4] |
| Human Monocyte-Derived Macrophages | - | 10 µg/mL | IL-10 | Little effect (upon LPS stimulation) | [4] |
| Mouse Peritoneal Macrophages | CLP sepsis model | In vivo administration | IL-1β, IL-6, TNF-α | Modulation of levels | [8] |
Table 2: Effect of β-defensin 2 on Cytokine Secretion
| Cell Type | Stimulant | β-defensin 2 Concentration | Cytokine | Change in Secretion | Reference |
| Human PBMCs from UC patients | LPS | 10 µg/mL | IL-1β, TNF-α, IFN-γ, IL-23, IL-12p70 | Reduction | [6] |
| Murine Bone Marrow-Derived Macrophages | - | Not specified | TNF-α, IL-1α, IFN-γ, TGF-β | Increased expression | [5] |
| Murine Bone Marrow-Derived Macrophages | - | Not specified | IL-3 | Decreased expression | [5] |
Experimental Protocols
In Vitro Cytokine Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to assess the effect of a peptide on cytokine production by human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human peripheral blood from healthy donors
-
Test peptide (e.g., this compound, LL-37, β-defensin 2) at various concentrations
-
Lipopolysaccharide (LPS) as a positive control for pro-inflammatory cytokine induction
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Centrifuge
-
CO₂ incubator (37°C, 5% CO₂)
-
Cytokine detection assay kit (e.g., ELISA or Multiplex Bead Array)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Wash the isolated PBMCs twice with RPMI 1640 medium and resuspend to a final concentration of 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Peptide and Control Treatment:
-
Prepare serial dilutions of the test peptide in culture medium.
-
Add 100 µL of the peptide dilutions to the respective wells.
-
For positive control wells, add LPS to a final concentration of 100 ng/mL.
-
For negative control wells, add 100 µL of culture medium only.
-
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.[10]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Measurement: Analyze the collected supernatants for the presence of various cytokines (e.g., TNF-α, IL-6, IL-10, IL-1β) using a suitable cytokine detection assay following the manufacturer's protocol.[11]
Macrophage Activation Assay
This protocol assesses the ability of a peptide to activate macrophages, often measured by the production of nitric oxide (NO) and changes in cell surface marker expression.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary monocyte-derived macrophages.
-
DMEM or RPMI 1640 medium with 10% FBS and antibiotics.
-
Test peptide at various concentrations.
-
LPS and IFN-γ as positive controls for classical (M1) activation.
-
IL-4 as a positive control for alternative (M2) activation.
-
Griess Reagent for NO measurement.
-
Flow cytometer and fluorescently labeled antibodies for cell surface markers (e.g., CD80, CD86, CD163).
-
24-well cell culture plates.
Procedure:
-
Cell Culture: Culture macrophages in appropriate medium until they reach 80% confluency.
-
Cell Seeding: Seed the macrophages into 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Peptide and Control Treatment:
-
Replace the medium with fresh medium containing the test peptide at different concentrations.
-
Include wells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 activation, and IL-4 (20 ng/mL) for M2 activation.
-
Include an untreated control group.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO₂.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the culture supernatant.
-
Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.[12]
-
-
Cell Surface Marker Analysis:
-
Gently detach the cells from the wells.
-
Stain the cells with fluorescently labeled antibodies against activation markers.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing specific markers.[13]
-
Visualizations
Signaling Pathways in Immunomodulation
The following diagrams illustrate the signaling pathways commonly modulated by immunomodulatory peptides like LL-37 and β-defensins.
Caption: Simplified signaling pathways for LL-37 and β-defensin 2.
Experimental Workflow for Cytokine Release Assay
Caption: Workflow for in vitro cytokine release assay.
Conclusion
While this compound is a promising antimicrobial peptide, its role in immunomodulation remains to be elucidated. In contrast, peptides like LL-37 and β-defensin 2 have well-defined immunomodulatory functions, capable of influencing the activity of key immune cells and modulating cytokine responses. For researchers and drug development professionals seeking to leverage immunomodulatory effects, LL-37 and β-defensin 2 currently represent more characterized alternatives. Further investigation into the potential immunomodulatory properties of this compound is warranted to fully understand its therapeutic potential beyond direct antimicrobial activity.
References
- 1. Role of Cationic Side Chains in the Antimicrobial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LL-37 directs macrophage differentiation toward macrophages with a proinflammatory signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory effects of β-defensin 2 on macrophages induced immuno-upregulation and their antitumor function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human β-Defensin 2 Mediated Immune Modulation as Treatment for Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host defense peptide LL-37 selectively reduces proinflammatory macrophage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial cathelicidin peptide LL-37 inhibits the pyroptosis of macrophages and improves the survival of polybacterial septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BETA DEFENSIN 2 AND 3 PROMOTE THE UPTAKE OF SELF OR CpG DNA, ENHANCE IFN-α PRODUCTION BY HUMAN PLASMACYTOID DENDRITIC CELLS AND PROMOTE INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. DSpace [helda.helsinki.fi]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
A Comparative Guide to the Membrane Disruption Mechanisms of C18G and Magainin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the membrane disruption mechanisms of two antimicrobial peptides (AMPs), C18G and magainin. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to serve as a valuable resource for researchers in the fields of antimicrobial drug development and membrane biophysics.
Quantitative Comparison of Antimicrobial and Hemolytic Activities
The following table summarizes the antimicrobial and hemolytic activities of this compound and magainin, providing a quantitative basis for comparing their efficacy and selectivity.
| Peptide | Minimum Inhibitory Concentration (MIC) [µM] | Hemolytic Concentration (HC50) [µM] |
| E. coli | S. aureus | |
| This compound | ~3.13 - 15 | ~3.75 - 15[1] |
| Magainin 2 | ~3.13 - 62.5[2][3] | ~12.5 - 100[2] |
Note: MIC and HC50 values can vary depending on the specific bacterial strains, experimental conditions (e.g., buffer composition), and assay methods used. The values presented here are representative ranges found in the literature.
Mechanisms of Membrane Disruption
This compound and magainin are both cationic amphipathic peptides that disrupt microbial membranes, but they are proposed to do so through distinct mechanisms.
This compound: This synthetic peptide, derived from platelet factor IV, is thought to operate through a mechanism that involves the insertion of its hydrophobic face into the core of the lipid bilayer. This disrupts the packing of the lipid molecules, leading to the formation of transient pores and subsequent leakage of cellular contents.[1] The initial interaction is driven by the electrostatic attraction between the cationic residues of this compound and the anionic components of bacterial membranes.[4]
Magainin: A natural peptide from the skin of the African clawed frog, magainin is most commonly associated with the "toroidal pore" model. In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inwards, creating a water-filled channel lined by both the peptides and the lipid head groups.[5] This process can lead to lipid flip-flop between the membrane leaflets. At higher concentrations, magainin may also act via a "carpet" mechanism, where the peptides accumulate on the membrane surface and disrupt it in a detergent-like manner.[5] The specific mechanism can be influenced by the lipid composition of the target membrane.[5]
Mechanistic Diagrams
The following diagrams illustrate the proposed membrane disruption mechanisms of this compound and magainin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the membrane-disrupting properties of this compound and magainin.
Vesicle Leakage Assay (Calcein Leakage)
This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of a fluorescent dye.
Protocol:
-
Preparation of Calcein-Loaded Vesicles:
-
Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking bacterial (e.g., POPE/POPG 7:3) or mammalian (e.g., POPC) membranes.
-
Encapsulate a self-quenching concentration of calcein (e.g., 70 mM) within the LUVs.
-
Remove unencapsulated calcein by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded LUVs in a buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) in a 96-well plate.
-
Add the antimicrobial peptide (this compound or magainin) at various concentrations to the wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence spectrophotometer (excitation ~490 nm, emission ~520 nm).
-
-
Data Analysis:
-
Determine the percentage of calcein leakage relative to the maximum leakage induced by a detergent like Triton X-100.
-
The percentage of dye leakage is calculated using the formula: % Leakage = 100 * (F - F₀) / (F_t - F₀), where F is the fluorescence intensity with the peptide, F₀ is the initial fluorescence, and F_t is the fluorescence after adding Triton X-100.
-
Membrane Potential Assay (DiSC3(5) Assay)
This assay assesses the ability of a peptide to depolarize the cytoplasmic membrane of bacteria using a potential-sensitive fluorescent dye.
Protocol:
-
Bacterial Preparation:
-
Grow bacteria (e.g., E. coli or S. aureus) to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).
-
-
Dye Loading and Fluorescence Measurement:
-
Add the membrane potential-sensitive dye DiSC3(5) (final concentration ~0.4-2 µM) to the bacterial suspension and incubate until the fluorescence signal stabilizes.
-
Add the antimicrobial peptide to the dye-loaded bacterial suspension.
-
Monitor the increase in fluorescence (excitation ~622 nm, emission ~670 nm) which indicates membrane depolarization.
-
-
Controls:
-
Use untreated cells as a negative control and cells treated with a known depolarizing agent (e.g., valinomycin) as a positive control.
-
Visualization of Membrane Disruption (Atomic Force Microscopy - AFM)
AFM allows for the direct visualization of peptide-induced changes in membrane morphology with nanoscale resolution.
Protocol:
-
Preparation of Supported Lipid Bilayers (SLBs):
-
Form SLBs with a relevant lipid composition on a smooth substrate (e.g., mica).
-
-
AFM Imaging:
-
Image the intact SLB in a liquid cell under buffer to establish a baseline.
-
Inject the antimicrobial peptide into the liquid cell at the desired concentration.
-
Acquire time-lapse AFM images to observe the dynamic process of membrane disruption, such as pore formation, membrane thinning, or micellization.[5]
-
-
Image Analysis:
-
Analyze the AFM images to characterize the nature and dimensions of the membrane defects caused by the peptide.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the membrane disruption mechanisms of this compound and magainin.
References
- 1. Structure-activity analysis of the antitumor and hemolytic properties of the amphiphilic alpha-helical peptide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of C18 Chromatographic Materials: A Comprehensive Guide
For researchers, scientists, and drug development professionals utilizing C18 chromatography, ensuring the proper disposal of used materials is a critical component of laboratory safety and environmental responsibility. While there is no specific chemical compound designated as "C18G," the term typically refers to C18 materials used in chromatography, such as guard columns or packing media. This guide provides a procedural, step-by-step approach to the safe handling and disposal of these materials and associated waste streams.
Core Principles of C18 Material Disposal
The fundamental principle governing the disposal of C18 materials is the characterization of the waste. The primary hazards are often associated with the solvents and the analytes that have been passed through the chromatographic system, rather than the C18 silica matrix itself, which is a surface-modified amorphous silica. Therefore, disposal procedures must consider the potential contamination of the C18 material.
Step-by-Step Disposal Procedures
1. Decontamination of C18 Columns and Materials:
Before disposal, it is best practice to decontaminate the C18 column or packing material by flushing it with a sequence of solvents to remove residual chemicals.
-
Experimental Protocol for Column Decontamination:
-
Disconnect the column from the detector.
-
Flush the column with a strong, compatible solvent that is a good solvent for the analytes used. A typical sequence could be:
-
Methanol or Acetonitrile to remove organic compounds.
-
Isopropanol for a broader range of solubility.
-
Water (if compatible) to remove salts and polar compounds.
-
-
The flush solvent must be collected and treated as hazardous waste, corresponding to the nature of the contaminants.
-
If the column was used for biological samples, a decontamination step with a suitable biocide may be necessary, followed by a solvent flush. The waste from this step must also be collected as hazardous waste.
-
2. Waste Segregation and Characterization:
Proper segregation of waste is crucial for safe and compliant disposal.
-
Used C18 Columns: Once decontaminated, the primary hazard is significantly reduced. However, they should still be treated as chemical waste.
-
Contaminated Solvents: All solvents used for flushing and mobile phases must be collected in appropriate, labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Empty Containers: Containers that held C18 packing material or related chemicals should be managed according to laboratory safety protocols. If they held hazardous materials, they may need to be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as regular trash.
-
Contaminated Labware: Items such as gloves, wipes, and pipette tips that have come into contact with C18 materials or associated chemicals should be disposed of as solid chemical waste.
3. Final Disposal:
-
Decontaminated C18 Columns and Solid Materials: These should be placed in a designated, labeled waste container for solid chemical waste.
-
Liquid Waste: Collected solvents and rinsates must be disposed of through a licensed hazardous waste disposal contractor. Ensure the waste container is properly labeled with the chemical contents.
-
Regulatory Compliance: Always adhere to local, state, and federal environmental regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance and procedures.
Quantitative Data Summary for C18 Waste Management
| Waste Stream | Description | Disposal Route |
| Used C18 Columns/Packing | Solid silica-based material, potentially contaminated with residual chemicals. | After decontamination, dispose of as solid chemical waste in a labeled container. |
| Contaminated Solvents | Mobile phases and flushing solvents containing dissolved analytes and other chemicals. | Collect in a labeled, sealed hazardous waste container for disposal by a licensed contractor. |
| Empty Chemical Containers | Bottles that previously held C18 packing material or related solvents. | Triple-rinse (collecting rinsate as hazardous waste) if they held hazardous chemicals, then dispose as trash. |
| Contaminated PPE and Labware | Gloves, wipes, and other disposable items that have come into contact with chemicals during the process. | Dispose of in a designated container for solid chemical waste. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of C18 chromatographic materials and associated waste.
Caption: Workflow for the proper disposal of C18 chromatographic materials.
Essential Safety and Handling Guide for C18G (Octadecyl-Functionalized Silica Gel)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling C18G, presumed to be a C18-functionalized silica gel powder. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Operational Plan: Handling this compound in a Laboratory Setting
1. Pre-Operational Checks:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the manufacturer-specific SDS for this compound.
-
Engineering Controls: Ensure work is conducted in a designated area with adequate ventilation, preferably within a chemical fume hood to minimize inhalation of the powder.[1][2]
-
PPE Inspection: Inspect all Personal Protective Equipment (PPE) for integrity. Ensure gloves are free of punctures and safety glasses have no cracks.
2. Handling Procedure:
-
Donning PPE: Put on all required PPE as outlined in the table below.
-
Weighing and Transferring: When weighing or transferring this compound powder, perform these actions carefully to avoid creating dust.[2] Use a spatula or other appropriate tool.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Spill Management: In case of a spill, avoid raising dust.[2][3] Gently cover the spill with an inert absorbent material, sweep it up, and place it in a sealed container for disposal.[1] Ventilate the area after cleanup is complete.[2]
3. Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with a damp cloth.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by a lab coat and then eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2]
Personal Protective Equipment (PPE) Summary
The following table summarizes the recommended PPE for handling this compound powder. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[4]
| Body Part | PPE Item | Material/Type | Purpose |
| Eyes | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant | Protects against airborne particles.[5] |
| Hands | Chemical-Resistant Gloves | Nitrile or Latex | Prevents skin contact.[1] |
| Body | Laboratory Coat | Standard | Protects clothing and skin from contamination.[1] |
| Respiratory | NIOSH/MSHA Approved Respirator | N95 or higher | Required when engineering controls are insufficient or when handling large quantities to prevent inhalation of dust.[2] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, sealed container.
-
Unused Product: Unwanted or expired this compound should be disposed of as chemical waste.
2. Waste Labeling and Storage:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the contents (e.g., "this compound Contaminated Debris").
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by environmental health and safety personnel.[6]
3. Disposal Procedure:
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][2] Do not dispose of this compound in the regular trash or down the drain.[6]
-
Empty Containers: Containers that have held this compound should be thoroughly emptied before being discarded.[6]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound powder.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
